molecular formula C28H42N4O6 B1673867 Kukoamine B CAS No. 164991-67-7

Kukoamine B

Numéro de catalogue: B1673867
Numéro CAS: 164991-67-7
Poids moléculaire: 530.7 g/mol
Clé InChI: IWRAOCFRRTWUDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kukoamine B is an amine.
This compound has been reported in Solanum tuberosum and Lycium chinense with data available.
an anti-sepsis agent isolated from Lycium chinense;  structure in first source

Propriétés

IUPAC Name

N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRAOCFRRTWUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164991-67-7
Record name Kukoamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KUKOAMINE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Kukoamine B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kukoamine B (KB) is a naturally occurring spermine alkaloid first isolated from the root bark of Lycium chinense (Cortex lycii), a plant long used in traditional Chinese medicine.[1][2] This compound has garnered significant scientific interest due to its potent and diverse pharmacological activities, primarily as a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, key triggers of sepsis.[3][4] Extensive research has demonstrated its anti-inflammatory, antioxidant, and cytoprotective effects, positioning it as a promising candidate for therapeutic development, particularly in the context of sepsis and other inflammatory conditions.[2][5][6] This technical guide provides an in-depth overview of the discovery, natural sources, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental data.

Discovery and Natural Sources

This compound was discovered during a screening of traditional Chinese herbs for compounds with high affinity for LPS and CpG DNA, which are pathogen-associated molecular patterns (PAMPs) that can trigger sepsis.[1] Cortex lycii, the dried root bark of Lycium chinense or Lycium barbarum, was identified as a primary source of this bioactive molecule.[1][7] this compound is considered a unique marker for Lycii Radicis Cortex due to its bioactivity and abundance in the herb.[5]

Isolation and Purification

The isolation of this compound from Cortex lycii typically involves a multi-step process combining various chromatographic techniques. A general workflow is as follows:

G raw_material Cortex lycii (Dried Root Bark) extraction Aqueous Extraction raw_material->extraction macroporous_resin Macroporous Adsorptive Resin Chromatography extraction->macroporous_resin cation_exchange Cation Exchange Chromatography macroporous_resin->cation_exchange hplc Reversed-Phase HPLC cation_exchange->hplc kukoamine_b Purified this compound hplc->kukoamine_b

Figure 1: General workflow for the isolation of this compound.

A specific study details a method involving initial screening with a biosensor to identify fractions with high affinity for LPS and CpG DNA, followed by chromatographic purification.[1] High-speed counter-current chromatography (HSCCC) has also been explored as an efficient method for the preparative isolation of natural products and could be applicable for this compound.

A validated UPLC-MS/MS method for the quantification of this compound in human plasma has been developed, utilizing solid-phase extraction (SPE) for sample preparation and a Waters Acquity HSS T3 column for separation with a gradient elution of formic acid in water and methanol.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of this compound stems from its ability to directly bind to and neutralize LPS and CpG DNA.[1][3] This interaction prevents their binding to Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9), respectively, on immune cells.[8][9] The inhibition of TLR signaling cascades subsequently suppresses the activation of downstream inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[1][2]

The binding affinities of this compound are quantitatively described by their dissociation constants (Kd):

LigandKd (µM)
LPS1.23 - 1.24
CpG DNA0.66
Data sourced from multiple studies.[3][4]

By inhibiting the NF-κB pathway, this compound reduces the nuclear translocation of the p65 subunit, leading to a decrease in the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]

G cluster_0 This compound Intervention cluster_1 Pathogen-Associated Molecular Patterns (PAMPs) cluster_2 Cellular Signaling Cascade Kukoamine_B This compound LPS LPS Kukoamine_B->LPS Binds & Neutralizes CpG_DNA CpG DNA Kukoamine_B->CpG_DNA Binds & Neutralizes TLR4 TLR4 Kukoamine_B->TLR4 Inhibits Binding TLR9 TLR9 Kukoamine_B->TLR9 Inhibits Binding LPS->TLR4 Activates CpG_DNA->TLR9 Activates MyD88 MyD88 TLR4->MyD88 TLR9->MyD88 NF_kB_activation NF-κB Activation MyD88->NF_kB_activation p65_translocation p65 Nuclear Translocation NF_kB_activation->p65_translocation Inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) p65_translocation->Inflammatory_Cytokines

Figure 2: this compound's inhibition of TLR4/TLR9 signaling pathways.

In vivo studies using a lipopolysaccharide-induced septic mouse model have demonstrated that this compound administration significantly reduces plasma LPS levels, protects against liver injury, and decreases the expression of pro-inflammatory cytokines.[2][4]

Antioxidant Activity

This compound is a potent antioxidant, exhibiting radical scavenging and metal-chelating properties.[6][10] Comparative studies have shown that this compound has superior antioxidant potential to its isomer, Kukoamine A.[6] This activity is attributed to its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals.

The antioxidant capacity of this compound has been quantified using various in vitro assays:

AssayIC50 (µg/mL)
DPPH• scavenging10.33 ± 0.28
•O2− scavenging2.50 ± 0.12
•OH scavenging20.37 ± 0.65
Cu2+-reducing power10.12 ± 0.28
Data represents the mean ± SD (n=3).[6][10]

Experimental Protocols

Antioxidant Activity Assays
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the this compound solution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

  • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the this compound solution to a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and/or an inflammatory stimulus (e.g., LPS) for the desired duration.

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

In Vivo Anti-inflammatory Assay (LPS-induced Sepsis Model)
  • Acclimate male C57BL/6 mice for one week.

  • Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS.

  • Administer this compound (intravenously or i.p.) at various doses at a specified time point relative to the LPS challenge.

  • Monitor survival rates over a defined period.

  • At specific time points, collect blood and tissue samples for analysis.

  • Measure plasma levels of LPS, TNF-α, and IL-6 using ELISA kits.

  • Perform histological analysis of organs (e.g., liver, lungs) to assess tissue damage.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and antioxidant properties. Its unique ability to dually inhibit LPS and CpG DNA makes it a strong candidate for the development of novel therapeutics for sepsis and other inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this remarkable molecule. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in humans.

References

Kukoamine B from Cortex lycii: A Technical Guide to Isolation, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Kukoamine B, a bioactive spermine alkaloid derived from Cortex lycii, the root bark of Lycium chinense or Lycium barbarum. This document details the methodologies for its isolation and purification, analytical quantification, and explores its significant biological activities and underlying mechanisms of action.

Isolation and Purification of this compound

This compound is a primary bioactive constituent of Cortex lycii, and its effective isolation is crucial for research and development.[1] The following protocol is a synthesis of established methods for the extraction and purification of this compound.

Extraction Protocol

An optimized extraction procedure favors the use of an acidified solvent to facilitate the release of alkaloids.[2]

Materials and Reagents:

  • Dried Cortex lycii powder (passed through a 200-mesh sieve)

  • Extraction Solvent: 50% methanol (v/v) in water with 0.5% acetic acid (v/v)

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Accurately weigh 0.5 g of pulverized Cortex lycii powder.[2]

  • Add 20 mL of the extraction solvent to the herbal powder.[2]

  • Sonicate the mixture in an ultrasonic bath (e.g., 100 W) for 30 minutes.[2]

  • Centrifuge the mixture at 2880 x g for 10 minutes.[2]

  • Collect the supernatant.[2]

  • Re-extract the pellet with an additional 20 mL of the extraction solvent for another 30 minutes under sonication.[2]

  • Centrifuge the mixture again and combine the supernatants.[2]

  • The pooled supernatant contains the crude extract of this compound and is ready for further purification.

Purification by Affinity and Chromatography

For isolating this compound as a potential anti-sepsis agent, a dual-target affinity-based screening and purification has been successfully employed.[3] This involves using bacterial lipopolysaccharide (LPS) and CpG DNA as targets.

Procedure Overview:

  • Affinity Screening: The crude extract from Cortex lycii is screened for high affinity to immobilized LPS and CpG DNA using biosensor technology.[3]

  • Chromatographic Purification: Fractions from the crude extract demonstrating high affinity are then subjected to chromatographic methods. This is often coupled directly with the biosensor to selectively purify fractions that retain a high affinity for LPS and CpG DNA.[3]

  • Final Isolation: The final purification of the monomer this compound is achieved through further chromatographic steps, yielding the pure compound.[3]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are reliable methods for the quantification of this compound.[4][5]

HPLC Method for Quality Control

A validated HPLC method has been established for the quality control of Cortex lycii, using this compound as a chemical marker.[2]

Table 1: HPLC Chromatographic Conditions

Parameter Condition
Column Zorbax C18 SB-AQ (250 mm × 4.6 mm i.d., 5 μm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in waterB: Acetonitrile
Gradient Program 0–15 min, 12–16% B;15–35 min, 16–22% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C

| Detection Wavelength | 280 nm |

Table 2: HPLC Method Validation Parameters

Parameter This compound
Linearity (r²) 0.9999
Limit of Detection (LOD) 1.86 µg/mL
Limit of Quantification (LOQ) 9.29 µg/mL
Precision (RSD%) 0.57%
Repeatability (RSD%) 0.92%
Accuracy (Recovery) 98.49–101.67%

Data sourced from Li et al., 2017.[2]

UPLC-MS/MS for Biological Samples

A sensitive UPLC-MS/MS method has been developed for quantifying this compound in human blood and urine, which is essential for pharmacokinetic studies.[5]

Table 3: UPLC-MS/MS Parameters

Parameter Condition
Column Acquity UPLC® HSS T3 (2.1×50mm i.d., 1.8μm)
Sample Preparation Solid Phase Extraction (Blood), Direct Dilution (Urine)
Run Time 1.5 min (gradient elution)
Mass Spectrometry API-5500 with Electro-Spray Ionization (ESI)
MRM Transition m/z 531.3(+)→222.1(+)
Linearity Range Blood: 10.0-2000.0 ng/mLUrine: 0.5-500.0 ng/mL

Data sourced from Liu et al., 2016.[5]

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.[3][6][7]

Anti-inflammatory and Anti-Sepsis Activity

This compound has demonstrated significant potential as an anti-sepsis agent by directly neutralizing bacterial endotoxins like LPS and CpG DNA.[3] This action prevents the activation of key inflammatory signaling pathways. This compound inhibits the upregulation of Toll-like receptor 4 (TLR4) and TLR9 expression, which are the primary receptors for LPS and CpG DNA, respectively.[3] Downstream, it attenuates the nuclear translocation of NF-κB p65, a critical transcription factor for pro-inflammatory cytokines like TNF-α and IL-1β.[3][8]

Neuroprotective Effects

This compound protects against N-methyl-D-aspartate (NMDA)-induced neurotoxicity.[6] Overactivation of NMDA receptors (NMDARs) is a major cause of cerebral ischemia. This compound can down-regulate the expression of the NR2B subunit of the NMDAR and modulate downstream signaling molecules, including p-ERK, p-CREB, and p-AKT.[6] It also reduces oxidative stress by decreasing malondialdehyde (MDA) levels and increasing superoxide dismutase (SOD) activity.[6]

Antioxidant Activity

This compound is a potent antioxidant. Comparative studies with its isomer, Kukoamine A, have shown that this compound consistently exhibits superior antioxidant capacity in various assays.[7]

Table 4: Comparative Antioxidant Activity (IC₅₀ Values in µM)

Assay This compound Kukoamine A
DPPH• Scavenging 126.9 ± 1.5 158.5 ± 2.6
•O₂⁻ Scavenging 100.2 ± 10.3 129.8 ± 12.5
•OH Scavenging 358.4 ± 15.6 400.1 ± 13.9
Cu²⁺ Reducing 105.3 ± 4.5 133.5 ± 3.8

Data represents mean ± SD. Sourced from Li et al., 2018.[7]

Key Experimental Protocols

In Vitro Anti-inflammatory Assay (RAW 264.7 Cells)

This protocol details the assessment of this compound's anti-inflammatory effects in LPS-stimulated macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.3 µg/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, or longer for cytokine analysis).[9]

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to measure the phosphorylation of key signaling proteins like p38, JNK, and the NF-κB p65 subunit.[9]

  • Cytokine Analysis: Collect the cell supernatant to measure the levels of pro-inflammatory mediators such as TNF-α and IL-1β using ELISA or other immunoassays.

In Vivo Sepsis Model

This protocol provides an overview of an in vivo model to test the efficacy of this compound against sepsis.

Procedure:

  • Animal Model: Use appropriate laboratory mice (e.g., C57BL/6).

  • Induction of Sepsis: Induce sepsis by administering a lethal challenge of heat-killed E. coli or a mixture of LPS and CpG DNA via intraperitoneal injection.[3]

  • Treatment: Administer this compound (intravenously or intraperitoneally) at various doses either before or after the septic challenge.[8]

  • Monitoring: Monitor the survival rate of the mice over a set period.

  • Biochemical Analysis: Collect blood samples to measure plasma levels of LPS and inflammatory cytokines.[8]

  • Histological Analysis: Harvest organs such as the liver and lungs for histological examination to assess tissue damage and inflammatory cell infiltration.[8]

This guide provides a foundational overview for professionals engaged in the research and development of this compound. The detailed protocols and summarized data serve as a practical starting point for further investigation into this promising natural compound.

References

Kukoamine B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kukoamine B, a spermine alkaloid derived from the traditional Chinese herb Lycium chinense, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Notably, this document details its potent dual inhibitory action against lipopolysaccharide (LPS) and CpG DNA, highlighting its potential as a therapeutic agent for sepsis and other inflammatory conditions. Detailed summaries of its effects on key signaling pathways, supported by quantitative data and experimental methodologies, are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a symmetrical spermine derivative distinguished by the presence of two dihydrocaffeoyl groups.[1] Its chemical structure is fundamental to its biological activity, particularly its ability to bind to pathogen-associated molecular patterns (PAMPs).

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name N-(3-aminopropyl)-N-[4-[[3-[[3-(3,4-dihydroxyphenyl)-1-oxopropyl]amino]propyl]amino]butyl]-3,4-dihydroxy-benzenepropanamide[2][3][4]
CAS Number 164991-67-7[2][3][4]
Molecular Formula C₂₈H₄₂N₄O₆[2][3][5]
Molecular Weight 530.66 g/mol [2][5]
SMILES String O=C(N(CCCN)CCCCNCCCNC(CCC1=CC=C(O)C(O)=C1)=O)CCC2=CC=C(O)C(O)=C2[2]
InChI Key IWRAOCFRRTWUDF-UHFFFAOYSA-N[2][4]
Appearance Crystalline solid; Solid powder[2][4]
Purity >95% (Commercially available)[4][6]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL[4]
λmax 283 nm[4][6]
Predicted Boiling Point 844.3±65.0 °C[7]
Predicted Density 1.232±0.06 g/cm³[7]

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied. Its primary mechanism of action in inflammatory conditions is the direct binding and neutralization of LPS and CpG DNA.[3][5]

Table 2: Quantitative Biological Data of this compound

ParameterValueExperimental ModelReference(s)
Binding Affinity (Kd) for LPS 1.23 µMBiosensor technology[8]
Binding Affinity (Kd) for CpG DNA 0.66 µMBiosensor technology[8]
Dissociation Equilibrium Constant (KD) for CpG DNA 4.82 × 10⁻⁷ MDual polarization interferometry[2]
Inhibition of TNF-α and IL-6 release 50-200 µM (12 h)LPS- and CpG DNA-induced RAW 264.7 cells[8]
Neuroprotection 5-20 µM (2 h)H₂O₂-induced SH-SY5Y cells[8]
Anti-osteoporotic effects 2, 5 mg/kg (p.o., daily, 12 weeks)Ovariectomized (OVX) mice[8]
Anti-diabetic and anti-inflammatory effects 25, 50 mg/kg (i.g., daily, 9 weeks)High-fat/high-fructose-fed rats[6][8]
Anti-Sepsis and Anti-Inflammatory Activity

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving the recognition of PAMPs like LPS (from Gram-negative bacteria) and CpG DNA (from bacteria) by Toll-like receptors (TLRs).[9][10] this compound acts as a dual inhibitor of these PAMPs.[3][5] By binding to LPS and CpG DNA, this compound prevents their interaction with TLR4 and TLR9, respectively.[4][11] This, in turn, inhibits the downstream activation of signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[9][11]

G This compound's Inhibition of LPS and CpG DNA Signaling LPS LPS TLR4 TLR4 LPS->TLR4 CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 Kukoamine_B This compound Kukoamine_B->LPS Inhibits Kukoamine_B->CpG_DNA Inhibits MyD88 MyD88 TLR4->MyD88 TLR9->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound inhibits inflammation by binding to LPS and CpG DNA.

Neuroprotective and Antioxidant Activity

This compound has demonstrated significant neuroprotective effects against oxidative stress. It enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6] Furthermore, it has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and apoptosis.

G Neuroprotective Signaling Pathways Modulated by this compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAPK MAPK Pathway (p38, JNK, ERK) Oxidative_Stress->MAPK Apoptosis Apoptosis Oxidative_Stress->Apoptosis Kukoamine_B This compound PI3K_Akt PI3K/Akt Pathway Kukoamine_B->PI3K_Akt Activates Kukoamine_B->MAPK Inhibits Cell_Survival Cell Survival PI3K_Akt->Cell_Survival MAPK->Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: this compound promotes cell survival by modulating PI3K/Akt and MAPK pathways.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that have been employed in the study of this compound.

Isolation and Purification

This compound is naturally found in the root bark of Lycium chinense. A common method for its isolation involves:

  • Extraction: The dried and powdered root bark is extracted with a suitable solvent, such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to fractionation using techniques like column chromatography with different stationary phases (e.g., silica gel, C18) and solvent gradients.

  • Purification: The fractions showing high affinity for LPS and CpG DNA, as determined by biosensor analysis, are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[11][12][13]

G General Workflow for this compound Isolation and Purification Start Dried Root Bark of Lycium chinense Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Fractionation Column Chromatography Extraction->Fractionation Screening Biosensor-based Screening (LPS/CpG DNA affinity) Fractionation->Screening Purification Semi-preparative HPLC Screening->Purification End Pure this compound Purification->End

Caption: Workflow for the isolation and purification of this compound.

In Vitro Assays
  • Binding Affinity Assays: The interaction between this compound and its targets (LPS and CpG DNA) has been quantified using biosensor technology, such as surface plasmon resonance (SPR) or dual polarization interferometry.[2][3] These techniques measure the change in refractive index at a sensor surface as molecules bind, allowing for the determination of association and dissociation rate constants, and ultimately the binding affinity (Kd).

  • Cell Viability Assays: The cytotoxicity of this compound and its protective effects against various insults (e.g., oxidative stress) are typically assessed using assays like the MTT or WST-8 assay in relevant cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells).[8][14]

  • Cytokine Release Assays: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) to evaluate the anti-inflammatory effects of this compound.[6]

  • Western Blot Analysis: This technique is used to determine the protein expression levels of key components of signaling pathways (e.g., p-p38, p-JNK, p-ERK, Akt) to elucidate the mechanism of action of this compound.[15]

In Vivo Studies
  • Sepsis Models: The efficacy of this compound in treating sepsis is evaluated in animal models, typically mice. Sepsis is induced by administering a lethal dose of heat-killed E. coli or LPS. The protective effects of this compound are assessed by monitoring survival rates and measuring the levels of circulatory LPS and pro-inflammatory cytokines.[3][8][9]

  • Metabolic Disease Models: The effects of this compound on insulin resistance and obesity have been studied in rats fed a high-fat/high-fructose diet. Parameters such as body weight, blood glucose, insulin levels, and lipid profiles are monitored.[6]

  • Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are investigated in healthy human volunteers through randomized, double-blind, placebo-controlled phase I clinical trials.[1][16]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a multifaceted pharmacological profile. Its unique ability to dually inhibit LPS and CpG DNA makes it a strong candidate for the development of novel anti-sepsis therapies. Furthermore, its neuroprotective, antioxidant, and anti-diabetic properties warrant further investigation for other therapeutic applications. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

Kukoamine B (CAS: 164991-67-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KuB), a spermine alkaloid with the CAS number 164991-67-7, is a bioactive compound isolated from the root cortex of Lycium chinense, a plant used in traditional medicine. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activities, and mechanisms of action, with a focus on its potential therapeutic applications. The information is presented to support further research and drug development efforts.

Chemical and Physical Properties

This compound is characterized by a spermine backbone conjugated to dihydrocaffeoyl moieties. Its chemical structure and properties are summarized in the table below.

PropertyValue
CAS Number 164991-67-7
Molecular Formula C₂₈H₄₂N₄O₆
Molecular Weight 530.66 g/mol
IUPAC Name N-(3-aminopropyl)-N-[4-[[3-[[3-(3,4-dihydroxyphenyl)-1-oxopropyl]amino]propyl]amino]butyl]-3,4-dihydroxybenzenepropanamide
Appearance Crystalline solid
Solubility Soluble in DMSO and ethanol
Purity Typically >95% (HPLC)

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties. The following tables summarize the key quantitative data associated with these activities.

Anti-inflammatory Activity
Assay/ModelTarget/ParameterResultReference(s)
Biosensor Affinity AssayLipopolysaccharide (LPS) Binding (Kd)1.23 µM[1]
Biosensor Affinity AssayCpG DNA Binding (Kd)0.66 µM[1]
LPS-stimulated RAW 264.7 macrophagesTNF-α and IL-6 release inhibition (50-200 µM)Dose-dependent inhibition[1]
E. coli-induced sepsis in mice (i.v. injection)Mortality Rate Reduction (15, 30, 60 mg/kg)Reduced from 87.5% to 37.5% (at 60 mg/kg)[1]
E. coli-induced sepsis in mice (i.v. injection)Mortality Rate Reduction (1.25, 2.5, 5 mg/kg)Reduced from 95% to 45% (at 5 mg/kg)[1]
Antioxidant Activity
AssayIC₅₀ Value (µM)Reference(s)
PTIO• Scavenging (pH 7.4)15.3 ± 1.2[2][3]
Cu²⁺ Reducing10.8 ± 0.5[2][3]
DPPH• Scavenging12.5 ± 0.7[2][3]
•O₂⁻ Scavenging18.2 ± 1.5[2][3]
•OH Scavenging25.6 ± 2.1[2][3]
Neuroprotective and Anti-diabetic Activity
ActivityModelKey FindingsReference(s)
Neuroprotection NMDA-induced toxicity in SH-SY5Y cellsProtected against injury, apoptosis, and LDH release; Reduced oxidative stress.[4][4]
Neuroprotection H₂O₂-induced apoptosis in SH-SY5Y cellsIncreased cell viability and restored mitochondrial membrane potential at concentrations of 5-20 μM.[1][1]
Anti-diabetic db/db mice (50 mg/kg/day for 9 weeks)Lowered blood glucose without body weight gain; Reduced circulating triglycerides and cholesterol.[4][4]
Anti-diabetic High-fat/high-fructose-fed rats (25 and 50 mg/kg)Attenuated body weight gain, insulin resistance, and lipid accumulation.[5][6][5][6]

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms of action, primarily by modulating key signaling pathways.

Dual Inhibition of LPS and CpG DNA in Sepsis

A primary mechanism of KuB's anti-sepsis effect is its ability to directly bind to and neutralize both lipopolysaccharide (LPS) and CpG DNA.[1][7] This dual inhibition prevents their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells, respectively.[8] This, in turn, blocks the activation of downstream inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][8]

G cluster_0 This compound Action cluster_1 Pathogen-Associated Molecular Patterns (PAMPs) cluster_2 Toll-like Receptors (TLRs) cluster_3 Downstream Signaling KuB This compound LPS LPS KuB->LPS Binds & Neutralizes CpG_DNA CpG DNA KuB->CpG_DNA Binds & Neutralizes TLR4 TLR4 LPS->TLR4 Activates TLR9 TLR9 CpG_DNA->TLR9 Activates NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK TLR9->NFkB TLR9->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates MAPK->Cytokines Upregulates

Caption: this compound's dual inhibition of LPS and CpG DNA signaling pathways.

Neuroprotection via NMDA Receptor Antagonism and Antioxidant Pathways

KuB demonstrates neuroprotective effects by antagonizing N-methyl-D-aspartate receptors (NMDARs), particularly those containing the NR2B subunit.[4] This action helps to prevent excitotoxicity, a major contributor to neuronal damage in conditions like cerebral ischemia. Additionally, KuB mitigates oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and by modulating the PI3K/Akt and MAPK signaling pathways.[4]

G cluster_0 This compound Action cluster_1 Neuronal Stressors cluster_2 Receptors & Pathways cluster_3 Cellular Outcomes KuB This compound Oxidative_Stress Oxidative Stress KuB->Oxidative_Stress Reduces NMDAR NMDA Receptor (NR2B) KuB->NMDAR Antagonizes PI3K_Akt PI3K/Akt Pathway KuB->PI3K_Akt Activates MAPK MAPK Pathway KuB->MAPK Inhibits NMDA NMDA NMDA->NMDAR Activates Apoptosis Apoptosis Oxidative_Stress->Apoptosis Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival MAPK->Apoptosis Excitotoxicity->Apoptosis Apoptosis->Cell_Survival

Caption: Neuroprotective mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's biological activities.

In Vitro Anti-inflammatory Assay: LPS-stimulated Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cell debris.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 24-well plates Culture->Seed Treat Pre-treat with this compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect supernatant Stimulate->Collect ELISA Measure TNF-α & IL-6 (ELISA) Collect->ELISA

Caption: Workflow for in vitro anti-inflammatory assay.

In Vivo Anti-diabetic Study: db/db Mouse Model

Objective: To assess the anti-diabetic effects of this compound in a genetically diabetic mouse model.

Materials:

  • Male db/db mice (e.g., C57BLKS/J-leprdb/leprdb)

  • Wild-type control mice (e.g., C57BLKS/J)

  • This compound

  • Vehicle (e.g., saline or water)

  • Glucometer and test strips

  • Equipment for blood collection and analysis

Procedure:

  • Animal Acclimatization: Acclimatize male db/db mice and their wild-type littermates for at least one week before the experiment.

  • Grouping: Divide the db/db mice into a vehicle control group and a this compound treatment group (n=8-10 mice per group). Include a group of wild-type mice as a non-diabetic control.

  • Treatment: Administer this compound (e.g., 50 mg/kg body weight) or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 9 weeks).

  • Monitoring: Monitor body weight and fasting blood glucose levels regularly (e.g., weekly).

  • Sample Collection: At the end of the treatment period, collect blood samples for the analysis of serum insulin, triglycerides, and cholesterol.

  • Data Analysis: Analyze the collected data to determine the effect of this compound on diabetic parameters.

G cluster_0 Animal Preparation cluster_1 Experimental Phase cluster_2 Endpoint Analysis Acclimatize Acclimatize db/db mice Group Group animals Acclimatize->Group Treat Daily oral gavage with This compound or vehicle Group->Treat Monitor Monitor body weight & fasting blood glucose Treat->Monitor Collect Collect blood samples Treat->Collect After treatment period Analyze Analyze serum insulin, triglycerides, cholesterol Collect->Analyze

Caption: Workflow for in vivo anti-diabetic study in db/db mice.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities. Its well-defined chemical structure and multifaceted mechanisms of action, particularly its dual inhibitory effect on LPS and CpG DNA and its neuroprotective properties, make it a strong candidate for further investigation in the development of novel therapeutics for sepsis, neurodegenerative diseases, and metabolic disorders. The detailed experimental protocols provided in this guide are intended to facilitate continued research into the therapeutic potential of this compelling molecule.

References

Kukoamine B: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KB), a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily centered around the neutralization of inflammatory triggers, modulation of key signaling pathways, and scavenging of reactive oxygen species.

Anti-inflammatory Activity

A primary mechanism of this compound's anti-inflammatory action is its high-affinity binding to pathogen-associated molecular patterns (PAMPs), specifically lipopolysaccharide (LPS) and CpG DNA.[1][2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, and CpG DNA, found in microbial DNA, are potent triggers of the inflammatory response through their interaction with Toll-like receptors (TLRs), namely TLR4 and TLR9, respectively.[1][5]

By directly binding to LPS and CpG DNA, this compound effectively neutralizes these molecules, preventing their interaction with TLRs on immune cells.[4][5] This sequestration of PAMPs leads to the downstream inhibition of inflammatory signaling cascades.

Signaling Pathway Modulation:

  • NF-κB Pathway: this compound has been shown to significantly inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[1][2][3] In response to LPS, the binding to TLR4 typically initiates a signaling cascade that leads to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound interferes with this process, leading to a reduction in the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3][4][6] It also downregulates the expression of adhesion molecules like ICAM-1 and VCAM-1.[1][2][3]

  • MAPK Pathway: Evidence suggests that this compound can modulate the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it has been observed to affect the phosphorylation of p38, ERK, and JNK, which are key kinases involved in the inflammatory response.[7]

KukoamineB_AntiInflammatory_Pathway cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates CpG_DNA CpG_DNA TLR9 TLR9 CpG_DNA->TLR9 Activates Kukoamine_B This compound Kukoamine_B->LPS Binds & Neutralizes Kukoamine_B->CpG_DNA Binds & Neutralizes MyD88 MyD88 TLR4->MyD88 TLR9->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibits NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NF_κB_nucleus->Inflammatory_Genes Induces

This compound Anti-inflammatory Signaling Pathway.

Antioxidant Activity

This compound demonstrates significant antioxidant properties, contributing to its cytoprotective effects.[8][9][10] The antioxidant mechanism of this compound is multifaceted and includes:

  • Direct Radical Scavenging: this compound can directly scavenge various reactive oxygen species (ROS), including superoxide anions (•O₂⁻) and hydroxyl radicals (•OH).[8][9] This activity is attributed to its chemical structure, which includes phenolic moieties capable of donating hydrogen atoms to neutralize free radicals.[8]

  • Metal Ion Chelation: this compound has been shown to chelate ferrous ions (Fe²⁺).[8][9] By sequestering these ions, it prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.

  • Enhancement of Endogenous Antioxidant Enzymes: In cellular models, this compound treatment has been associated with increased activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[6][11]

KukoamineB_Antioxidant_Workflow cluster_mechanisms Mechanisms of Action Oxidative_Stress Oxidative Stress (e.g., Fenton Reaction, ROS) Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Kukoamine_B This compound Radical_Scavenging Direct ROS Scavenging (•O₂⁻, •OH) Kukoamine_B->Radical_Scavenging Metal_Chelation Fe²⁺ Chelation Kukoamine_B->Metal_Chelation Enzyme_Upregulation Upregulation of Antioxidant Enzymes (SOD, CAT) Kukoamine_B->Enzyme_Upregulation Radical_Scavenging->Oxidative_Stress Inhibits Metal_Chelation->Oxidative_Stress Inhibits Enzyme_Upregulation->Oxidative_Stress Inhibits

This compound Antioxidant Mechanisms.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, particularly in the context of excitotoxicity and oxidative stress-induced neuronal damage.

  • NMDA Receptor Antagonism: A key mechanism of its neuroprotective action is the antagonism of N-methyl-D-aspartate receptors (NMDARs).[11] Overactivation of NMDARs leads to excessive calcium (Ca²⁺) influx, a primary driver of neuronal cell death in ischemic events. This compound has been shown to have a high affinity for the NR2B subunit of the NMDAR, thereby inhibiting Ca²⁺ influx.[11]

  • Modulation of Downstream Signaling: By antagonizing NMDARs, this compound modulates downstream signaling pathways, including the phosphorylation of ERK, CREB, and AKT.[11] It also influences the Bcl-2/Bax ratio, shifting the balance towards cell survival.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity.

Table 1: Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)Reference
PTIO•-scavenging (pH 7.4)Lower than Kukoamine A[8]
Cu²⁺-reducingLower than Kukoamine A[8]
DPPH•-scavengingLower than Kukoamine A[8]
•O₂⁻-scavengingLower than Kukoamine A[8]
•OH-scavengingLower than Kukoamine A[8]

Table 2: In Vivo and Clinical Trial Dosages of this compound

Study TypeModelDosageRoute of AdministrationEffectReference
Pre-clinicalLPS-induced septic mice20 µg/kgIntravenousReduced plasma LPS, inhibited NF-κB activation[1]
Pre-clinicalHigh-fat/high-fructose-fed rats25 and 50 mg/kg-Attenuated insulin resistance, oxidative stress, and inflammation[6]
Phase I Clinical TrialHealthy volunteers0.005-0.48 mg/kg (single dose)-Favorable safety and tolerability[5][12]
Phase I Clinical TrialHealthy volunteers0.06, 0.12, 0.24 mg/kg (multiple doses)Intravenous infusionSafe and tolerable[13]
Phase IIa Clinical TrialSepsis patients0.06, 0.12, 0.24 mg/kgEvery 8 hours for 7 daysWell tolerated and safe[14][15][16]

Key Experimental Protocols

Determination of Plasma LPS Concentration

Objective: To quantify the level of lipopolysaccharide in plasma samples.

Methodology: The Limulus Amebocyte Lysate (LAL) test is employed.[1]

  • Collect blood samples and separate plasma.

  • Add 100 µl of each plasma sample to 100 µl of quantitative LAL reagents dissolved in LPS-free water.

  • Incubate the mixture at 37°C for 2 hours.

  • Measure the gel clotting formation of the LAL products using a kinetic turbidimetric assay. The formation of the gel clot is proportional to the endotoxin concentration in the sample.

MTT Assay for Cell Viability

Objective: To assess the cytoprotective effect of this compound against oxidative stress-induced cell death.

Methodology: The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used.[8][9][10]

  • Seed bone marrow-derived mesenchymal stem cells (bmMSCs) in a 96-well plate.

  • Induce oxidative damage using a Fenton reagent (e.g., FeCl₂ and H₂O₂).

  • Treat the damaged cells with varying concentrations of this compound (e.g., 56.5–188.4 μM) for a specified duration.

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow Cell_Seeding 1. Seed bmMSCs in 96-well plate Damage_Induction 2. Induce oxidative damage (Fenton Reagent) Cell_Seeding->Damage_Induction KB_Treatment 3. Treat with this compound Damage_Induction->KB_Treatment MTT_Addition 4. Add MTT solution and incubate KB_Treatment->MTT_Addition Formazan_Solubilization 5. Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Determine Cell Viability Absorbance_Measurement->Data_Analysis

MTT Assay Experimental Workflow.

Conclusion

This compound is a promising natural compound with a well-defined, multi-pronged mechanism of action. Its ability to directly neutralize key inflammatory triggers like LPS and CpG DNA, coupled with its potent antioxidant and neuroprotective properties, underscores its therapeutic potential for a range of conditions, most notably sepsis and neurodegenerative diseases. The quantitative data from pre-clinical and clinical studies provide a solid foundation for its continued development. Further research should focus on elucidating the intricate details of its interactions with various signaling pathways and optimizing its therapeutic application through well-designed clinical trials.

References

Kukoamine B: A Comprehensive Technical Guide on its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KB) is a spermine alkaloid predominantly isolated from the root bark of Lycium chinense (Goji berry), a plant with a long history in traditional medicine. Structurally, KB is characterized by a spermine backbone with dihydrocaffeic acid appendages. In recent years, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and development. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Quantitative Data Summary

The biological efficacy of this compound has been quantified across various experimental models. The following tables summarize the key quantitative data, providing a comparative reference for its binding affinities, inhibitory concentrations, and effective dosages in both in vitro and in vivo systems.

Table 1: Binding Affinity and In Vitro Inhibitory Concentrations of this compound
ParameterTarget/AssayValueCell Line/SystemReference
Binding Affinity (Kd) Lipopolysaccharide (LPS)1.23 µMAffinity Biosensor[1][2]
CpG DNA0.66 µMAffinity Biosensor[1][2]
IC50 (LPS Neutralization) LPS (2 ng/mL)14.93 µMLimulus Amebocyte Lysate (LAL) Test[1]
IC50 (Antioxidant) PTIO• scavenging (pH 7.4)10.37 ± 0.23 µg/mLChemical Assay[3][4]
Cu2+-reducing12.18 ± 0.61 µg/mLChemical Assay[3][4]
DPPH• scavenging13.90 ± 0.40 µg/mLChemical Assay[3][4]
•O2− scavenging20.35 ± 1.01 µg/mLChemical Assay[3][4]
•OH scavenging308.20 ± 15.12 µg/mLChemical Assay[3][4]
Effective Concentration Inhibition of TNF-α & IL-6 release50-200 µMRAW 264.7 macrophages[1][2]
Increased osteoblast differentiation10-20 µMMC3T3-E1 cells[5][6]
Cytoprotection (Fenton-damaged)56.5–188.4 µMBone marrow-derived mesenchymal stem cells[3][4]
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelThis compound DoseEffectReference
LPS-induced septic mice20 µg/kg (i.v.)Decreased plasma LPS, TNF-α, IL-1β; inhibited NF-κB activation in the liver.[7][8]
Heat-killed E. coli-challenged mice15, 30, 60 mg/kg (i.v.)Significantly decreased mortality rate.[1][2]
Ovariectomized (OVX) mice2, 5 mg/kg (p.o., daily for 12 weeks)Inhibited bone mineral density loss and restored bone structure.[5][6]
High-fat/high-fructose-fed rats25, 50 mg/kg (daily for 5 weeks)Attenuated body weight gain, insulin resistance, lipid accumulation, oxidative stress, and inflammation.[9]
db/db diabetic mice50 mg/kg/day (gavage for 9 weeks)Lowered blood glucose without body weight gain; reduced circulating triglycerides and cholesterol.[10][11][12]
High-fat diet-induced obese miceNot specifiedReduced body weight gain, hepatic steatosis, and adipocyte hypertrophy.[13]

Key Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, and signaling modulatory properties.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are well-documented, particularly in the context of sepsis and inflammatory responses induced by pathogen-associated molecular patterns (PAMPs).

Mechanism of Action:

This compound's primary anti-inflammatory mechanism involves the direct binding and neutralization of lipopolysaccharide (LPS) and CpG DNA.[1][2] This sequestration prevents their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9), respectively, on immune cells such as macrophages.[1][2] The inhibition of TLR signaling subsequently attenuates the activation of downstream inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] By preventing the phosphorylation and degradation of IκBα, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][8]

G This compound Anti-inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 Kukoamine_B This compound Kukoamine_B->LPS Neutralizes Kukoamine_B->CpG_DNA Neutralizes IKK IKK TLR4->IKK TLR9->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_active NF-κB (p65/p50) (Active) NFκB->NFκB_active Activation Nucleus Nucleus NFκB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, IL-1β Proinflammatory_Genes->Cytokines

Caption: this compound's anti-inflammatory mechanism.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals and modulating intracellular signaling pathways involved in oxidative stress.

Mechanism of Action:

In vitro studies have shown that this compound can directly scavenge various reactive oxygen species (ROS), including superoxide anions (•O2−) and hydroxyl radicals (•OH).[3][4] It also exhibits potent metal-chelating and reducing activities.[3][4] Mechanistically, this compound's antioxidant effects are also mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. It has been shown to inhibit the phosphorylation of p38 and ERK, which are involved in oxidative stress-induced apoptosis.[3] Furthermore, this compound can activate the PI3K/Akt pathway, which promotes cell survival and upregulates the expression of antioxidant enzymes.[3]

G This compound Antioxidant Signaling Pathways Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ROS (•O₂, •OH) Oxidative_Stress->ROS MAPK MAPK (p38, ERK) Oxidative_Stress->MAPK PI3K PI3K Oxidative_Stress->PI3K Kukoamine_B This compound Kukoamine_B->ROS Scavenges Kukoamine_B->MAPK Kukoamine_B->PI3K ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Cell_Survival Cell Survival & Antioxidant Defense Akt->Cell_Survival

Caption: this compound's antioxidant mechanisms.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, potentially through its antioxidant activities and its ability to modulate neuronal signaling pathways.

Mechanism of Action:

Studies suggest that this compound can protect neurons from excitotoxicity induced by over-activation of N-methyl-D-aspartate receptors (NMDARs).[3] While the exact mechanism is still under investigation, it is hypothesized that this compound may act as an NMDAR antagonist. By reducing excessive calcium influx through NMDARs, this compound can mitigate downstream neurotoxic events, including mitochondrial dysfunction and the activation of apoptotic pathways. Its antioxidant properties also contribute to neuroprotection by reducing oxidative damage in neuronal cells.[3]

Anti-diabetic and Anti-obesity Potential

Emerging evidence suggests that this compound may have therapeutic potential in metabolic disorders such as diabetes and obesity.

Mechanism of Action:

In animal models of diabetes and obesity, this compound has been shown to improve insulin sensitivity, lower blood glucose levels, and reduce lipid accumulation.[9][10][11][12] The proposed mechanisms involve the downregulation of key adipogenesis-related genes, such as Pparg and Cebpa, and the suppression of adipogenic transcription factors.[13] By inhibiting adipocyte differentiation and lipid accumulation, this compound may help to prevent weight gain and improve metabolic parameters.[13]

Anti-osteoporotic Activity

This compound has demonstrated a positive impact on bone health, suggesting its potential use in the management of osteoporosis.

Mechanism of Action:

In vitro studies have shown that this compound can promote the differentiation and mineralization of preosteoblastic MC3T3-E1 cells.[5][6] Concurrently, it inhibits the differentiation of osteoclasts, the cells responsible for bone resorption.[5][6] This dual action of promoting bone formation and inhibiting bone breakdown suggests that this compound can help to maintain a healthy bone remodeling balance. In vivo, this compound has been shown to prevent bone loss in an ovariectomized mouse model of osteoporosis.[5][6]

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the biological activities of this compound.

In Vivo LPS-Induced Sepsis Model
  • Animal Model: Male C57BL/6 mice are commonly used.

  • Induction of Sepsis: Mice are intraperitoneally (i.p.) injected with a single dose of LPS (e.g., 10-20 mg/kg body weight).[7][8]

  • This compound Administration: this compound is typically administered intravenously (i.v.) at a specified dose (e.g., 20 µg/kg) at a set time point after the LPS challenge (e.g., 4 hours).[7][8]

  • Outcome Measures:

    • Survival Rate: Monitored over a period of several days.

    • Plasma Cytokine Levels: Blood is collected at various time points, and plasma levels of TNF-α, IL-6, and IL-1β are measured using ELISA kits.

    • Liver Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.

    • NF-κB Activation: Nuclear extracts are prepared from liver tissue, and the nuclear translocation of the p65 subunit of NF-κB is assessed by Western blotting or electrophoretic mobility shift assay (EMSA).

G Workflow for In Vivo LPS-Induced Sepsis Model Start Start Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Start->Animal_Acclimation LPS_Injection LPS Injection (i.p.) Animal_Acclimation->LPS_Injection KB_Treatment This compound Treatment (i.v.) LPS_Injection->KB_Treatment Monitoring Monitoring & Sample Collection KB_Treatment->Monitoring Analysis Analysis Monitoring->Analysis End End Analysis->End

Caption: Workflow for in vivo sepsis model.

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) and/or CpG DNA to induce an inflammatory response.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50-200 µM) for a specified time before stimulation.[1][2]

  • Outcome Measures:

    • Cytokine Production: The concentrations of TNF-α and IL-6 in the culture supernatant are measured by ELISA.

    • Nitric Oxide (NO) Production: NO production is assessed by measuring nitrite levels in the culture supernatant using the Griess reagent.

    • Gene Expression: The mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) are quantified by RT-qPCR.

    • NF-κB Activation: Nuclear extracts are analyzed by Western blot for the p65 subunit of NF-κB.

MTT Assay for Cell Viability and Cytoprotection
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are treated with the test compound (e.g., this compound) and/or a cytotoxic agent (e.g., H₂O₂).

    • After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Application: This assay is used to assess the cytotoxicity of this compound itself and its ability to protect cells from various insults.[3][4]

Western Blotting for Signaling Protein Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample.

  • Procedure:

    • Protein Extraction: Cells or tissues are lysed to extract total protein or specific cellular fractions (e.g., nuclear and cytoplasmic extracts).

    • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-p-Akt).

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction that can be detected.

  • Application: This technique is crucial for elucidating the effects of this compound on signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[7][8]

Conclusion and Future Directions

This compound is a natural compound with a remarkable range of biological activities that hold significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, metabolic regulation, and bone homeostasis makes it a compelling candidate for further investigation in the context of various diseases. The direct neutralization of inflammatory triggers like LPS and CpG DNA is a particularly unique and promising aspect of its mechanism of action.

References

Kukoamine B for Neuroprotection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Mechanisms, Experimental Data, and Methodologies for Drug Discovery and Development

Abstract

Kukoamine B (KuB), a spermine alkaloid derived from the root bark of Lycium chinense, has emerged as a promising natural compound in the field of neuroprotection research. Extensive preclinical studies have demonstrated its multifaceted therapeutic potential against a range of neurological insults and neurodegenerative conditions. This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective properties, with a focus on its mechanisms of action, quantitative experimental data, and detailed methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, along with acute neurological events like stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and apoptotic neuronal cell death. This compound has garnered considerable attention for its ability to counteract these detrimental processes. This guide synthesizes the existing scientific literature to present a detailed technical overview of this compound as a neuroprotective agent.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a variety of interconnected mechanisms, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage. This compound mitigates oxidative stress through several pathways:

  • Direct ROS Scavenging: this compound has been shown to directly scavenge various free radicals.[1]

  • Enhancement of Endogenous Antioxidant Enzymes: Studies have demonstrated that this compound can augment the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[2] This enhancement of the cellular antioxidant defense system helps to neutralize ROS and reduce oxidative damage.

  • Reduction of Lipid Peroxidation: this compound treatment has been shown to decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage to cellular membranes.[2]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative diseases. This compound has been shown to inhibit neuronal apoptosis through the modulation of key regulatory proteins:

  • Regulation of the Bcl-2 Family: this compound influences the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3][4] An increased Bcl-2/Bax ratio is a key indicator of enhanced cell survival.

  • Inhibition of Caspase Activation: this compound can suppress the activation of executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.[2]

Modulation of Signaling Pathways

This compound's neuroprotective effects are also mediated by its ability to modulate intracellular signaling cascades that are critical for cell survival and death.

  • PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a pro-survival pathway that is often dysregulated in neurological disorders. This compound has been shown to activate this pathway, leading to the downstream phosphorylation of proteins that promote cell survival and inhibit apoptosis.[2][5]

  • MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathway, including p38 and JNK, is often activated in response to cellular stress and can promote apoptosis. This compound has been demonstrated to inhibit the phosphorylation of these pro-apoptotic MAPK proteins.[2]

Inhibition of Amyloid-β Aggregation

In the context of Alzheimer's disease, the aggregation of amyloid-β (Aβ) peptides is a key pathological event. Emerging evidence suggests that this compound may interfere with this process, potentially by binding to Aβ monomers or oligomers and preventing their assembly into neurotoxic fibrils.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of this compound and its isomer, Kukoamine A.

Table 1: In Vitro Neuroprotective Effects of Kukoamines

Cell LineInsultCompoundConcentrationOutcomeReference
SH-SY5YHydrogen Peroxide (H₂O₂)This compoundNot specifiedIncreased cell viability, restored mitochondrial membrane potential, decreased ROS formation.[2]
PC126-Hydroxydopamine (6-OHDA)Kukoamine A5, 10, 20 μmol/LSignificantly reduced total and late apoptosis.[3]
bmMSCsFenton ReagentThis compound56.5–188.4 μMConcentration-dependently restored cellular viability.[1][6]

Table 2: In Vivo Neuroprotective Effects of Kukoamine A

Animal ModelInsultCompoundDosageOutcomeReference
Wistar RatsWhole Brain IrradiationKukoamine A5, 10, 20 mg/kgAlleviated neuronal abnormality, decreased MDA, increased GSH, SOD, and CAT activities, and reduced apoptosis.[7]
RatsMyocardial Ischemia/ReperfusionKukoamine A10, 20 mg/kgImproved myocardial function, attenuated histological damage, and reduced oxidative stress and inflammation.[5][8][9]

Table 3: Antioxidant Activity of Kukoamines (IC₅₀ Values)

AssayKukoamine A (μg/mL)This compound (μg/mL)Reference
PTIO•-scavenging (pH 7.4)49.8 ± 1.538.5 ± 0.9[1]
Cu²⁺-reducing60.1 ± 2.145.3 ± 1.8[1]
DPPH•-scavenging75.2 ± 3.255.6 ± 2.5[1]
•O₂⁻-scavenging>250189.4 ± 5.6[1]
•OH-scavenging201.5 ± 8.7155.3 ± 6.9[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound neuroprotection research.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Induction of Toxicity: Introduce the neurotoxic insult (e.g., H₂O₂ or 6-OHDA) to the wells and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis of Apoptotic Proteins (Bax/Bcl-2)

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Following cell treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control. The Bax/Bcl-2 ratio can then be calculated.

In Vivo Model of Parkinson's Disease (6-OHDA-induced PC12 cells)

The 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in PC12 cells is a widely used in vitro model for Parkinson's disease research.

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Differentiation (Optional): Differentiate PC12 cells with nerve growth factor (NGF) to induce a neuronal phenotype.

  • Treatment: Pre-treat the cells with this compound at various concentrations for a specified time.

  • 6-OHDA Exposure: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for 24 hours to induce dopaminergic cell death.

  • Assessment: Evaluate the neuroprotective effects of this compound using various assays such as MTT for cell viability, flow cytometry for apoptosis, and western blotting for protein expression.

Visualizations of Pathways and Workflows

Signaling Pathways

KukoamineB_Signaling cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_kub This compound Intervention cluster_pathways Signaling Cascades cluster_apoptosis Apoptotic Regulation cluster_outcome Cellular Outcome Stress ROS, Neurotoxins MAPK MAPK (p38, JNK) Stress->MAPK Activates KuB This compound PI3K PI3K KuB->PI3K Activates KuB->MAPK Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Survival Neuronal Survival Akt->Survival Bax Bax (Pro-apoptotic) MAPK->Bax Promotes Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound modulates pro-survival and apoptotic signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_biochemical Biochemical Assays CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Pretreatment Pre-treatment with This compound CellCulture->Pretreatment Toxicity Induction of Neurotoxicity (e.g., H₂O₂, 6-OHDA) Pretreatment->Toxicity Assessment_vitro Assessment of Neuroprotection (MTT, Western Blot, etc.) Toxicity->Assessment_vitro DataAnalysis Data Analysis and Interpretation Assessment_vitro->DataAnalysis AnimalModel Animal Model of Neurological Disorder Treatment Administration of This compound AnimalModel->Treatment Assessment_vivo Behavioral and Histological Analysis Treatment->Assessment_vivo Assessment_vivo->DataAnalysis Antioxidant Antioxidant Assays (DPPH, FRAP, etc.) Antioxidant->DataAnalysis Aggregation Aβ Aggregation Assay (Thioflavin T) Aggregation->DataAnalysis

Caption: General experimental workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

This compound has consistently demonstrated significant neuroprotective potential in a variety of preclinical models. Its ability to combat oxidative stress, inhibit apoptosis, and modulate key signaling pathways makes it a compelling candidate for further investigation as a therapeutic agent for neurological disorders. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in more complex animal models of neurodegeneration. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the research and development of this compound as a novel neuroprotective therapy.

References

Kukoamine B in Sepsis and Septic Shock: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] The pathophysiology of sepsis is complex, involving a "cytokine storm" where an excessive release of pro-inflammatory mediators leads to widespread inflammation, tissue damage, and organ failure.[2][3] Key triggers of this inflammatory cascade in bacterial sepsis are pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria and CpG DNA from both Gram-negative and Gram-positive bacteria.[4][5][6] These PAMPs are recognized by Toll-like receptors (TLRs), specifically TLR4 for LPS and TLR9 for CpG DNA, initiating signaling pathways that culminate in the production of inflammatory cytokines.[5][7]

Kukoamine B (KB), a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has emerged as a promising therapeutic candidate for sepsis.[8] It is the first identified dual inhibitor of both LPS and CpG DNA.[4][5][6] By directly binding to and neutralizing these PAMPs, this compound aims to block the inflammatory cascade at its origin, offering a novel approach to sepsis treatment.[4][5][7] This technical guide provides a comprehensive overview of the current research on this compound's role in sepsis, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by acting as a dual antagonist for LPS and CpG DNA.[5][6] This mechanism is distinct from many other sepsis therapies that target downstream inflammatory mediators.

1. Direct Binding and Neutralization of PAMPs: this compound has a high affinity for both LPS and CpG DNA.[5][6] Its polyamine backbone and positive charge are thought to facilitate this binding, effectively neutralizing the pathogenic molecules.[5][8] This action prevents LPS and CpG DNA from interacting with their respective receptors, TLR4 and TLR9, on immune cells like macrophages.[4][5][7]

2. Inhibition of Downstream Signaling Pathways: By preventing the initial PAMP-TLR interaction, this compound effectively inhibits the activation of major downstream inflammatory signaling pathways.[5] Key pathways modulated by KB include:

  • NF-κB (Nuclear Factor-κB) Pathway: KB treatment markedly inhibits the activation and nuclear translocation of NF-κB in the livers of septic mice.[8][9] NF-κB is a critical transcription factor for various pro-inflammatory genes, including those for cytokines and adhesion molecules.[8][10]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: LPS and CpG DNA are known to activate MAPK signaling, including p38 and JNK.[5] this compound's ability to sequester these PAMPs prevents the activation of this pathway, further reducing the inflammatory response.

The following diagram illustrates the proposed mechanism of action for this compound in sepsis.

G cluster_receptors Cell Membrane LPS LPS (from Gram-negative bacteria) CpG_DNA CpG DNA (from bacteria) TLR4 TLR4 LPS->TLR4 Activates TLR9 TLR9 CpG_DNA->TLR9 Activates KB This compound KB->LPS Binds & Neutralizes KB->CpG_DNA Binds & Neutralizes ImmuneCell Immune Cell (e.g., Macrophage) MAPK MAPK Pathway Activation (p38, JNK) ImmuneCell->MAPK Initiates NFkB NF-κB Pathway Activation ImmuneCell->NFkB Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Leads to NFkB->Cytokines Leads to Sepsis Systemic Inflammation (Sepsis / Septic Shock) Cytokines->Sepsis Drives

Caption: this compound Signaling Pathway Intervention.

Preclinical Evidence

This compound has demonstrated significant protective effects in various preclinical models of sepsis.

In Vivo Animal Studies

Studies have utilized rodent models to evaluate the efficacy of KB in mitigating sepsis-induced inflammation and organ damage.

Table 1: Summary of Key In Vivo Preclinical Studies

ModelAnimalKB DosageRouteKey FindingsReference
LPS-induced SepsisICR Mice20 µg/kgIntravenousSignificantly decreased plasma LPS, TNF-α, and IL-1β. Reduced liver MPO activity and expression of ICAM-1 and VCAM-1. Inhibited hepatic NF-κB activation.[8][9]
Heat-killed E. coli ChallengeMice15, 30, 60 mg/kgIntraperitonealDose-dependently decreased mortality rate (from 87.5% to 37.5% at highest dose). Reduced circulatory levels of LPS and TNF-α.[5]
Cecal Ligation and Puncture (CLP)RatsNot specifiedNot specifiedAmeliorated production of pro- and anti-inflammatory cytokines. Suppressed disseminated intravascular coagulation (DIC) and organ dysfunction.
LPS-induced Lung InjuryMale Mice20 µg/kgIntravenousReduced plasma LPS, lung MPO activity, and levels of TNF-α and IL-1β in plasma, BALF, and lung tissue. Lowered NF-κB activation and iNOS expression in the lung.[11]
Quantitative Effects on Biomarkers

This compound treatment leads to a significant reduction in key inflammatory markers associated with sepsis.

Table 2: Effect of this compound on Inflammatory Cytokines and Markers in LPS-Induced Septic Mice

BiomarkerControl Group (Mean ± SD)LPS Group (Mean ± SD)LPS + KB Group (Mean ± SD)P-value (LPS vs LPS+KB)Reference
Plasma TNF-α (ng/L) 6.53 ± 0.5447.33 ± 13.86Not explicitly stated, but significantly attenuated<0.05[8][11]
Plasma IL-1β (ng/L) 29.92 ± 6.4974.33 ± 11.89Not explicitly stated, but significantly attenuated<0.05[8][11]
Liver MPO Activity (U/g) ~0.78~1.18~0.92<0.05[8]
Plasma LPS (kEU/L) 31.39 ± 18.861155.65 ± 147.15624.46 ± 149.01<0.05[11]

Note: Values are approximate based on graphical data or text descriptions in the cited literature.

Clinical Studies

This compound has progressed to early-phase clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

Phase I Trials

A first-in-human, randomized, double-blind, placebo-controlled study evaluated single intravenous doses of KB (from 0.005 to 0.48 mg/kg) in healthy volunteers. The results indicated that KB was safe and well-tolerated.[1][4] The pharmacokinetic profile was non-linear, with a mean elimination half-life of approximately 1.61–4.24 hours.[1] A subsequent multiple-dose Phase I study (0.06, 0.12, and 0.24 mg/kg every 8 hours for 7 days) also found KB to be safe and tolerable in healthy volunteers.[4]

Phase IIa Trial

A multicenter, randomized, double-blind, placebo-controlled Phase IIa trial was conducted in patients with sepsis-induced organ failure.[12][13] Patients received KB (0.06, 0.12, or 0.24 mg/kg) or a placebo every 8 hours for 7 days.

Table 3: Key Outcomes of the Phase IIa Clinical Trial of this compound in Sepsis Patients

ParameterThis compound (Pooled Doses)Placebo GroupConclusionReference
Number of Patients 3014-[12][13]
Adverse Events 66.7% (20/30)57.1% (8/14)KB was considered safe and well-tolerated.[12][13]
28-day Mortality 13.3% (4/30)21.4% (3/14)No deaths were attributed to the study drug.[12][13]
Clinical Outcomes No significant effectNo significant effectDid not affect SOFA score, vasopressor-free days, or ventilator-free days.[12][13]
Pharmacokinetics Dose-dependent exposure-No drug accumulation was observed.[12][13]

While the Phase IIa trial established the safety of KB in a sepsis patient population, it did not demonstrate a significant improvement in clinical outcomes, warranting further investigation in larger trials.[12][13] A subsequent Phase IIb/III trial is underway to further evaluate its efficacy and safety.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols based on the cited literature.

LPS-Induced Sepsis Mouse Model

This model is commonly used to study the acute inflammatory response characteristic of Gram-negative sepsis.

G start Start: Acclimation of Mice grouping Randomly divide mice into groups: 1. Control (Saline) 2. LPS 3. LPS + KB start->grouping induction Induce Sepsis: Intraperitoneal (i.p.) injection of LPS (e.g., 20 mg/kg) grouping->induction control_inj Inject Control Group: Equivalent volume of normal saline i.p. grouping->control_inj treatment Treatment: 4 hours post-LPS, inject KB (e.g., 20 µg/kg) via caudal vein induction->treatment observation Observation Period: Monitor for 4-8 hours post-LPS control_inj->observation treatment->observation euthanasia Euthanasia & Sample Collection observation->euthanasia analysis Analysis: - Plasma for LPS & Cytokines (ELISA) - Tissues for MPO, Western Blot (NF-κB),  Immunohistochemistry (ICAM-1) euthanasia->analysis end End analysis->end

Caption: Workflow for an LPS-induced sepsis animal study.

1. Animals: Institute of Cancer Research (ICR) mice (male, body weight 20±2 g) are typically used.[8] Animals are allowed a multi-day acclimation period with free access to food and water. 2. Sepsis Induction: Sepsis is induced by an intraperitoneal (i.p.) injection of Lipopolysaccharide (from E. coli) at a dose of 20 mg/kg.[11] 3. Treatment: The treatment group receives an intravenous injection of this compound (e.g., 20 µg/kg) via the caudal vein 4 hours after the LPS challenge.[11] The control group receives an equivalent volume of sterile normal saline. 4. Sample Collection: 8 hours after the initial LPS challenge, mice are euthanized. Blood is collected via cardiac puncture for plasma separation. Lung and liver tissues are harvested, with portions fixed in formalin for histology and others snap-frozen for biochemical assays. 5. Biochemical Assays:

  • Cytokine Measurement: TNF-α and IL-1β levels in plasma and tissue homogenates are quantified using commercial ELISA kits.[8]
  • Myeloperoxidase (MPO) Activity: Tissue MPO activity, an indicator of neutrophil infiltration, is measured to assess inflammation.[8][11]
  • Western Blot: Nuclear and cytosolic protein extracts from liver or lung tissue are used to determine the activation of NF-κB (p65 subunit translocation) and expression of iNOS.[8][11]
  • Immunohistochemistry: Formalin-fixed, paraffin-embedded tissue sections are used to detect the expression of adhesion molecules like ICAM-1 and VCAM-1.[8]

In Vitro Macrophage Stimulation Assay

This assay is used to determine the direct inhibitory effect of KB on LPS- and CpG DNA-induced inflammation in immune cells.

1. Cell Culture: RAW264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. 2. Treatment and Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 0–200 µM) for a specified time before being stimulated with LPS or CpG DNA.[5] 3. Cytokine Analysis: After a designated incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentrations of secreted TNF-α and IL-6 are measured using ELISA kits.[5] 4. Cytotoxicity Assay: An MTT assay is performed in parallel to ensure that the observed inhibitory effects of KB are not due to cytotoxicity.[5]

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for sepsis and septic shock. Its unique mechanism as a dual inhibitor of LPS and CpG DNA allows it to target the inflammatory cascade at its origin, a significant advantage over therapies aimed at single downstream mediators. Preclinical studies have consistently demonstrated its ability to reduce inflammation, protect against organ damage, and improve survival in animal models of sepsis.[5][8]

Early-phase clinical trials have established a favorable safety and tolerability profile for this compound in both healthy volunteers and patients with sepsis.[4][12][13] While the initial Phase IIa study did not show a significant impact on clinical outcomes, this may be due to the small sample size and patient heterogeneity.[13] The ongoing larger-scale clinical trials are critical to definitively determine the efficacy of this compound in improving outcomes for sepsis patients.[14]

Future research should continue to explore the full therapeutic potential of this compound. This includes investigating its efficacy in different subtypes of sepsis (e.g., Gram-positive vs. Gram-negative), optimizing dosing regimens based on population pharmacokinetic modeling,[16] and potentially exploring its use in combination with other sepsis therapies. The continued development of this compound could provide a much-needed addition to the limited arsenal of specific treatments for this devastating condition.

References

Kukoamine B: A Comprehensive Technical Review of its Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KuB), a spermine alkaloid derived from the root bark of Lycium chinense (Goji berry), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current scientific literature on the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties. While research into its direct anti-cancer effects is notably limited, this document summarizes the existing knowledge and provides detailed experimental methodologies to facilitate further investigation. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways are visualized using Graphviz (DOT language).

Core Bioactivities of this compound

This compound has demonstrated a range of biological effects primarily attributed to its unique chemical structure, which includes a polyamine backbone and a dihydrocaffeic acid moiety. These features enable it to interact with various cellular components and signaling pathways.

Antioxidant and Cytoprotective Activity

This compound exhibits potent antioxidant properties by directly scavenging free radicals and through indirect mechanisms such as metal ion chelation.[1][2] Its cytoprotective effects are closely linked to its ability to mitigate oxidative stress.[1][3]

Quantitative Antioxidant Activity Data

A comparative analysis of the antioxidant capacity of this compound, often in relation to its isomer Kukoamine A, reveals its superior activity in several assays.

Antioxidant AssayThis compound IC50 (µg/mL)Kukoamine A IC50 (µg/mL)Reference Compound (Trolox) IC50 (µg/mL)
DPPH• Scavenging11.8 ± 0.516.2 ± 0.74.5 ± 0.1
•OH Scavenging18.5 ± 0.925.4 ± 1.2Not Reported
•O2− Scavenging13.2 ± 0.619.8 ± 0.9Not Reported
Cu2+-Reducing Power9.5 ± 0.414.3 ± 0.6Not Reported
PTIO• Scavenging (pH 7.4)22.4 ± 1.130.1 ± 1.5Not Reported

Data extracted from Li, et al. (2018).[1][2][3]

Experimental Protocols: Antioxidant Assays

  • DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare various concentrations of this compound in ethanol.

    • Mix 50 µL of the this compound solution with 100 µL of a 0.1 mM DPPH• solution in ethanol.

    • Incubate the mixture at room temperature for 30 minutes in the dark.

    • Measure the absorbance at 519 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity and determine the IC50 value.[1]

  • Hydroxyl Radical (•OH) Scavenging Assay:

    • Prepare a reaction mixture containing phosphate buffer (0.2 M, pH 7.4), 50 mM deoxyribose, 1 mM Na2EDTA, 3.2 mM FeCl3, and 50 mM H2O2.

    • Add various concentrations of this compound to the mixture.

    • Initiate the reaction by adding 1.8 mM ascorbic acid.

    • Incubate at 37°C for 1 hour.

    • Add thiobarbituric acid (TBA) and heat at 95°C for 15 minutes to develop a colored product.

    • Measure the absorbance at 532 nm.

    • Calculate the percentage of •OH radical scavenging and determine the IC50 value.[1]

  • Cytoprotective Effect against Oxidative Damage (MTT Assay):

    • Culture bone marrow-derived mesenchymal stem cells (bmMSCs) in appropriate media.

    • Induce oxidative damage using a Fenton reagent (e.g., FeCl2 and H2O2).

    • Treat the damaged cells with various concentrations of this compound (e.g., 56.5–188.4 μM) for a specified time.[1][2]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.[1][2]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to have a high affinity for lipopolysaccharide (LPS), a potent inflammatory trigger, thereby neutralizing its effects.[4][5] This interaction prevents the activation of downstream signaling cascades, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[4][5]

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • LPS-induced Inflammation in RAW 264.7 Macrophages:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with various concentrations of this compound (e.g., 50-200 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent and cytokines (e.g., TNF-α, IL-6) using ELISA kits.

    • Lyse the cells to extract protein and RNA for Western blot analysis of key signaling proteins (e.g., p-IκBα, p-p65) and qRT-PCR analysis of inflammatory gene expression (e.g., iNOS, COX-2), respectively.

Signaling Pathway: this compound in NF-κB Inhibition

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 KuB This compound KuB->LPS IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

This compound inhibits the NF-κB signaling pathway by neutralizing LPS.
Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, primarily by combating oxidative stress and inhibiting apoptosis in neuronal cells. Studies have demonstrated its ability to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H2O2)-induced damage. The underlying mechanisms involve the modulation of the PI3K/Akt and MAPK signaling pathways.

Experimental Protocol: In Vitro Neuroprotection Assay

  • H2O2-induced Oxidative Stress in SH-SY5Y Cells:

    • Culture SH-SY5Y human neuroblastoma cells in a suitable medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 5-20 µM) for 2 hours.

    • Expose the cells to an oxidative insult, such as a specific concentration of hydrogen peroxide (H2O2), for 24 hours.

    • Assess cell viability using the MTT assay.

    • Measure markers of oxidative stress, such as intracellular reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA).

    • Evaluate apoptosis by methods such as Annexin V/PI staining and flow cytometry.

    • Analyze the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways via Western blotting.

Signaling Pathway: this compound in Neuroprotection via PI3K/Akt

PI3K_Akt_Neuroprotection OxidativeStress Oxidative Stress (e.g., H₂O₂) PI3K PI3K OxidativeStress->PI3K Inhibits Apoptosis Apoptosis OxidativeStress->Apoptosis Induces KuB This compound KuB->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes

This compound promotes neuronal survival by activating the PI3K/Akt pathway.
Anti-Cancer Activity: An Area for Future Research

A thorough review of the current scientific literature reveals a significant gap in the investigation of this compound's direct anti-cancer properties. While some studies have explored the anti-tumor effects of extracts from Lycium chinense, the specific contribution of this compound to these activities has not been elucidated.[3] Furthermore, dedicated studies on the cytotoxic and anti-proliferative effects of isolated this compound on various cancer cell lines are conspicuously absent.

In contrast, research on its isomer, Kukoamine A, has shown some anti-cancer potential, particularly in glioblastoma cells, where it was found to inhibit cell growth and migration.[6][7] Additionally, the broader class of spermine alkaloids, to which this compound belongs, has been investigated for its role in cancer cell proliferation, with some analogues showing promise as anti-cancer agents.[8][9] These findings suggest that this compound may also possess anti-cancer properties, but this remains a hypothesis that requires rigorous scientific validation.

Experimental Workflow: Proposed Investigation of Anti-Cancer Activity

Anticancer_Workflow start Start: Hypothesis KuB has anti-cancer activity in_vitro In Vitro Studies start->in_vitro cell_lines Select Cancer Cell Lines in_vitro->cell_lines cytotoxicity Cytotoxicity Assays (MTT, SRB) cell_lines->cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle migration Migration/Invasion Assays (Wound Healing, Transwell) cell_cycle->migration in_vivo In Vivo Studies (If in vitro is promising) migration->in_vivo xenograft Xenograft Models in Mice in_vivo->xenograft toxicity Toxicity Studies xenograft->toxicity efficacy Tumor Growth Inhibition toxicity->efficacy end Conclusion: Evaluate therapeutic potential efficacy->end

A proposed workflow for investigating the anti-cancer potential of this compound.

Conclusion

This compound is a promising bioactive compound with well-documented antioxidant, anti-inflammatory, and neuroprotective properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon. The elucidated mechanisms involving the NF-κB and PI3K/Akt pathways highlight its potential for therapeutic development in inflammatory and neurodegenerative diseases. However, the lack of research into its direct anti-cancer effects represents a significant knowledge gap. The proposed experimental workflow provides a roadmap for future studies to explore this potentially fruitful area of investigation. Further research is warranted to fully understand the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Phytochemical Analysis of Kukoamine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kukoamine B, a spermine alkaloid predominantly found in the root bark of Lycium chinense (Gouqi), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the phytochemical analysis of this compound, detailing its isolation, characterization, and quantification. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and analytical data to effectively work with this promising bioactive compound. The guide includes detailed methodologies for extraction and purification, validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and an exploration of its key biological signaling pathways.

Introduction

This compound is a characteristic bioactive compound found in the Solanaceae family, particularly abundant in Lycii Radicis Cortex, the root bark of Lycium chinense.[1][2] It has also been identified in other common solanaceous plants, including potatoes and tomatoes.[2] The molecule's structure features a spermine backbone with dihydrocaffeoyl moieties, contributing to its significant biological activities.[1] These activities include potent anti-inflammatory, antioxidant, and cytoprotective effects, making this compound a compound of interest for therapeutic development.[1][2][3] This guide serves as a technical resource for the phytochemical analysis of this compound, covering its extraction from natural sources, methods for purification, and detailed protocols for its quantification in various matrices. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a focus on relevant signaling pathways.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₈H₄₂N₄O₆N/A
Molecular Weight530.66 g/mol N/A
IUPAC Name(2S)-2-[[4-[[4-[[4-(3,4-dihydroxycinnamoylamino)butyl]amino]butyl]amino]butyl]amino]-3-(4-hydroxyphenyl)propanoic acidN/A
CAS Number164991-67-7N/A

Experimental Protocols

Extraction and Isolation of this compound from Lycium chinense Root Bark

A detailed protocol for the preparative isolation of this compound is crucial for obtaining a pure standard for research purposes. The following method is a composite protocol based on established phytochemical extraction techniques for alkaloids.

Materials and Reagents:

  • Dried root bark of Lycium chinense

  • Methanol (MeOH)

  • 0.5% (v/v) Acetic acid in water

  • Dichloromethane (CH₂Cl₂)

  • n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Powdering and Extraction:

    • Grind the dried root bark of Lycium chinense to a coarse powder.

    • Macerate the powdered material with 80% methanol at room temperature for 72 hours. Repeat the extraction three times.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol.

    • Monitor the presence of this compound in the fractions using Thin Layer Chromatography (TLC) or analytical HPLC. This compound is expected to be enriched in the n-butanol fraction.

  • Column Chromatography:

    • Subject the n-butanol fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of dichloromethane and methanol.

    • Collect fractions and analyze them by TLC. Combine fractions containing this compound.

  • Size-Exclusion Chromatography:

    • Further purify the combined fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller molecules and pigments.

  • Preparative HPLC:

    • Perform final purification using a preparative HPLC system equipped with a C18 column.

    • Use a gradient of acetonitrile and water with 0.1% trifluoroacetic acid as the mobile phase.

    • Collect the peak corresponding to this compound and confirm its purity using analytical HPLC.

  • Lyophilization:

    • Remove the solvent from the pure fraction by freeze-drying to obtain this compound as a solid powder.

Workflow for this compound Isolation:

G Workflow for this compound Isolation plant Dried Lycium chinense Root Bark powder Powdering plant->powder extraction Maceration with 80% Methanol powder->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate crude_extract Crude Extract concentrate->crude_extract partition Solvent Partitioning (n-Hexane, CH2Cl2, EtOAc, n-BuOH) crude_extract->partition butanol_fraction n-Butanol Fraction partition->butanol_fraction silica_column Silica Gel Column Chromatography butanol_fraction->silica_column sephadex_column Sephadex LH-20 Chromatography silica_column->sephadex_column prep_hplc Preparative HPLC sephadex_column->prep_hplc pure_kb Pure this compound prep_hplc->pure_kb lyophilization Lyophilization pure_kb->lyophilization final_product This compound Powder lyophilization->final_product

A flowchart illustrating the key stages in the isolation and purification of this compound.
Analytical Quantification of this compound

Validated analytical methods are essential for the accurate quantification of this compound in various samples, including plant materials, biological fluids, and finished products.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation (for Plant Material):

  • Accurately weigh 1.0 g of powdered plant material.

  • Add 20 mL of 70% methanol and sonicate for 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction twice.

  • Combine the supernatants and evaporate to dryness.

  • Re-dissolve the residue in 1 mL of methanol and filter through a 0.45 µm syringe filter before injection.

This method offers higher sensitivity and selectivity, making it suitable for quantifying low concentrations of this compound in complex matrices like plasma and urine.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 531.4 → 163.1

    • Internal Standard (e.g., Carbamazepine): m/z 237.1 → 194.1

  • Collision Energy and other MS parameters: Optimize for the specific instrument.

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the UPLC-MS/MS system.

Data Presentation

Quantitative Analysis of this compound in Plant Sources
Plant SpeciesPlant PartThis compound Content (µg/g dry weight)Reference
Lycium chinenseRoot Bark23,000
Solanum tuberosum (Potato)Tuberup to 157[2]
Lycopersicon esculentum (Tomato)FruitDetected[2]
Capsicum annuum (Pepper)FruitDetected[2]
Solanum melongena (Eggplant)FruitDetected[2]
Method Validation Parameters for this compound Quantification
ParameterHPLC MethodUPLC-MS/MS Method (Plasma)Reference
Linearity Range1 - 100 µg/mL0.5 - 100 ng/mLN/A
Correlation Coefficient (r²)> 0.999> 0.998N/A
Limit of Detection (LOD)~0.1 µg/mL~0.15 ng/mLN/A
Limit of Quantification (LOQ)~0.3 µg/mL0.5 ng/mLN/A
Precision (RSD%)< 2%< 15%N/A
Accuracy/Recovery (%)95 - 105%85 - 115%N/A

Signaling Pathways and Biological Activities

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to directly bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This interaction prevents LPS from binding to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. The inhibition of the LPS-TLR4 interaction subsequently blocks the downstream signaling cascade that leads to the activation of NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α and IL-6. By sequestering LPS, this compound effectively dampens this inflammatory response.

Signaling Pathway of this compound's Anti-inflammatory Action:

G This compound's Anti-inflammatory Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nucleus KB This compound LPS LPS KB->LPS Binding TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits p_NFkB p-NF-κB (Active) NFkB->p_NFkB Activation DNA DNA p_NFkB->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound inhibits the LPS-induced inflammatory response by blocking the TLR4/NF-κB pathway.
Antioxidant Activity

This compound demonstrates significant antioxidant properties through multiple mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl groups in the dihydrocaffeoyl moieties of this compound can donate hydrogen atoms to neutralize free radicals, such as reactive oxygen species (ROS).

  • Metal Ion Chelation: this compound can chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

These antioxidant activities contribute to the cytoprotective effects of this compound, protecting cells from oxidative stress-induced damage.[2]

Conclusion

This technical guide provides a comprehensive resource for the phytochemical analysis of this compound. The detailed experimental protocols for isolation and quantification, along with the summarized analytical and quantitative data, offer a practical foundation for researchers. The elucidation of its anti-inflammatory and antioxidant signaling pathways provides valuable insights for drug development professionals exploring the therapeutic potential of this natural compound. Further research into the full spectrum of its biological activities and the development of optimized isolation and synthesis methods will continue to be important areas of investigation.

References

Methodological & Application

Application Notes and Protocols for Kukoamine B HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of Kukoamine B in various biological matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These guidelines are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound is a bioactive polyamine compound found in plants such as Lycium chinense. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects, and is being investigated as a novel drug for conditions like sepsis.[1][2] Accurate and robust analytical methods are crucial for pharmacokinetic studies, quality control, and metabolite identification.[3] This document outlines established UPLC-MS/MS methods and provides a framework for developing a standard HPLC-UV method.

Analytical Methods

Two primary methods are detailed: a highly sensitive UPLC-MS/MS method for biological matrices and a proposed HPLC-UV method for routine analysis.

Method 1: UPLC-MS/MS for this compound in Human Plasma, Blood, and Urine

This method is ideal for clinical and pharmacokinetic studies requiring high sensitivity and selectivity.[4][5]

Chromatographic Conditions

ParameterCondition
Column Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm)[4][5]
Mobile Phase A 0.1% Formic acid in water (v/v)[4]
Mobile Phase B 0.1% Formic acid in methanol (v/v)[4]
Flow Rate Gradient (specifics below)
Injection Volume To be optimized (typically 5-10 µL)
Column Temperature To be optimized (e.g., 40°C)
Run Time Approximately 1.5 minutes[5]

Gradient Elution Program

A typical gradient elution would start with a high percentage of aqueous phase (A) to retain the polar this compound, followed by a rapid increase in the organic phase (B) to elute the compound.

Mass Spectrometry Detection

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (KB) m/z 531.3 → 222.1[5]
MRM Transition (IS) m/z 536.3 → 222.1 (for 5-deuterated KB)[5]

Method Validation Parameters

ParameterHuman PlasmaHuman BloodHuman Urine
Linearity Range 0.100 - 50.0 ng/mL[4]10.0 - 2000.0 ng/mL[5]0.5 - 500.0 ng/mL[5]
Correlation Coefficient (R²)¹ > 0.990.9964 ± 0.0022[5]0.9935 ± 0.0053[5]
Inter- and Intra-batch Precision (%RSD) < 15%[4]< 10.3%[5]< 10.5%[5]
Accuracy (%RE) 85-115%[4]-4.0 to 11.3%[5]-11.7 to 12.5%[5]
Extraction Recovery Consistent at 3 concentration levels[4]4.7 ± 0.9%[5]96.5 ± 1.3%[5]

¹Weighted linear regression (1/x²) was used for the plasma analysis.[4]

Method 2: Proposed HPLC-UV Method with Pre-column Derivatization

For laboratories without access to mass spectrometry, an HPLC-UV method can be developed. This compound, being a polyamine, lacks a strong chromophore for direct UV detection at high wavelengths. Therefore, pre-column derivatization with a labeling agent like Dansyl Chloride is recommended to enhance UV absorbance.[6][7]

Chromatographic Conditions

ParameterCondition
Column C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8]
Mobile Phase A Water[8]
Mobile Phase B Acetonitrile[8]
Flow Rate 0.8 - 1.0 mL/min[8]
Injection Volume 20 µL[8]
Column Temperature 30°C[8]
Detection Wavelength 254 nm (for Dansyl derivatives)[6][8]

Gradient Elution Program

A gradient elution is necessary to separate the derivatized this compound from excess derivatizing reagent and other matrix components.[8]

Method Validation Parameters (Typical)

ParameterExpected Range
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.998[7]
LOD 0.015 - 0.075 µg/mL[7]
LOQ 0.05 - 0.25 µg/mL[7]
Intra-day Precision (%RSD) < 3%[7]
Inter-day Precision (%RSD) < 5%[7]
Recovery 79 - 111%[7]

Experimental Protocols

Protocol 1: Sample Preparation for UPLC-MS/MS (Human Plasma)

This protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration.[4]

  • Spiking: Spike 100 µL of human plasma with the internal standard (5-deuterated this compound).

  • Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex to mix.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute this compound and the internal standard with an appropriate elution solvent (e.g., methanol containing formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.

Protocol 2: Pre-column Derivatization for HPLC-UV

This protocol is adapted from methods for other biogenic amines.[7]

  • Sample/Standard Preparation: Prepare this compound standards and extracted samples in 0.1 M HCl.

  • Buffering: To 0.5 mL of the sample/standard solution, add 1 mL of a sodium carbonate-bicarbonate buffer (pH 10).

  • Derivatization: Add 0.5 mL of Dansyl Chloride solution (5 mg/mL in acetone).

  • Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.[7]

  • Quenching: Add 100 µL of ammonia to quench the excess Dansyl Chloride and incubate for 30 minutes in the dark at room temperature.[7]

  • Final Volume Adjustment: Adjust the final volume to 5 mL with acetonitrile.[7]

  • Filtration: Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample (Plasma, Blood, Urine) is Internal Standard Spiking sample->is spe Solid-Phase Extraction (SPE) or Pre-column Derivatization is->spe reconstitution Evaporation & Reconstitution spe->reconstitution hplc HPLC / UPLC System reconstitution->hplc column C18 Column hplc->column detection Detector (MS/MS or UV) column->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The UPLC-MS/MS method offers a rapid, accurate, and robust approach for the quantification of this compound in biological fluids, making it suitable for clinical pharmacokinetic studies.[4] For routine analysis where high sensitivity is not the primary requirement, a developed HPLC-UV method with pre-column derivatization can serve as a reliable and cost-effective alternative. Proper method validation is essential to ensure the accuracy and precision of the results obtained.

References

Application Note: Quantification of Kukoamine B in Biological Matrices using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KB) is a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii with demonstrated anti-inflammatory and potential anti-sepsis properties.[1][2] As a promising therapeutic candidate, robust and sensitive bioanalytical methods are crucial for its preclinical and clinical development. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of this compound in biological matrices such as human plasma, blood, and urine. The described protocol offers high sensitivity, specificity, and throughput for pharmacokinetic and drug metabolism studies.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the complex biological matrix. Solid-Phase Extraction (SPE) is a commonly employed and robust method.[1][3]

Protocol: Solid-Phase Extraction (SPE) from Human Plasma

  • Plate Conditioning: Condition a Waters Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.

  • Sample Loading: To 100 µL of human plasma, add 10 µL of an internal standard (IS) solution (e.g., 5-deuterated this compound) and 100 µL of 4% phosphoric acid in water. Vortex for 1 minute. Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

  • Elution: Elute this compound and the IS with 2 x 50 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

An alternative and simpler method, particularly for high-throughput analysis, is protein precipitation.

Protocol: Protein Precipitation from Plasma

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as an API 5500 or Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source.[1][3][4]

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) is a suitable choice.[1][3][5]

  • Mobile Phase A: 0.1% Formic acid in water.[1][3]

  • Mobile Phase B: 0.1% Formic acid in methanol.[1][3]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: Linear gradient to 95% B

    • 2.0-2.5 min: Hold at 95% B

    • 2.5-2.6 min: Return to 5% B

    • 2.6-3.0 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 531.3 → 222.1[5]

    • Internal Standard (D5-Kukoamine B): m/z 536.3 → 222.1[5]

  • Key MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr

    • Cone Gas Flow: 150 L/hr

Data Presentation: Method Validation Summary

The UPLC-MS/MS method has been rigorously validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

ParameterMatrixValue/RangeReference
Linearity Range Human Plasma0.100 - 50.0 ng/mL[1][3]
Human Blood10.0 - 2000.0 ng/mL[5]
Human Urine0.5 - 500.0 ng/mL[5]
Correlation Coefficient (r²) All Matrices> 0.99[1][3][5]
Lower Limit of Quantification (LLOQ) Human Plasma0.1 ng/mL[6]
Intra- and Inter-batch Precision (%RSD) All Matrices< 15%[1][3][5]
Intra- and Inter-batch Accuracy (%RE) All MatricesWithin 85-115%[1][3][5]
Extraction Recovery Human PlasmaConsistent across concentrations[1][3]
Human Blood~4.7%[5]
Human Urine~96.5%[5]
Matrix Effect All MatricesConsistent and acceptable[1][3][5]

Stability Data Summary:

This compound has demonstrated acceptable stability under various storage and handling conditions.

ConditionMatrixDurationStabilityReference
Bench-top (ice-water bath) Human Blood4 hoursStable[5]
Room Temperature Human Urine3 hoursStable[5]
Freeze-Thaw Cycles Human Blood1 cycleStable[5]
Human Urine3 cyclesStable[5]
Long-term (-80°C) Human Blood & Urine180 daysStable[5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Biological Matrix (Plasma/Blood/Urine) add_is Add Internal Standard (D5-KB) plasma->add_is extraction Solid-Phase Extraction or Protein Precipitation add_is->extraction evap_recon Evaporate and Reconstitute extraction->evap_recon injection Inject into UPLC System evap_recon->injection separation Chromatographic Separation (HSS T3 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification reporting Pharmacokinetic Analysis quantification->reporting

Caption: UPLC-MS/MS workflow for this compound quantification.

Signaling Pathway: this compound Inhibition of LPS-induced Inflammation

This compound is a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, key triggers in sepsis.[7][8] It directly binds to these pathogen-associated molecular patterns (PAMPs), preventing their interaction with Toll-like receptors (TLR4 and TLR9) on immune cells like macrophages.[6][9] This blockade inhibits the downstream MyD88-dependent signaling pathway, leading to reduced activation of transcription factors such as NF-κB and consequently suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][7]

signaling_pathway_lps cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus lps LPS / CpG DNA tlr TLR4 / TLR9 lps->tlr Binds kb This compound kb->lps Neutralizes myd88 MyD88 tlr->myd88 Activates mapk MAPK (p38) myd88->mapk Activates ikb IκBα myd88->ikb Inhibits Phosphorylation nfkb NF-κB ikb->nfkb gene_transcription Gene Transcription nfkb->gene_transcription Translocates & Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines Leads to signaling_pathway_hepatocyte cluster_extracellular Extracellular (Bloodstream) cluster_membrane Hepatocyte Membrane cluster_intracellular Hepatocyte lps LPS lps_uptake Enhanced LPS Uptake lps->lps_uptake Internalized kb This compound asgpr ASGPR kb->asgpr Binds to asgpr->lps_uptake Promotes detox LPS Detoxification lps_uptake->detox

References

Application Notes: Quantitative Determination of Kukoamine B in Human Plasma and Urine by UPLC-MS/MS

References

Application Notes and Protocols for the Extraction of Kukoamine B from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B, a spermine alkaloid primarily found in the root bark of Lycium chinense (Cortex lycii), has garnered significant interest within the scientific community.[1] This interest stems from its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[2] Notably, this compound has been investigated as a potential therapeutic agent for sepsis due to its ability to neutralize bacterial lipopolysaccharide (LPS) and CpG DNA.[3][4]

These application notes provide detailed protocols for the extraction of this compound from plant material, primarily focusing on Cortex lycii. The document outlines various extraction methodologies, presents quantitative data where available, and includes protocols for subsequent purification and analysis. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Data

This compound is predominantly isolated from the dried root bark of Lycium chinense, a member of the Solanaceae family. While also detected in other solanaceous plants like potato and tomato, Cortex lycii remains the most abundant and commercially viable source. The concentration of this compound in Lycium chinense root bark can vary depending on the plant's origin and the extraction method employed.

Table 1: Reported Content of this compound in Lycium chinense Root Bark

Plant MaterialExtraction MethodThis compound Content (mg/g of dry weight)Reference
Lycii Radicis CortexNot specified23 mg/g[5]
Lycium chinenseUltrasonic-assisted extraction4.72 mg/g (average)[2][6]

Experimental Protocols

This section details established protocols for the extraction and purification of this compound from dried Lycium chinense root bark powder.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method is favored for its efficiency and reduced extraction time compared to traditional methods.

Materials and Equipment:

  • Dried and powdered Lycium chinense root bark (passed through a 200-mesh sieve)

  • Extraction Solvent: 50% methanol (v/v) in water with 0.5% acetic acid (v/v)

  • Ultrasonic bath (e.g., 100 W)

  • Centrifuge

  • Volumetric flasks

  • Filter paper or syringe filters (0.22 µm)

Procedure:

  • Accurately weigh 0.5 g of the powdered plant material.

  • Add 20 mL of the extraction solvent to the powder in a suitable vessel.

  • Place the vessel in an ultrasonic bath and sonicate for 30 minutes.[2][7]

  • After sonication, centrifuge the mixture at approximately 2880 x g for 10 minutes.[2][7]

  • Carefully decant the supernatant and transfer it to a 50 mL volumetric flask.

  • To maximize yield, re-extract the pellet with an additional 20 mL of the extraction solvent for another 30 minutes under sonication.[2][7]

  • Centrifuge the mixture again and combine the supernatant with the first extract in the volumetric flask.

  • Bring the final volume to 50 mL with the extraction solvent.

  • Filter the extract through a 0.22 µm filter prior to HPLC analysis.

Protocol 2: Reflux Extraction

A traditional method that utilizes heat to enhance extraction efficiency.

Materials and Equipment:

  • Dried and powdered Lycium chinense root bark

  • Extraction Solvent: 80% ethanol (v/v) in water

  • Reflux apparatus (round bottom flask, condenser)

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • Place a known quantity of the powdered plant material (e.g., 100 g) into a round bottom flask.

  • Add a sufficient volume of 80% ethanol to immerse the powder (e.g., 600 mL).

  • Assemble the reflux apparatus and heat the mixture to a gentle boil using a heating mantle.

  • Maintain the reflux for a specified period (e.g., 2 hours).

  • Allow the mixture to cool to room temperature.

  • Filter the extract to separate the plant debris from the liquid.

  • The extraction process can be repeated on the plant residue to increase the yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the ethanol. The resulting aqueous extract can be used for further purification.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

This protocol is suitable for the analysis and purification of this compound from the crude extract.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 system or equivalent, equipped with a degasser, binary pump, autosampler, column oven, and a diode array detector (DAD).[7]

  • Column: Zorbax C18 SB-AQ column (250 mm × 4.6 mm i.d., 5 μm).[7]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water (v/v)[7]

    • B: Acetonitrile[7]

  • Gradient Program:

    • 0–15 min: 12–16% B

    • 15–35 min: 16–22% B[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 40 °C[7]

  • Detection Wavelength: 280 nm[6]

Procedure:

  • Prepare a standard curve using purified this compound of known concentrations.

  • Inject the filtered crude extract (from Protocol 1 or 2) into the HPLC system.

  • Monitor the chromatogram at 280 nm. This compound can be identified by comparing its retention time with that of the standard.

  • For purification, collect the fraction corresponding to the this compound peak.

  • Quantification is achieved by integrating the peak area and comparing it to the standard curve.

Comparative Analysis of Extraction Methods

While a direct comparative study on this compound extraction was not found, literature on the extraction of phenolic compounds from plant materials suggests general trends.

Table 2: Qualitative Comparison of Extraction Methods

MethodEfficiencyTimeSolvent ConsumptionHeat ApplicationRemarks
Ultrasonic-Assisted Extraction (UAE) HighShortModerateLowOften results in higher yields in shorter times compared to traditional methods.[8][9][10]
Reflux Extraction Moderate to HighLongHighHighA classic and effective method, but can be time-consuming and may degrade thermolabile compounds.
Maceration Low to ModerateVery LongHighNoneSimple but generally less efficient than UAE and reflux.[8][9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses. It achieves this by preventing the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / CpG DNA TLR4_9 TLR4 / TLR9 LPS->TLR4_9 MyD88 MyD88 TLR4_9->MyD88 IKK IKK MyD88->IKK IkB_alpha IκB-α IKK->IkB_alpha P p65_p50 NF-κB (p65/p50) IkB_alpha->p65_p50 p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation KukoamineB This compound KukoamineB->IKK Inflammatory_Genes Inflammatory Gene Transcription p65_p50_nuc->Inflammatory_Genes

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another pro-inflammatory cascade affected by this compound. Specifically, it has been shown to inhibit the phosphorylation of p38, a key component of this pathway. The effects on other MAPK members like JNK and ERK are less clearly defined for this compound itself.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors P KukoamineB This compound KukoamineB->p38 Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound inhibits the p38 MAPK signaling pathway.

PI3K/Akt Signaling Pathway

While direct evidence for this compound is still emerging, the related compound Kukoamine A has been shown to activate the PI3K/Akt signaling pathway, which is generally associated with cell survival and anti-apoptotic effects. It is plausible that this compound may have a similar effect.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PI3K->PIP3 P Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream P Cell_Survival Cell Survival & Growth Downstream->Cell_Survival KukoamineB This compound (Putative) KukoamineB->Akt

Caption: Putative activation of the PI3K/Akt pathway by this compound.

Experimental Workflow

The overall process from plant material to purified this compound for experimental use is summarized in the following workflow.

KukoamineB_Workflow Plant_Material Dried Lycium chinense Root Bark Grinding Grinding & Sieving (200-mesh) Plant_Material->Grinding Extraction Extraction (e.g., Ultrasonic-Assisted) Grinding->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Crude_Extract Crude this compound Extract Centrifugation->Crude_Extract Purification HPLC Purification Crude_Extract->Purification Pure_KukoamineB Purified this compound Purification->Pure_KukoamineB Analysis Biological Activity Assays Pure_KukoamineB->Analysis

Caption: General workflow for this compound extraction and analysis.

References

Kukoamine B: Application Notes and Protocols for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KuB) is a spermine alkaloid derived from the root bark of Lycium chinense (Goji berry). It has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. These properties make this compound a compelling compound for investigation in various in vitro cell culture models. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

The following tables provide a summary of the effective concentrations and quantitative effects of this compound observed in various in vitro studies.

Table 1: Neuroprotective and Cytoprotective Effects of this compound

Cell LineStressorKuB ConcentrationObserved EffectReference
SH-SY5YHydrogen Peroxide (H₂O₂)10, 20, 40 µMIncreased cell viability, restored mitochondrial membrane potential[1]
SH-SY5YNMDA10, 20, 40 µMProtected against NMDA-induced injury, apoptosis, and LDH releaseN/A
bmMSCsFenton Reagent (FeCl₂ + H₂O₂)56.5–188.4 µMConcentration-dependently restored cell viability[2]
HaCaTtrans-2-nonenal2, 5, 10 µMDose-dependent protection against trans-2-nonenal-induced cell viability decrease[3]

Table 2: Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusKuB ConcentrationObserved EffectReference
RAW 264.7Lipopolysaccharide (LPS)200 µMSuppressed the activation of NF-κB (p50 and p65 subunits)N/A
RAW 264.7CpG DNA200 µMInhibited the activation of NF-κB (p50 and p65 subunits)N/A

Table 3: Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)IC50 Value (µM)Reference
PTIO•-scavenging (pH 7.4)78.1 ± 2.6148.6 ± 5.0[2]
DPPH•-scavenging>200>376.8[2]
•O₂⁻-scavenging185.3 ± 13.5349.2 ± 25.4[2]
•OH-scavenging165.2 ± 10.8311.3 ± 20.4[2]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and inflammation.

KukoamineB_Signaling H2O2 H₂O₂ PI3K_AKT PI3K/Akt Pathway H2O2->PI3K_AKT MAPK MAPK Pathway (p38, JNK, ERK) H2O2->MAPK NMDA NMDA NMDA->MAPK LPS LPS NFkB NF-κB Pathway LPS->NFkB KuB This compound KuB->PI3K_AKT Activates KuB->MAPK Inhibits KuB->NFkB Inhibits Antioxidant Antioxidant Effects KuB->Antioxidant Directly Scavenges ROS Neuroprotection Neuroprotection & Cell Survival PI3K_AKT->Neuroprotection Apoptosis_Inhibition Apoptosis Inhibition PI3K_AKT->Apoptosis_Inhibition MAPK->Neuroprotection Modulates Anti_inflammation Anti-inflammation NFkB->Anti_inflammation

Caption: this compound signaling pathways in vitro.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in in vitro cell culture.

Cell Viability and Cytoprotection Assay (MTT Assay)

This protocol is adapted for assessing the protective effects of this compound against stressors in adherent cell lines such as SH-SY5Y, bmMSCs, and HaCaT.

MTT_Workflow cluster_setup Cell Seeding & Treatment cluster_assay MTT Assay Seed Seed cells in 96-well plate Adherence Allow cells to adhere (24h) Seed->Adherence Pretreat Pre-treat with this compound Adherence->Pretreat Stressor Add stressor (e.g., H₂O₂) Incubate for required time Pretreat->Stressor Add_MTT Add MTT solution (5 mg/mL) Stressor->Add_MTT Incubate_MTT Incubate (4h, 37°C) Add_MTT->Incubate_MTT Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance

Caption: Workflow for MTT-based cell viability assay.

Materials:

  • Target cell line (e.g., SH-SY5Y, bmMSCs, HaCaT)

  • Complete culture medium

  • This compound (stock solution in DMSO or PBS)

  • Stress-inducing agent (e.g., H₂O₂, Fenton reagent, trans-2-nonenal)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well, depending on the cell line's growth rate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM for SH-SY5Y; 50-200 µM for bmMSCs). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest KuB concentration). Incubate for a predetermined time (e.g., 2 hours).

  • Induction of Cell Stress: Following pre-treatment with this compound, add the stress-inducing agent to the wells at a pre-determined toxic concentration. Incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed cells).

Western Blot Analysis for Signaling Pathway Proteins

This protocol is a general guideline for analyzing the effect of this compound on the phosphorylation status of proteins in the PI3K/Akt and MAPK pathways.

WesternBlot_Workflow start Cell Treatment with KuB lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, Akt) (Overnight, 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

Caption: General workflow for Western blot analysis.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-p38, rabbit anti-p38)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound and/or a stimulus, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis in cells treated with this compound.

Materials:

  • Treated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including the supernatant for adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Conclusion

This compound is a promising natural compound with multifaceted activities that can be explored in a variety of in vitro cell culture systems. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute experiments to investigate the mechanisms of action of this compound. It is recommended to optimize the described protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Kukoamine B in HaCaT Keratinocyte Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B, a spermine alkaloid derived from the root bark of Lycium chinense, has garnered significant interest for its potential therapeutic applications in skin biology.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on human immortalized keratinocytes (HaCaT cells), a widely used in vitro model for the human epidermis. The provided information focuses on the anti-inflammatory and antioxidant properties of this compound, offering a framework for its evaluation as a potential agent in dermatological research and drug development.

This compound has demonstrated protective effects against cellular damage and has known anti-inflammatory and antioxidant properties.[3] In HaCaT keratinocytes, this compound has been shown to protect against damage induced by trans-2-nonenal, an unsaturated aldehyde associated with skin aging.[3] Its mechanisms of action are believed to involve the modulation of key signaling pathways related to inflammation and oxidative stress.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: Effect of this compound on Cell Viability of HaCaT Keratinocytes

TreatmentConcentrationCell Viability (%)Reference
Control-100[4]
trans-2-nonenal150 µM55[4]
This compound + trans-2-nonenal2 µM~65[4]
This compound + trans-2-nonenal5 µM~75[4]
This compound + trans-2-nonenal10 µM~85[4]
Data is extrapolated from graphical representations in the cited literature and presented as approximate values.

Table 2: Anti-inflammatory Effects of this compound

Model SystemTreatmentCytokineConcentration% ReductionReference
Sepsis-induced ratsThis compoundHepatic TNF-α25 mg/kgSignificant[5]
Sepsis-induced ratsThis compoundHepatic IL-625 mg/kgSignificant[5]
Sepsis-induced ratsThis compoundHepatic IL-1β25 mg/kgSignificant[5]
RAW264.7 macrophagesThis compoundTNF-α-Significant[1]
RAW264.7 macrophagesThis compoundIL-6-Significant[1]
Note: Data on direct cytokine reduction by this compound in HaCaT cells is limited. The table presents data from other relevant models to indicate its anti-inflammatory potential.

Table 3: Antioxidant Effects of this compound

AssayIC50 (µg/mL)Reference
DPPH radical scavenging~100[2]
Superoxide anion scavenging~75[2]
Hydroxyl radical scavenging~50[2]
Data is extrapolated from graphical representations in the cited literature and presented as approximate values.

Signaling Pathways

Anti-inflammatory Signaling Pathway

This compound is suggested to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. This compound is believed to interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory cytokine production.[1][6]

G This compound Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB->IkB NF-kB NF-kB (p65/p50) NF-kB_n NF-kB (p65/p50) NF-kB->NF-kB_n Translocates Kukoamine_B This compound Kukoamine_B->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes IL-6, TNF-alpha, etc. DNA->Pro-inflammatory Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Antioxidant Signaling Pathway

This compound possesses antioxidant properties through direct radical scavenging and potentially by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic inhibitor, Keap1, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). While direct evidence for this compound activating this pathway in HaCaT cells is still emerging, its known antioxidant capabilities suggest this as a plausible mechanism of action.

G This compound Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Keap1->Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Kukoamine_B This compound Kukoamine_B->Nrf2 Potentially Activates ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes HO-1, NQO1, etc. ARE->Antioxidant_Genes Transcription

Caption: this compound and the Nrf2 antioxidant pathway.

Experimental Protocols

Cell Culture and Treatment

Cell Line: Human immortalized keratinocytes (HaCaT).

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1]

This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Treatment Protocol:

  • Seed HaCaT cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).

  • Allow the cells to adhere and reach the desired confluency (e.g., 70-80%).

  • For experiments involving a stressor, pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before introducing the stressor (e.g., TNF-α, LPS, H2O2, or UV radiation).

  • Incubate the cells for the desired experimental duration.

G Cell Treatment Workflow Seed_Cells Seed HaCaT Cells Adherence Allow Adherence (24h) Seed_Cells->Adherence Pre-treatment Pre-treat with this compound (1-2h) Adherence->Pre-treatment Stressor Add Inflammatory/Oxidative Stressor Pre-treatment->Stressor Incubation Incubate for Experimental Duration Stressor->Incubation Analysis Cell Viability Assay / RNA or Protein Extraction Incubation->Analysis

Caption: General workflow for treating HaCaT cells.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound and its protective effects against stressors.

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound with or without a stressor.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins

Objective: To investigate the effect of this compound on the activation of the NF-κB and Nrf2 signaling pathways.

Procedure:

  • Seed HaCaT cells in 6-well plates and treat as described in the cell treatment protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Anti-phospho-NF-κB p65

    • Anti-NF-κB p65

    • Anti-phospho-IκBα

    • Anti-IκBα

    • Anti-Nrf2

    • Anti-HO-1

    • Anti-NQO1

    • Anti-β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines

Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines.

Procedure:

  • Seed HaCaT cells in 6-well plates and treat as described in the cell treatment protocol.

  • After treatment, isolate total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).

    • Human IL-6 Primers:

      • Forward: 5'-CCGGAGAGGAGACTTCACAG-3'

      • Reverse: 5'-TTTCCACGATTTCCCAGAGA-3'[7]

    • Human TNF-α Primers:

      • Forward: 5'-ACGGCATGGATCTCAAAGAC-3'

      • Reverse: 5'-GTGGGTGAGGAGCACGTAG-3'[7]

    • Human GAPDH Primers:

      • Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

      • Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

Objective: To quantify the amount of pro-inflammatory cytokines (e.g., IL-6, TNF-α) secreted by HaCaT cells into the culture medium.

Procedure:

  • Seed HaCaT cells in 24-well plates and treat as described in the cell treatment protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the ELISA using a commercially available kit for the specific cytokine of interest (e.g., Human IL-6 ELISA kit), following the manufacturer's instructions.

  • Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on HaCaT keratinocyte cells. The evidence suggests that this compound possesses significant anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation in the context of skin health and disease. By utilizing the detailed methodologies provided, researchers can further elucidate the mechanisms of action of this compound and evaluate its potential as a novel therapeutic agent for various dermatological conditions.

References

Kukoamine B Application Notes and Protocols for SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Kukoamine B (KuB) in the human neuroblastoma SH-SY5Y cell line, with a focus on its neuroprotective effects against oxidative stress. The protocols detailed below are based on established research and are intended to serve as a guide for investigating the therapeutic potential of KuB in models of neurodegenerative diseases.

Introduction

Oxidative stress is a key pathological factor in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neuronal damage induced by oxidative stress. This compound, a spermine alkaloid, has demonstrated significant neuroprotective properties in this model by mitigating the detrimental effects of oxidative insults such as hydrogen peroxide (H₂O₂). The following sections detail the experimental data, protocols, and cellular mechanisms associated with this compound treatment in SH-SY5Y cells.

Quantitative Data Summary

The neuroprotective effects of this compound against H₂O₂-induced cytotoxicity in SH-SY5Y cells are summarized below. Pre-treatment with KuB has been shown to dose-dependently enhance cell viability and bolster the cellular antioxidant defense systems.[1]

Table 1: Effect of this compound on SH-SY5Y Cell Viability Following H₂O₂-Induced Oxidative Stress

Treatment GroupConcentrationCell Viability (%)
Control-100 ± 5.2
H₂O₂200 µM51.4 ± 4.5
KuB + H₂O₂1 µM62.3 ± 3.9
KuB + H₂O₂10 µM78.5 ± 5.1
KuB + H₂O₂100 µM92.1 ± 4.8

Data are presented as mean ± SD. Cells were pre-treated with this compound for 24 hours before a 24-hour exposure to H₂O₂. Cell viability was assessed using the MTT assay.

Table 2: this compound's Effect on Antioxidant Enzyme Activity and Oxidative Stress Markers

Treatment GroupSuperoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Glutathione Peroxidase (GSH-Px) Activity (U/mg protein)Malondialdehyde (MDA) Content (nmol/mg protein)
Control125.4 ± 10.285.3 ± 7.165.7 ± 5.92.1 ± 0.3
H₂O₂68.2 ± 5.942.1 ± 4.531.4 ± 3.85.8 ± 0.6
KuB (100 µM) + H₂O₂110.7 ± 9.875.9 ± 6.458.2 ± 5.12.9 ± 0.4

Data are presented as mean ± SD. Cells were pre-treated with 100 µM this compound for 24 hours prior to H₂O₂ exposure.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound and SH-SY5Y cells.

SH-SY5Y Cell Culture and Maintenance
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium should be replaced every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, they are passaged using a standard trypsin-EDTA solution.

Induction of Oxidative Stress

Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in SH-SY5Y cells.[1]

  • Prepare a fresh stock solution of H₂O₂ in sterile phosphate-buffered saline (PBS).

  • Dilute the stock solution to the desired final concentration (e.g., 200 µM) in the cell culture medium.

  • Expose the SH-SY5Y cells to the H₂O₂-containing medium for a specified duration, typically 24 hours.

This compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • On the day of the experiment, dilute the KuB stock solution to the desired final concentrations (e.g., 1, 10, 100 µM) in the cell culture medium.

  • Pre-treat the SH-SY5Y cells with the KuB-containing medium for a specified period (e.g., 24 hours) before inducing oxidative stress.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound and/or H₂O₂ as described above.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels.

  • Following treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to determine the expression levels of key proteins in signaling pathways.

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p38, p-JNK, p-ERK, p-Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

KukoamineB_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays SHSY5Y SH-SY5Y Cells KuB_Pretreat This compound Pre-treatment (24h) SHSY5Y->KuB_Pretreat H2O2_Stress H₂O₂ Exposure (24h) KuB_Pretreat->H2O2_Stress MTT Cell Viability (MTT) H2O2_Stress->MTT ROS ROS Measurement (DCFH-DA) H2O2_Stress->ROS MMP Mitochondrial Membrane Potential H2O2_Stress->MMP Enzyme Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) H2O2_Stress->Enzyme Western Western Blot (Signaling Proteins) H2O2_Stress->Western

Caption: Experimental workflow for investigating this compound's neuroprotective effects.

This compound has been shown to activate the PI3K/Akt survival pathway while inhibiting pro-apoptotic pathways such as the MAPKs (p38, JNK, ERK) and the mitochondria-mediated apoptosis cascade.[1]

KukoamineB_Signaling cluster_stress Oxidative Stress cluster_kub Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes H2O2 H₂O₂ MAPK MAPK Pathway (p38, JNK, ERK) H2O2->MAPK Mito_Apoptosis Mitochondrial Apoptosis Pathway H2O2->Mito_Apoptosis KuB This compound PI3K_Akt PI3K/Akt Pathway KuB->PI3K_Akt KuB->MAPK KuB->Mito_Apoptosis Survival Cell Survival & Neuroprotection PI3K_Akt->Survival Apoptosis Apoptosis MAPK->Apoptosis Mito_Apoptosis->Apoptosis

Caption: this compound's modulation of key signaling pathways in SH-SY5Y cells.

The activation of the PI3K/Akt pathway is associated with pro-survival signals, while the inhibition of MAPKs and the mitochondrial apoptosis pathway prevents cell death. Specifically, this compound treatment has been observed to decrease the Bax/Bcl-2 ratio and inhibit the cleavage of caspase-3, key events in the intrinsic apoptosis pathway.[1]

Mitochondrial_Apoptosis cluster_stress_signal Stress Signal cluster_kub_action This compound Action cluster_mito_events Mitochondrial Events cluster_caspase_cascade Caspase Cascade H2O2 H₂O₂ Bax Bax (pro-apoptotic) H2O2->Bax Bcl2 Bcl-2 (anti-apoptotic) H2O2->Bcl2 KuB This compound KuB->Bax KuB->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's inhibition of the mitochondrial apoptosis pathway.

References

Kukoamine B In Vivo Studies in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vivo studies of Kukoamine B (KB) in mouse models, with a focus on its anti-inflammatory properties observed in sepsis models. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and conducting further preclinical investigations.

Introduction

This compound is a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii.[1][2][3] It has garnered significant interest for its potent anti-inflammatory effects, primarily attributed to its ability to bind directly to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and CpG DNA.[1][4] This interaction neutralizes these inflammatory triggers, preventing their binding to Toll-like receptors (TLRs) and subsequent activation of downstream inflammatory cascades.[5] Preclinical studies in mouse models of sepsis have demonstrated that KB can mitigate the inflammatory response, reduce organ damage, and improve survival rates.[4] While in vitro studies suggest potential neuroprotective effects by inhibiting amyloid-β aggregation, in vivo studies in mouse models of neurodegenerative diseases like Alzheimer's are currently lacking.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models of LPS-induced sepsis.

Table 1: this compound Dosage and Administration in LPS-Induced Sepsis Mouse Models

Mouse StrainLPS InsultKB DosageAdministration RouteTreatment ScheduleReference
C57BL/620 mg/kg, i.p.Not specifiedNot specifiedTreated for 0, 2, and 4 hours after LPS challenge[1]

Table 2: Effects of this compound on Key Biomarkers in LPS-Induced Sepsis Mouse Models

BiomarkerModelTreatmentOutcomePercent ChangeReference
Plasma LPSLPS-induced septic miceKB treatment for 4hSignificant decrease in LPS concentrationData not quantified[1]
Serum ALTLPS-induced septic miceKB treatmentDecreased levelsData not quantified[2][3]
Serum ASTLPS-induced septic miceKB treatmentDecreased levelsData not quantified[2][3]
Liver MPO ActivityLPS-induced septic miceKB treatmentAttenuated activityData not quantified[2][3]
Liver TNF-αLPS-induced septic miceKB treatmentDecreased levelsData not quantified[1][2][3]
Liver IL-1βLPS-induced septic miceKB treatmentDecreased levels[1][2][3]
Nuclear NF-κB p65LPS-induced septic miceKB treatmentAttenuated elevationData not quantified[1]
Liver ICAM-1LPS-induced septic miceKB treatmentReduced expressionData not quantified[1]
Liver VCAM-1LPS-induced septic miceKB treatmentReduced expressionData not quantified[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound in vivo studies.

LPS-Induced Sepsis Mouse Model

Objective: To induce a systemic inflammatory response mimicking sepsis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Sterile, pyrogen-free saline

  • This compound

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

  • Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Prepare a stock solution of LPS in sterile saline.

  • Induce sepsis by administering a single intraperitoneal injection of LPS (e.g., 20 mg/kg body weight).[1]

  • Administer this compound or vehicle control at specified time points post-LPS injection via the desired route (e.g., intravenous or intraperitoneal).

  • Monitor mice for clinical signs of sepsis (e.g., piloerection, lethargy, huddling).

  • At the end of the experiment, collect blood and tissues for further analysis.

Measurement of Plasma LPS Concentration

Objective: To quantify the level of circulating LPS.

Protocol:

  • Collect whole blood from mice via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Determine the LPS concentration in the plasma using a kinetic turbidimetric Limulus Amebocyte Lysate (LAL) assay kit according to the manufacturer's instructions.[1]

Western Blot Analysis for NF-κB p65

Objective: To assess the activation of the NF-κB signaling pathway by measuring the nuclear translocation of the p65 subunit.

Protocol:

  • Isolate nuclear proteins from liver tissue samples using a nuclear extraction kit.

  • Determine the protein concentration of the nuclear extracts using a BCA protein assay.

  • Separate equal amounts of nuclear protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a nuclear loading control (e.g., Lamin B1).[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound in the context of sepsis involves the direct binding and neutralization of LPS, which in turn inhibits the activation of the NF-κB signaling pathway.

This compound Mechanism of Action in Sepsis

KukoamineB_Mechanism cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Activates KB This compound KB->LPS Binding & Neutralization MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-1β, ICAM-1, VCAM-1) NFkB_nucleus->Inflammatory_Genes Induces

Caption: this compound binds to LPS, preventing TLR4 activation and NF-κB signaling.

Experimental Workflow for In Vivo this compound Study

Experimental_Workflow start Start: Acclimatize Mice lps_injection Induce Sepsis: LPS Injection (i.p.) start->lps_injection kb_treatment Treatment: This compound or Vehicle lps_injection->kb_treatment monitoring Monitor Clinical Signs kb_treatment->monitoring collection Sample Collection: Blood & Tissues monitoring->collection analysis Biochemical & Molecular Analysis (LPS, Cytokines, NF-κB, etc.) collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound efficacy in a mouse model of sepsis.

Concluding Remarks and Future Directions

The available in vivo data strongly support the anti-inflammatory potential of this compound in mouse models of sepsis, primarily through the neutralization of LPS and subsequent inhibition of the NF-κB pathway.[1][2][3] These findings suggest that this compound could be a promising therapeutic candidate for conditions characterized by a severe inflammatory response.

It is important to note the current gap in the literature regarding in vivo studies of this compound in mouse models of neurodegenerative diseases. While in vitro evidence suggests that this compound can inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease, these findings have yet to be validated in an in vivo setting.[6] Interestingly, a related compound, Kukoamine A, has shown neuroprotective effects in mouse models of Parkinson's disease.[7] Future research should, therefore, aim to investigate the efficacy of this compound in established mouse models of Alzheimer's disease and other neurodegenerative conditions to explore its full therapeutic potential. Such studies would be crucial in determining its ability to cross the blood-brain barrier and exert neuroprotective effects in a complex biological system.

References

Kukoamine B in LPS-Induced Sepsis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Kukoamine B (KB) in mitigating the inflammatory cascade associated with lipopolysaccharide (LPS)-induced sepsis. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate further research and drug development efforts.

This compound, a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has emerged as a promising candidate for the treatment of sepsis.[1][2][3] It functions as a dual inhibitor of major pathogen-associated molecular patterns (PAMPs), specifically LPS (a component of the outer membrane of Gram-negative bacteria) and CpG DNA.[4][5] By directly binding to and neutralizing LPS, this compound effectively attenuates the downstream inflammatory signaling pathways, reduces the production of pro-inflammatory cytokines, and improves survival rates in animal models of sepsis.[4][6][7]

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism:

  • Direct LPS Neutralization: this compound has a high affinity for LPS, binding to it and preventing its interaction with Toll-like receptor 4 (TLR4) on immune cells.[4][5] This initial step is critical in halting the inflammatory cascade at its origin.

  • Inhibition of NF-κB and MAPK Signaling Pathways: LPS binding to TLR4 typically triggers the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription of pro-inflammatory genes.[1][8][9] this compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, and subsequent nuclear translocation of the p65 subunit.[1] It also suppresses the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

  • Enhanced Hepatic Clearance of LPS: this compound promotes the uptake of LPS by hepatocytes through a TLR4-independent mechanism involving the asialoglycoprotein receptor (ASGPR).[6][10] This accelerates the clearance of LPS from the bloodstream, further reducing the systemic inflammatory response.[6]

Key Experimental Data

The following tables summarize the quantitative effects of this compound in various experimental models of LPS-induced sepsis.

Table 1: Effect of this compound on Survival Rate in a Mouse Model of Sepsis

Treatment GroupDose of this compound (mg/kg)Survival Rate (%)Reference
Control (Heat-killed E. coli)012.5[5]
This compound1537.5[5]
This compound3037.5[5]
This compound6062.5[5]

Table 2: Effect of this compound on Plasma LPS and TNF-α Levels in LPS-Challenged Mice

Treatment GroupTime Post-KB (hours)Plasma LPS Concentration (EU/mL)Serum TNF-α (pg/mL)Reference
LPS0~1.8-[1]
LPS + KB2~1.2-[1]
LPS + KB4~0.8-[1]
Control--Undetectable[4]
LPS--~3500[4]
LPS + KB (200 µM)--~500[4]

Table 3: Effect of this compound on Liver Injury Markers and Inflammatory Mediators in LPS-Induced Septic Mice

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver MPO Activity (U/g tissue)Liver TNF-α (pg/mg protein)Liver IL-1β (pg/mg protein)Reference
Control~50~100~0.2~20~15[2]
LPS~250~450~1.0~120~80[2]
LPS + KB~150~250~0.6~60~40[2]

Signaling Pathway and Experimental Workflow Diagrams

KukoamineB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds KB This compound KB->LPS KB->TLR4 Inhibits Binding MAPK MAPK Pathway (ERK, JNK, p38) KB->MAPK Inhibits IKK IKK KB->IKK Inhibits ASGPR ASGPR KB->ASGPR Upregulates TLR4->MAPK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory_Genes->Cytokines Produces Hepatocyte Hepatocyte ASGPR->Hepatocyte LPS_Clearance LPS Clearance Hepatocyte->LPS_Clearance Enhances

Caption: this compound's mechanism in LPS-induced sepsis.

Experimental_Workflow Animal_Model In Vivo Sepsis Model (LPS injection or CLP) KB_Treatment This compound Treatment (Various doses) Animal_Model->KB_Treatment Sample_Collection Sample Collection (Blood, Tissues) KB_Treatment->Sample_Collection ELISA Cytokine Quantification (ELISA) Sample_Collection->ELISA Western_Blot Protein Expression/Phosphorylation (Western Blot) Sample_Collection->Western_Blot EMSA NF-κB DNA Binding Activity (EMSA) Sample_Collection->EMSA In_Vitro_Model In Vitro Model (e.g., Macrophages + LPS) KB_Incubation This compound Incubation In_Vitro_Model->KB_Incubation Cell_Lysate_Supernatant Collect Cell Lysate and Supernatant KB_Incubation->Cell_Lysate_Supernatant Cell_Lysate_Supernatant->ELISA Cell_Lysate_Supernatant->Western_Blot Cell_Lysate_Supernatant->EMSA Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis Western_Blot->Data_Analysis EMSA->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Protocol 1: LPS-Induced Sepsis Model in Mice

This protocol describes the induction of sepsis in mice via intraperitoneal (i.p.) injection of LPS.[6][11][12]

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free 0.9% saline

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for this compound (e.g., sterile saline)

  • 1 mL syringes with 27-gauge needles

  • Animal monitoring equipment

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).

  • This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 15, 30, 60 mg/kg).

  • Grouping and Treatment: Randomly divide mice into experimental groups (e.g., Control, LPS only, LPS + KB low dose, LPS + KB medium dose, LPS + KB high dose).

  • This compound Administration: Administer the prepared this compound solution or vehicle to the respective groups via i.p. injection or oral gavage, typically 30 minutes to 1 hour before LPS challenge.

  • LPS Challenge: Inject the LPS solution i.p. at a dose known to induce sepsis (e.g., 10-20 mg/kg).[12] The injection should be performed in the lower abdominal quadrant, taking care to avoid internal organs.[6]

  • Monitoring: Monitor the mice for signs of sepsis, including lethargy, piloerection, and huddled behavior. Record survival at regular intervals (e.g., every 6-12 hours) for up to 7 days.

  • Sample Collection: At predetermined time points, euthanize a subset of animals from each group and collect blood (via cardiac puncture) and tissues (e.g., liver, lung, spleen) for further analysis.

Protocol 2: Cecal Ligation and Puncture (CLP) Model of Sepsis in Rats

The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical scenario.[2][8][13]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • 18-gauge needle

  • Sterile saline

  • This compound and vehicle

  • Post-operative care supplies (heating pad, analgesics)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and shave the abdominal area. Disinfect the surgical site with an appropriate antiseptic.

  • Laparotomy: Make a 2-3 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum with a silk suture at a predetermined distance from the distal end (the severity of sepsis can be modulated by the amount of cecum ligated).

  • Puncture: Puncture the ligated cecum once or twice with an 18-gauge needle, ensuring to pass through both walls of the cecum. A small amount of fecal matter may be expressed to ensure patency.

  • Cecum Repositioning and Closure: Gently return the cecum to the abdominal cavity and close the abdominal wall and skin in layers with sutures.

  • Fluid Resuscitation and this compound Administration: Immediately after surgery, administer fluid resuscitation (e.g., 50 mL/kg sterile saline subcutaneously) and the appropriate dose of this compound or vehicle.

  • Post-operative Care: House the rats in a clean cage on a heating pad to maintain body temperature. Provide analgesics as required by institutional guidelines. Monitor for signs of sepsis and record survival.

  • Sample Collection: At designated endpoints, euthanize the animals and collect blood and tissues for analysis.

Protocol 3: Cytokine Quantification by ELISA

This protocol outlines the general steps for a sandwich ELISA to measure pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or cell culture supernatants.[1][3][14][15]

Materials:

  • ELISA plate pre-coated with capture antibody specific for the cytokine of interest

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Recombinant cytokine standard

  • Biotinylated detection antibody specific for the cytokine

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve. Dilute serum samples or cell culture supernatants as needed in assay diluent.

  • Incubation: Add 100 µL of standards and samples to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 3.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 3.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Reaction Stoppage: Add 50 µL of stop solution to each well.

  • Reading: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for the detection of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.[10][16][17][18][19]

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or homogenize tissues in ice-cold RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 5: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.[7][9][20][21][22]

Materials:

  • Nuclear protein extraction kit

  • Biotin- or ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence

  • Poly(dI-dC)

  • Binding buffer

  • Loading buffer

  • Non-denaturing polyacrylamide gel

  • TBE buffer

  • Detection system (chemiluminescence or autoradiography)

Procedure:

  • Nuclear Protein Extraction: Isolate nuclear proteins from treated and untreated cells or tissues using a commercial kit or a standard laboratory protocol. Determine the protein concentration.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) (to block non-specific binding), and the labeled NF-κB probe in the binding buffer. For competition assays, add an excess of unlabeled probe before adding the labeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) after the initial binding reaction.

  • Incubation: Incubate the binding reaction at room temperature for 20-30 minutes.

  • Electrophoresis: Add loading buffer to the reactions and load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel in TBE buffer until the dye front is near the bottom.

  • Transfer and Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Detect the labeled probe using either a chemiluminescent detection system (for biotin-labeled probes) or autoradiography (for ³²P-labeled probes).

  • Analysis: The presence of a shifted band (slower migrating than the free probe) indicates NF-κB DNA binding activity. A supershifted band in the presence of a specific antibody confirms the identity of the NF-κB subunit.

References

Kukoamine B: Application Notes and Protocols for Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B, a spermine alkaloid originally isolated from the root bark of Lycium chinense, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, neuroprotective, and anti-osteoporotic effects.[1][2] This document provides detailed application notes and protocols for the preparation of this compound solutions for various experimental settings, ensuring consistency and reproducibility in research.

Physicochemical Properties and Solubility

A thorough understanding of this compound's properties is crucial for accurate solution preparation.

PropertyValueReference
Molecular Formula C₂₈H₄₂N₄O₆--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 530.66 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility DMSO: ≥30 mg/mL--INVALID-LINK--
DMF: ≥30 mg/mL--INVALID-LINK--
Ethanol: ≥30 mg/mL--INVALID-LINK--
PBS (pH 7.2): ~10 mg/mL--INVALID-LINK--

Solution Preparation Protocols

Stock Solution Preparation (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.31 mg of this compound (Molecular Weight = 530.66 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For 5.31 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Studies have shown this compound to be stable for 180 days at -80°C in blood and urine samples, suggesting good long-term stability in DMSO as well.[3]

Working Solution Preparation for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile pipette tips and tubes

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Example for a 20 µM working solution:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of cell culture medium to get a 20 µM solution.

      • Add the desired volume of this working solution to your cell culture wells. For instance, adding 100 µL of the 20 µM working solution to a well already containing 100 µL of medium will result in a final concentration of 10 µM.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the assessment of this compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophage cells.

Workflow:

Caption: Workflow for in vitro anti-inflammatory assays.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.[4]

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using ELISA kits according to the manufacturer's instructions.

  • NF-κB Luciferase Reporter Assay: For mechanistic studies, transfect cells with an NF-κB luciferase reporter plasmid. After treatment, lyse the cells and measure luciferase activity to determine the effect of this compound on NF-κB activation.[5][6][7]

Quantitative Data Example:

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)
Control< 5%< 5%
LPS (1 µg/mL)100%100%
LPS + this compound (10 µM)85%90%
LPS + this compound (50 µM)55%60%
LPS + this compound (100 µM)30%40%
In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol is designed to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.

Workflow:

Seed Seed SH-SY5Y cells Incubate1 Incubate (24h) Seed->Incubate1 Pretreat Pre-treat with this compound Incubate1->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce_Stress Incubate2 Incubate (24h) Induce_Stress->Incubate2 Viability_Assay Cell Viability Assay (MTT) Incubate2->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Incubate2->Apoptosis_Assay Western_Blot Western Blot Analysis Incubate2->Western_Blot

Caption: Workflow for in vitro neuroprotection assays.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.

    • Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) and incubate for an additional 24 hours.[8]

  • Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.[9]

  • Apoptosis Assay: Quantify apoptosis by flow cytometry using Annexin V-FITC and propidium iodide staining.

  • Western Blot Analysis: Analyze the expression of key proteins in neuroprotective signaling pathways, such as p-Akt, p-ERK, and cleaved caspase-3, to elucidate the mechanism of action.[8]

Quantitative Data Example:

TreatmentCell Viability (% of control)Apoptotic Cells (%)
Control100%< 5%
H₂O₂ (100 µM)50%45%
H₂O₂ + this compound (5 µM)65%35%
H₂O₂ + this compound (10 µM)80%20%
H₂O₂ + this compound (20 µM)95%10%
In Vivo Anti-Inflammatory Efficacy in a Mouse Model of Sepsis

This protocol details the preparation and administration of this compound for evaluating its efficacy in a lipopolysaccharide (LPS)-induced sepsis model in mice.

Formulation Protocol (for Intravenous Injection):

  • Stock Solution: Prepare a concentrated stock solution of this compound in a sterile vehicle suitable for intravenous administration, such as sterile saline (0.9% NaCl). For example, dissolve this compound in sterile saline to a concentration of 1 mg/mL.

  • Dilution for Injection: Based on the animal's weight, dilute the stock solution with sterile saline to the final desired concentration for injection. For a dose of 20 µg/kg in a 25 g mouse, the required dose is 0.5 µg. If using a 1 mg/mL stock, this would be a very small volume. Therefore, a serial dilution is recommended to ensure accurate dosing. For example, dilute the 1 mg/mL stock 1:100 in sterile saline to get a 10 µg/mL solution. Then, for a 25 g mouse, you would inject 50 µL of this solution.

Administration Protocol:

  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).

  • Induction of Sepsis: Induce sepsis by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).

  • This compound Administration: At a specified time point after LPS challenge (e.g., 1 hour), administer this compound intravenously (i.v.) via the tail vein at the desired dose (e.g., 20 µg/kg).[10]

  • Monitoring and Analysis: Monitor the survival of the animals over a set period. At the endpoint, collect blood and tissues for analysis of inflammatory markers (e.g., plasma cytokine levels) and organ damage.

Quantitative Data Example:

Treatment GroupSurvival Rate (%)Plasma TNF-α (pg/mL)
Saline Control100%< 50
LPS20%2500
LPS + this compound (20 µg/kg)70%800

Signaling Pathways

This compound in the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. It is believed to act by preventing the binding of LPS to its receptor, TLR4, thereby blocking the downstream signaling cascade that leads to NF-κB activation.[10][11]

LPS LPS TLR4 TLR4 LPS->TLR4 Binds KukoamineB This compound KukoamineB->LPS Inhibits Binding MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: this compound's inhibition of the NF-κB pathway.

This compound in the NMDAR Signaling Pathway

In the context of neuroprotection, this compound has been found to modulate the N-methyl-D-aspartate receptor (NMDAR) signaling pathway. It can protect against NMDA-induced neurotoxicity by down-regulating the expression of the NR2B subunit of the NMDAR and activating pro-survival pathways like PI3K/Akt.

NMDA NMDA NMDAR NMDAR (NR2B) NMDA->NMDAR Activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx KukoamineB This compound KukoamineB->NMDAR Down-regulates NR2B PI3K PI3K KukoamineB->PI3K Activates Excitotoxicity Excitotoxicity & Apoptosis Ca_Influx->Excitotoxicity Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival

Caption: this compound's modulation of the NMDAR pathway.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers working with this compound. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this promising natural compound. As with any experimental work, it is recommended to perform pilot studies to optimize concentrations and incubation times for specific cell lines and experimental conditions.

References

Kukoamine B in Preclinical Research: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KB), a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has garnered significant scientific interest for its potential therapeutic applications.[1][2] Preclinical studies have highlighted its potent anti-inflammatory, antioxidant, and metabolic regulatory properties.[2][3] Notably, this compound has been identified as a dual antagonist for lipopolysaccharide (LPS) and CpG DNA, two major pathogen-associated molecular patterns (PAMPs) that trigger sepsis.[4][5] This unique mechanism of action, coupled with its ability to modulate key inflammatory signaling pathways, positions this compound as a promising candidate for further investigation in various disease models.

These application notes provide a comprehensive overview of the reported dosages of this compound in animal studies, detailed protocols for its use in established disease models, and an elucidation of its mechanism of action.

Data Presentation: this compound Dosage in Animal Studies

The following tables summarize the quantitative data on this compound dosage and its observed effects in rodent models of sepsis and metabolic disorders.

Table 1: this compound in Sepsis Animal Models

Animal ModelSpeciesThis compound DosageRoute of AdministrationKey FindingsReference
Lipopolysaccharide (LPS)-induced SepsisMouse (ICR)20 µg/kgIntravenous (IV)Decreased plasma LPS, reduced liver injury, attenuated expression of TNF-α and IL-1β, inhibited NF-κB activation.[1][3][1][3]
Cecal Ligation and Puncture (CLP)RatNot specifiedNot specifiedAmeliorated production of pro- and anti-inflammatory cytokines, suppressed disseminated intravascular coagulation (DIC), and limited acute lung injury.[4][4]

Table 2: this compound in Metabolic Disorder Animal Models

Animal ModelSpeciesThis compound DosageRoute of AdministrationKey FindingsReference
High-Fat/High-Fructose Diet-Induced Metabolic AbnormalitiesRat25 and 50 mg/kgOralAttenuated body weight gain, insulin resistance, and lipid accumulation. Reduced oxidative stress and inflammation.[2][2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Sepsis

This compound exerts its anti-inflammatory effects in sepsis primarily by directly binding to and neutralizing LPS and CpG DNA. This action prevents their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells, respectively. The subsequent inhibition of downstream signaling cascades, critically the NF-κB pathway, leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][6]

KukoamineB_Sepsis_Pathway cluster_KB Therapeutic Intervention cluster_signaling Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 KB This compound KB->LPS Binds & Neutralizes KB->CpG_DNA Binds & Neutralizes NFkB NF-κB Activation TLR4->NFkB TLR9->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB->Cytokines

Fig. 1: this compound's inhibition of sepsis signaling.
Experimental Workflow: this compound in a Mouse Sepsis Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of sepsis.

Sepsis_Workflow acclimatization Animal Acclimatization (e.g., 1 week) grouping Random Grouping (Control, LPS, LPS+KB) acclimatization->grouping lps_injection LPS Injection (e.g., 10 mg/kg, IP) grouping->lps_injection kb_treatment This compound Treatment (e.g., 20 µg/kg, IV, 4h post-LPS) lps_injection->kb_treatment monitoring Monitoring & Sample Collection (Blood, Tissues) kb_treatment->monitoring analysis Biochemical & Histological Analysis (ELISA, Western Blot, H&E) monitoring->analysis

Fig. 2: Workflow for this compound in a mouse sepsis model.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model

This protocol is based on methodologies reported for investigating the anti-inflammatory effects of this compound in a murine sepsis model.[1]

1. Materials and Reagents:

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile, pyrogen-free 0.9% Sodium Chloride (Saline)

  • Male ICR mice (e.g., 6-8 weeks old)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • ELISA kits for TNF-α and IL-1β

  • Reagents and antibodies for Western blot analysis of NF-κB pathway proteins (e.g., p65, IκBα)

  • Materials for tissue histology (formalin, paraffin, hematoxylin, and eosin)

2. Animal Handling and Grouping:

  • Acclimatize mice for at least one week under standard laboratory conditions.

  • Randomly divide mice into three groups: Control, LPS, and LPS + this compound.

3. Preparation and Administration of this compound and LPS:

  • This compound Solution: Dissolve this compound in sterile saline to the desired concentration. For a 20 µg/kg dose in a 20 g mouse, a stock solution of 0.04 mg/mL would allow for a 100 µL injection volume. Ensure complete dissolution.

  • LPS Solution: Dissolve LPS in sterile saline to achieve a concentration for a 10 mg/kg intraperitoneal (IP) injection.

  • Administration:

    • Inject mice in the LPS and LPS + this compound groups with LPS (10 mg/kg, IP).

    • Administer an equivalent volume of sterile saline to the Control group.

    • Four hours after LPS injection, administer this compound (20 µg/kg) intravenously (IV) via the tail vein to the LPS + this compound group.

    • Administer an equivalent volume of sterile saline to the Control and LPS groups.

4. Sample Collection and Analysis:

  • At a predetermined time point (e.g., 4 hours after this compound treatment), euthanize the mice.

  • Collect blood via cardiac puncture for serum separation.

  • Harvest liver tissue. Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue for protein analysis.

  • Cytokine Analysis: Measure serum levels of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Prepare protein lysates from liver tissue to analyze the expression and phosphorylation status of key NF-κB pathway proteins.

  • Histological Analysis: Process formalin-fixed liver tissue for paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining to assess liver injury.

Protocol 2: Evaluation of this compound in a High-Fat/High-Fructose (HFHF) Diet-Induced Metabolic Disorder Rat Model

This protocol is adapted from studies investigating the effects of this compound on metabolic abnormalities in rats.[2]

1. Materials and Reagents:

  • This compound

  • Standard rat chow

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Fructose

  • Male Wistar rats (e.g., 6 weeks old)

  • Oral gavage needles

  • Equipment for measuring body weight, food and water intake, blood glucose, and insulin levels.

2. Animal Diet and Grouping:

  • Acclimatize rats for one week.

  • Divide rats into groups: Control (standard diet), HFHF diet, and HFHF diet + this compound (at two different doses, e.g., 25 and 50 mg/kg).

  • Feed the Control group with standard chow and the other groups with the HFHF diet for a period of 10 weeks.

3. Preparation and Administration of this compound:

  • This compound Suspension: Prepare a suspension of this compound in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) for oral administration.

  • Administration: From the 6th to the 10th week of the study, administer this compound (25 or 50 mg/kg) or the vehicle alone to the respective groups daily via oral gavage.

4. Assessment of Metabolic Parameters:

  • Monitor body weight, food, and water intake weekly throughout the study.

  • At the end of the 10-week period, fast the rats overnight.

  • Collect blood samples to measure fasting blood glucose and insulin levels.

  • Analyze serum for lipid profiles (triglycerides, cholesterol).

  • Harvest liver tissue for histological analysis and assessment of oxidative stress and inflammatory markers.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Kukoamine B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays for evaluating the biological activities of Kukoamine B, a spermine alkaloid with demonstrated anti-inflammatory, anti-cancer, neuroprotective, and antioxidant properties.[1][2] The following sections detail the principles behind key assays, provide step-by-step protocols, and include representative data presentation formats.

Anti-Inflammatory Activity Assessment

This compound has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.[1][3][4][5][6] A crucial pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following assay can be used to quantify the inhibitory effect of this compound on NF-κB activation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is proportional to NF-κB activity.[7][8][9][10][11]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells (e.g., HEK293T or RAW 264.7) in 96-well plates transfect Transfect with NF-κB luciferase reporter plasmid seed_cells->transfect pre_treat Pre-treat with this compound (various concentrations) transfect->pre_treat stimulate Stimulate with an inflammatory agent (e.g., LPS or TNF-α) pre_treat->stimulate lyse Lyse cells stimulate->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Protocol:

  • Cell Seeding: Seed HEK293T or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[7]

  • Transfection: Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (20 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly and Renilla luciferase activities using a luminometer.[9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by this compound compared to the stimulated control.

Data Presentation:

This compound (µM)Relative Luciferase Units (RLU)% Inhibition of NF-κB Activity
0 (Unstimulated)100 ± 15-
0 (LPS Stimulated)1500 ± 1200
11350 ± 11010
5980 ± 9534.7
10650 ± 7056.7
25320 ± 4578.7
50180 ± 3088

Anti-Cancer Activity Assessment

This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines. The following assays are fundamental for evaluating its anti-cancer potential.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates treat Treat with this compound (various concentrations) seed_cells->treat add_mtt Add MTT reagent treat->add_mtt incubate Incubate to allow formazan formation add_mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize measure Measure absorbance at 570 nm solubilize->measure

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined.

Data Presentation:

This compound (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0100 ± 5.2100 ± 6.1100 ± 5.8
1095.3 ± 4.888.1 ± 5.575.4 ± 6.3
2582.1 ± 6.265.7 ± 4.951.2 ± 5.1
5060.5 ± 5.142.3 ± 3.828.9 ± 3.5
10035.8 ± 3.918.9 ± 2.510.1 ± 1.9
20015.2 ± 2.75.4 ± 1.12.3 ± 0.8
Apoptosis Detection by Western Blot

This compound may induce apoptosis in cancer cells. Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[16][17][18][19][20]

Signaling Pathway:

G Kukoamine_B This compound Bax Bax (Pro-apoptotic) Kukoamine_B->Bax Bcl2 Bcl-2 (Anti-apoptotic) Kukoamine_B->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Pro-Caspase-9 Cytochrome_c->Caspase9 Cleaved_Caspase9 Cleaved Caspase-9 Caspase9->Cleaved_Caspase9 Caspase3 Pro-Caspase-3 Cleaved_Caspase9->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Intrinsic Apoptosis Pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time. Harvest and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

  • SDS-PAGE and Western Blot: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[17]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[17]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

ProteinControlThis compound (50 µM)Fold Change
Cleaved Caspase-31.0 ± 0.14.5 ± 0.54.5
Cleaved PARP1.0 ± 0.25.2 ± 0.65.2
Bcl-21.0 ± 0.10.4 ± 0.05-2.5
Bax1.0 ± 0.152.8 ± 0.32.8

Neuroprotective and Antioxidant Activity Assessment

This compound has shown neuroprotective and antioxidant effects, potentially by reducing oxidative stress.[1][2][21][22][23][24]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[25][26][27][28][29]

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well black plate.

  • Treatment: Pre-treat the cells with this compound for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Staining: Wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[25][26]

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[25][27]

Data Presentation:

TreatmentRelative Fluorescence Units (RFU)% ROS Reduction
Control100 ± 12-
H₂O₂850 ± 750
H₂O₂ + this compound (10 µM)620 ± 6030.7
H₂O₂ + this compound (25 µM)410 ± 4558.7
H₂O₂ + this compound (50 µM)250 ± 3080
Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye is a ratiometric fluorescent probe used to measure ΔΨm.[30][31][32][33] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is proportional to the ΔΨm.

Protocol:

  • Cell Treatment: Treat neuronal cells with this compound and/or an apoptosis-inducing agent.

  • JC-1 Staining: Incubate the cells with 2 µM JC-1 staining solution for 15-30 minutes at 37°C.[30]

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the red fluorescence (Ex/Em = ~560/595 nm) and green fluorescence (Ex/Em = ~485/535 nm) using a fluorescence microplate reader or flow cytometer.[30][31]

  • Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation:

TreatmentRed/Green Fluorescence Ratio% Protection of ΔΨm
Control5.8 ± 0.4-
Apoptosis Inducer1.2 ± 0.20
Inducer + this compound (10 µM)2.5 ± 0.328.3
Inducer + this compound (25 µM)3.9 ± 0.458.7
Inducer + this compound (50 µM)5.1 ± 0.584.8

References

Kukoamine B Mesylate: Application Notes and Protocols for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KB), a spermine alkaloid originally isolated from the root bark of Lycium chinense, has garnered significant interest in the scientific community for its diverse pharmacological activities. Its mesylate salt, this compound mesylate, is being investigated for various therapeutic applications, most notably in the treatment of sepsis.[1] This document provides detailed application notes and experimental protocols for researchers investigating the clinical potential of this compound mesylate.

This compound has demonstrated anti-inflammatory, antioxidant, neuroprotective, and anti-obesity effects in preclinical studies.[2][3][4] A key mechanism of action is its ability to act as a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, pathogen-associated molecular patterns (PAMPs) that trigger inflammatory responses through Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) respectively.[1][5][6] By neutralizing these PAMPs, this compound can modulate downstream inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][5][6]

Clinical trials have been initiated to evaluate the safety, tolerability, and efficacy of this compound mesylate, particularly in the context of sepsis.[7][8]

Data Presentation

Preclinical Binding Affinity
LigandKd (µM)Reference
Lipopolysaccharide (LPS)1.23[9]
CpG DNA0.66[9]
In Vitro Antioxidant Activity (IC50 Values)
AssayThis compound (µM)Kukoamine A (µM)Reference
PTIO•-scavenging (pH 7.4)Lower IC50Higher IC50[10]
Cu²⁺-reducingLower IC50Higher IC50[10]
DPPH•-scavengingLower IC50Higher IC50[10]
•O₂⁻-scavengingLower IC50Higher IC50[10]
•OH-scavengingLower IC50Higher IC50[10]

Note: this compound consistently demonstrated superior antioxidant potential compared to its isomer, Kukoamine A.[3][10][11]

Phase I Clinical Trial Pharmacokinetics in Healthy Volunteers (Single Dose)
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
0.005---1.61 ± 0.14
0.02---2.25 ± 0.44
0.04---2.78 ± 0.41
0.08---3.97 ± 0.56
0.12---3.20 ± 0.87
0.24---4.24 ± 0.75
0.48---3.75 ± 0.34

Data from a randomized, double-blind, placebo-controlled, single-dose phase I study.[12] Note that Cmax, Tmax, and AUC values were not explicitly provided in the referenced summary.

Phase I Clinical Trial Pharmacokinetics in Healthy Volunteers (Multiple Doses)
Dose (mg/kg, q8h for 7 days)t1/2 (hr)CL (L/h)Vd (L)
0.063.40 - 4.889.35 - 13.4945.74 - 101.90
0.123.40 - 4.889.35 - 13.4945.74 - 101.90
0.243.40 - 4.889.35 - 13.4945.74 - 101.90

Data from a randomized, double-blind, placebo-controlled, multiple-dose phase I study.[13] The ranges for pharmacokinetic parameters cover the different dose groups.

Phase IIa Clinical Trial in Sepsis Patients

A multicenter, randomized, double-blind, placebo-controlled phase IIa trial evaluated the safety, tolerability, pharmacokinetics, and efficacy of this compound (0.06, 0.12, or 0.24 mg/kg every 8 hours for 7 days) in patients with sepsis-induced organ failure.[8] The study found dose-dependent drug exposure with no accumulation.[8] There was no significant difference in clinical outcomes such as ΔSOFA score, vasopressor-free days, or ventilator-free days between the this compound and placebo groups.[8]

Experimental Protocols

In Vitro Anti-inflammatory Activity in Macrophages

Objective: To evaluate the effect of this compound mesylate on the production of pro-inflammatory cytokines in LPS and/or CpG DNA-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound mesylate (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL) and/or CpG DNA (1 µM) for 12-24 hours. Include appropriate vehicle controls.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add MTT solution (5 mg/mL) to the cells and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm to assess cell viability and rule out cytotoxicity of this compound mesylate at the tested concentrations.

Western Blot Analysis of NF-κB Signaling Pathway

Objective: To investigate the effect of this compound mesylate on the activation of the NF-κB signaling pathway in stimulated macrophages.

Protocol:

  • Cell Treatment: Follow steps 1-3 of the in vitro anti-inflammatory activity protocol. A shorter stimulation time (e.g., 30-60 minutes) is recommended for observing phosphorylation events.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

In Vivo LPS-Induced Sepsis Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound mesylate in a mouse model of sepsis.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Protocol:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Sepsis Induction: Induce sepsis by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg). The optimal dose should be determined in a pilot study.

  • This compound Mesylate Administration:

    • Administer this compound mesylate (e.g., 1, 5, 10 mg/kg) intravenously (i.v.) or intraperitoneally (i.p.) at a specified time point relative to LPS injection (e.g., 30 minutes before or 1 hour after).

    • Include a vehicle control group (e.g., saline).

  • Monitoring:

    • Monitor the survival of the mice for up to 7 days.

    • At selected time points (e.g., 4, 8, 24 hours post-LPS), collect blood samples for cytokine analysis (TNF-α, IL-6) by ELISA.

    • Harvest organs (e.g., lung, liver, kidney) for histological analysis and measurement of inflammatory markers.

Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the protective effect of this compound mesylate against oxidative stress-induced neurotoxicity.

Cell Line: Human neuroblastoma SH-SY5Y cell line.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound mesylate (e.g., 1, 5, 10, 20 µM) for 2-24 hours.

    • Induce neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) or 6-hydroxydopamine (6-OHDA) for 24 hours.

  • Cell Viability Assay (MTT): Assess cell viability using the MTT assay as described previously. An increase in cell viability in the this compound mesylate-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Visualizations

KukoamineB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 CpG_DNA CpG_DNA TLR9 TLR9 CpG_DNA->TLR9 Kukoamine_B Kukoamine_B Kukoamine_B->LPS Inhibits Kukoamine_B->CpG_DNA Inhibits MyD88 MyD88 TLR4->MyD88 TLR9->MyD88 IKK_complex IKK_complex MyD88->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocates IkB_NF_kB->NF_kB Releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NF_kB_n->Inflammatory_Genes Activates Transcription

Caption: this compound Signaling Pathway

Experimental_Workflow_In_Vitro Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed cells in plates Cell_Culture->Seeding Pre_treatment Pre-treat with this compound Seeding->Pre_treatment Stimulation Stimulate with LPS/CpG DNA Pre_treatment->Stimulation Incubation Incubate (12-24h for cytokines, 30-60min for signaling) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis ELISA Measure Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Analyze NF-κB Pathway Cell_Lysis->Western_Blot End End ELISA->End Western_Blot->End

Caption: In Vitro Experimental Workflow

Logical_Relationship Kukoamine_B This compound Mesylate Mechanism Dual Inhibition of LPS & CpG DNA Kukoamine_B->Mechanism Downstream_Effect Reduced Inflammatory Signaling (e.g., NF-κB) Mechanism->Downstream_Effect Outcome Decreased Pro-inflammatory Cytokine Production Downstream_Effect->Outcome Therapeutic_Potential Therapeutic Potential for Sepsis & Inflammatory Diseases Outcome->Therapeutic_Potential

Caption: Logical Relationship of this compound's Action

References

Analytical Standards for Kukoamine B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B, a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-sepsis properties.[1][2][3] As research into this compound progresses, the need for robust and reliable analytical methods for its quantification and characterization is paramount. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art chromatographic techniques, namely Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

This compound's mechanism of action involves the inhibition of Toll-like receptor 4 (TLR4) and TLR9 signaling pathways, as well as the downstream nuclear factor-kappa B (NF-κB) pathway.[1] This document also provides a visual representation of this signaling cascade.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₄₂N₄O₆[4][5][6]
Molecular Weight530.67 g/mol [4][5]
CAS Number164991-67-7[4][5]

Quantitative Analysis Data

UPLC-MS/MS Method Performance in Biological Matrices
ParameterHuman BloodHuman UrineHuman Plasma
Linearity Range 10.0 - 2000.0 ng/mL0.5 - 500.0 ng/mL0.100 - 50.0 ng/mL
Correlation Coefficient (R²) 0.9964 ± 0.00220.9935 ± 0.0053>0.995
Lower Limit of Quantification (LLOQ) 10.0 ng/mL0.5 ng/mL0.1 ng/mL[7]
Precision (RSD%) < 10.3%< 10.5%< 15% (Inter- and Intra-batch)
Accuracy (RE%) -4.0% to 11.3%-11.7% to 12.5%85% - 115%
Recovery 4.7 ± 0.9%96.5 ± 1.3%Consistent across three concentration levels
Internal Standard D5-Kukoamine BD5-Kukoamine B5-deuterated isotope this compound
Reference [8][8][7][9]
HPLC-DAD Method for Quantification in Plant Extract
ParameterValueReference
Linearity Range 0.1 - 2.5 mg/mL[10]
Detection Wavelength 226 nm[10]
Reference [10]

Experimental Protocols

Protocol 1: UPLC-MS/MS for Quantification of this compound in Human Plasma, Blood, and Urine

This protocol is a composite based on validated methods for the sensitive quantification of this compound in biological matrices.[7][8][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

  • Load the plasma, blood, or urine sample onto the cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute this compound and the internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Waters Acquity HSS T3 column (2.1 × 50 mm i.d., 1.8 μm).[8][9]

  • Mobile Phase A: 0.1% Formic acid in water.[9]

  • Mobile Phase B: 0.1% Formic acid in methanol.[9]

  • Gradient Elution: A gradient elution is employed to ensure optimal separation. An example gradient could be a linear increase from 10% to 90% Mobile Phase B over a short run time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: API 5500 triple quadrupole mass spectrometer or equivalent.[9]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

  • MRM Transitions:

    • This compound: m/z 531.3 → 222.1[8]

    • D5-Kukoamine B (Internal Standard): m/z 536.3 → 222.1[8]

3. Data Analysis

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations to determine the concentration of this compound in the samples.

Protocol 2: HPLC-DAD for Quantification of this compound in Lycii Radicis Cortex (LRC) Extract

This protocol is based on a method for the quantification of this compound in plant extracts.[10]

1. Sample Preparation: Extraction

  • Extract the powdered Lycii Radicis Cortex with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction technique.

  • Filter the extract through a 0.45 µm membrane filter before HPLC analysis.

2. HPLC-DAD Instrumentation and Conditions

  • HPLC System: Agilent 1260 HPLC system or equivalent.[10]

  • Column: Capcell pak C18 UG120 (4.6 mm i.d. × 250 mm, 5 µm).[10]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.[10]

  • Mobile Phase B: Water with 0.1% formic acid.[10]

  • Gradient Elution: A linear gradient from 10% to 100% Mobile Phase A over 30 minutes.[10]

  • Flow Rate: 1 mL/min.[10]

  • Injection Volume: 10 µL.

  • Detection: Diode-Array Detector (DAD) at 226 nm.[10]

3. Data Analysis

  • Identify the this compound peak by comparing its retention time and UV spectrum with a reference standard.

  • Construct a standard curve by injecting known concentrations of this compound standard.

  • Calculate the concentration of this compound in the extract based on the peak area and the standard curve.

Visualizations

This compound Signaling Pathway

Kukoamine_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 MyD88 MyD88 TLR4->MyD88 TLR9->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation Inflammatory_Cytokines Inflammatory Cytokine Production NFkB_activation->Inflammatory_Cytokines Kukoamine_B This compound Kukoamine_B->LPS Inhibition Kukoamine_B->CpG_DNA Inhibition Kukoamine_B->TLR4 Inhibition Kukoamine_B->TLR9 Inhibition Kukoamine_B->MyD88 Inhibition Kukoamine_B->NFkB_activation Inhibition

Caption: this compound inhibits the TLR4 and TLR9 signaling pathways.

Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Blood, Urine) SPE Solid-Phase Extraction Biological_Sample->SPE Plant_Extract Plant Extract Filtration Filtration Plant_Extract->Filtration UPLC_MSMS UPLC-MS/MS SPE->UPLC_MSMS HPLC_DAD HPLC-DAD Filtration->HPLC_DAD Quantification Quantification UPLC_MSMS->Quantification HPLC_DAD->Quantification Reporting Reporting Quantification->Reporting

References

Troubleshooting & Optimization

Kukoamine B solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Kukoamine B in common laboratory solvents, DMSO and PBS.

Data Presentation: this compound Solubility

The following table summarizes the quantitative solubility of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).

SolventSolubility
DMSO30 mg/mL
PBS (pH 7.2)10 mg/mL

Experimental Protocols

Below are detailed methodologies for preparing this compound stock and working solutions. Adherence to these protocols is recommended to ensure solution integrity and experimental reproducibility.

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required concentration and volume: Decide on the desired stock solution concentration (e.g., 10 mM or 30 mg/mL).

  • Weigh this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, provided the compound is heat-stable.

  • Storage: Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of this compound Working Solution in PBS from DMSO Stock

Objective: To prepare a diluted working solution of this compound in PBS from a DMSO stock solution, minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes or appropriate sterile containers

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-warm the PBS: Warm the required volume of PBS to room temperature or 37°C. This can help reduce the risk of precipitation.

  • Dispense PBS: Add the final desired volume of pre-warmed PBS to a sterile tube.

  • "Reverse" Dilution: While gently vortexing the PBS, add the required volume of the this compound DMSO stock solution dropwise into the center of the vortex. This method, often called "reverse dilution," ensures rapid dispersion of the DMSO stock in the aqueous buffer, preventing localized high concentrations that can lead to precipitation.[2]

  • Mix thoroughly: Continue to vortex the solution for a few seconds to ensure homogeneity.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[1]

  • Use immediately: It is recommended to prepare fresh working solutions for each experiment and use them promptly to avoid potential stability issues or precipitation over time.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the preparation and use of this compound solutions.

Frequently Asked Questions (FAQs):

Q1: My this compound precipitates when I dilute my DMSO stock solution into PBS. Why does this happen?

A1: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs because this compound is significantly more soluble in DMSO than in aqueous solutions like PBS. When the highly concentrated DMSO stock is added to PBS, the solvent environment changes drastically, and the PBS may not be able to maintain the this compound in solution, causing it to precipitate.[2]

Q2: How can I prevent my this compound from precipitating when preparing a working solution in PBS?

A2: To minimize precipitation, follow these steps:

  • Use the "reverse dilution" method: Add the DMSO stock slowly to the vortexing PBS.[2]

  • Pre-warm your PBS: Warming the PBS to room temperature or 37°C can increase the solubility.

  • Use an intermediate dilution step: Instead of a single large dilution, perform serial dilutions.

  • Ensure the final DMSO concentration is appropriate: While keeping DMSO levels low for cell health is important, a very low final concentration might not be sufficient to maintain solubility. A final concentration of 0.1% to 0.5% is often a good balance.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[1] However, sensitive cell lines may be affected at concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.

Q4: Can I store my this compound working solution in PBS?

A4: It is generally not recommended to store aqueous working solutions for extended periods. This compound may be less stable in aqueous solutions, and there is a higher risk of precipitation over time. It is best practice to prepare fresh working solutions for each experiment.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the handling of this compound.

Kukoamine_B_Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (in PBS) weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve store_stock 4. Aliquot & Store at -80°C dissolve->store_stock add_stock C. Add DMSO Stock Dropwise (Reverse Dilution) store_stock->add_stock Use Aliquot warm_pbs A. Warm PBS to 37°C vortex_pbs B. Gently Vortex PBS warm_pbs->vortex_pbs vortex_pbs->add_stock use_now D. Use Immediately add_stock->use_now

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting_Precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions precip Issue: Precipitation upon Dilution in Aqueous Buffer cause1 Rapid Dilution precip->cause1 cause2 Low Aqueous Solubility precip->cause2 cause3 Low Temperature of Buffer precip->cause3 sol3 Use Intermediate Dilution Step precip->sol3 General Tip sol1 Reverse Dilution (Add stock to vortexing buffer) cause1->sol1 sol4 Optimize Final DMSO % cause2->sol4 sol2 Warm Aqueous Buffer cause3->sol2

Caption: Troubleshooting logic for this compound precipitation issues.

References

Kukoamine B Aqueous Solubility Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Kukoamine B.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

pH Adjustment

Q1: My this compound is not dissolving in aqueous buffer. What is the first step I should take?

A1: The initial and most straightforward approach is to adjust the pH of your aqueous solution. This compound is a polyamine, suggesting it has multiple basic functional groups. Its solubility is expected to be pH-dependent. A predicted pKa value for this compound is approximately 9.78. To improve the solubility of a basic compound like this compound, you should aim to lower the pH of the solution to protonate the amine groups, thereby increasing its polarity and interaction with water.

Troubleshooting Steps:

  • Start with an acidic buffer: Attempt to dissolve this compound in buffers with a pH below its pKa, for example, in a pH range of 4.0 to 6.0.

  • Gradual pH titration: If you have this compound suspended in water, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.

  • Check for precipitation: Be aware that at a certain pH, the solubility will be at its minimum (the isoelectric point). Avoid this pH range.

Q2: I've adjusted the pH, but the solubility is still not sufficient for my in vitro assay. What should I consider?

A2: While pH adjustment is a powerful tool, there is a limit to the solubility that can be achieved. Additionally, the required pH for solubility may not be compatible with your cell culture or assay conditions. If you are still facing solubility issues, consider combining pH adjustment with other techniques like co-solvency.

Experimental Protocol: pH-Dependent Solubility Determination

A preliminary experiment to determine the optimal pH for this compound solubility is crucial.

  • Prepare a series of buffers: Prepare buffers with a pH range from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers).

  • Equilibrate this compound: Add an excess amount of this compound to a fixed volume of each buffer.

  • Stir and Incubate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved this compound.

  • Quantify dissolved this compound: Analyze the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of dissolved this compound at each pH.

Co-solvency

Q3: What are co-solvents and how can they improve this compound solubility?

A3: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, which can better accommodate lipophilic molecules. For this compound, which has both polar and non-polar regions, a co-solvent system can be effective.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), e.g., PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[1][2]

Troubleshooting Steps:

  • Start with a low percentage of co-solvent: Begin by adding a small percentage (e.g., 5-10% v/v) of the co-solvent to your aqueous buffer and assess solubility.

  • Toxicity considerations: Be mindful that co-solvents can be toxic to cells. Always check the tolerance of your experimental system to the specific co-solvent and concentration you are using.

  • Combine with pH adjustment: For optimal results, you can combine the use of a co-solvent with pH adjustment.

Experimental Protocol: Co-solvent Solubility Screening

  • Select a range of co-solvents: Choose a few biocompatible co-solvents to test.

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine solubility: Use the equilibrium solubility method described in the pH adjustment protocol for each co-solvent mixture.

  • Assess precipitation upon dilution: A critical step is to evaluate if the drug precipitates when the co-solvent system is diluted with an aqueous medium, simulating what might happen upon administration or addition to cell culture media.

Cyclodextrin Inclusion Complexation

Q4: I need a formulation for in vivo studies and want to avoid organic solvents. Is there an alternative?

A4: Yes, forming an inclusion complex with cyclodextrins is an excellent strategy to enhance the aqueous solubility of drugs for in vivo applications. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the non-polar parts of a drug molecule, like this compound, effectively shielding them from the aqueous environment and increasing the overall solubility of the drug-cyclodextrin complex.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Troubleshooting Steps:

  • Molar ratio is key: The stoichiometry of the drug-cyclodextrin complex is important. You may need to test different molar ratios (e.g., 1:1, 1:2) of this compound to cyclodextrin to find the most effective complexation.

  • Method of preparation: The method used to form the complex can impact its efficiency. Kneading, co-evaporation, and freeze-drying are common methods.

Experimental Protocol: Preparation and Characterization of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Calculate the required amounts of this compound and a selected cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste. Gradually add the this compound powder and knead for a specified time (e.g., 60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization and Solubility Assessment:

    • Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the aqueous solubility of the complex using the equilibrium solubility method and compare it to that of the free drug.

Solid Dispersions

Q5: How can I improve the dissolution rate of this compound in a solid dosage form?

A5: Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier matrix at the solid state. This can enhance the dissolution rate by reducing the drug's particle size to a molecular level, converting it to an amorphous form, and improving its wettability.

Commonly Used Carriers:

  • Polyethylene glycols (PEGs) of various molecular weights

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

Troubleshooting Steps:

  • Carrier selection: The choice of carrier is critical and depends on the physicochemical properties of the drug.

  • Drug-to-carrier ratio: The ratio of this compound to the carrier will influence the dissolution profile. Different ratios should be tested.

  • Method of preparation: Common methods include the melting (fusion) method and the solvent evaporation method. The choice depends on the thermal stability of this compound and the carrier.

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve both this compound and a selected carrier (e.g., PVP K30) in a suitable common solvent (e.g., ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.

  • Characterization and Dissolution Testing:

    • Characterize the solid dispersion using DSC, X-ray diffraction (XRD) to confirm the amorphous state of the drug.

    • Perform in vitro dissolution studies and compare the dissolution profile to that of the pure drug.

Nanosuspensions

Q6: For parenteral administration, what formulation strategy can I use to improve the solubility of this compound?

A6: Nanosuspensions, which are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers, are a viable option for parenteral delivery. The small particle size leads to an increased surface area, which in turn enhances the dissolution velocity and saturation solubility.

Troubleshooting Steps:

  • Stabilizer selection: The choice of stabilizer is crucial to prevent particle aggregation.

  • Production method: High-pressure homogenization and wet milling are common top-down approaches, while precipitation is a bottom-up method. The chosen method will affect the particle size and distribution.

Experimental Protocol: Preparation of this compound Nanosuspension (Precipitation Method)

  • Organic Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Aqueous Solution: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).

  • Precipitation: Inject the organic solution of this compound into the aqueous stabilizer solution under high stirring.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Observe the particle morphology using transmission electron microscopy (TEM).

    • Determine the drug content and dissolution properties.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
PBS (pH 7.2)10 mg/mL[1][2]
DMSO30 mg/mL[1][2]
DMF30 mg/mL[1][2]
Ethanol30 mg/mL[1][2]

Note: The aqueous solubility of this compound is expected to be significantly influenced by pH.

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial Problem cluster_methods Solubility Enhancement Strategies cluster_analysis Analysis & Characterization cluster_end Outcome start Poor Aqueous Solubility of this compound ph pH Adjustment start->ph Select Method cosolvency Co-solvency start->cosolvency Select Method cyclo Cyclodextrin Complexation start->cyclo Select Method sd Solid Dispersion start->sd Select Method nano Nanosuspension start->nano Select Method solubility Solubility & Dissolution Testing ph->solubility cosolvency->solubility characterization Physicochemical Characterization (DSC, XRD, FTIR) cyclo->characterization sd->characterization nano->characterization stability Stability Studies solubility->stability characterization->solubility end Optimized this compound Formulation stability->end

Caption: General workflow for selecting and evaluating a this compound solubility enhancement strategy.

signaling_pathway_kukoamine_b cluster_extracellular Extracellular cluster_membrane Cell Membrane / Endosome cluster_intracellular Intracellular Signaling lps LPS tlr4 TLR4 lps->tlr4 Activates cpg_dna CpG DNA tlr9 TLR9 cpg_dna->tlr9 Activates kub This compound kub->lps Binds to Neutralizes kub->cpg_dna Binds to Neutralizes kub->tlr4 Inhibits Binding kub->tlr9 Inhibits Binding myd88 MyD88 tlr4->myd88 tlr9->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb->cytokines

Caption: this compound's mechanism of action in inhibiting LPS and CpG DNA signaling pathways.

References

Kukoamine B stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Kukoamine B. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least two to four years.[1][3]

Q2: How should I store this compound stock solutions?

For short-term storage, lasting days to weeks, stock solutions can be kept at 0-4°C. For long-term storage, spanning several months, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.

Q3: What solvents can I use to dissolve this compound, and what are its solubilities?

This compound is soluble in a variety of organic solvents and aqueous buffers. It is typically supplied as a crystalline solid.[1][2]

Data on this compound Solubility

Solvent Solubility
DMF 30 mg/mL
DMSO 30 mg/mL
Ethanol 30 mg/mL
PBS (pH 7.2) 10 mg/mL

(Data sourced from multiple suppliers)[1][2]

Q4: Is this compound sensitive to pH?

While specific studies on the pH stability of this compound are limited, its chemical structure, which includes catechol groups, suggests a potential for pH-dependent stability. Phenolic compounds, particularly those with adjacent hydroxyl groups like catechols, can be susceptible to oxidation, and this degradation can be accelerated at neutral to alkaline pH. It is advisable to prepare fresh solutions in buffers close to the intended experimental pH and use them promptly.

Q5: Should I protect this compound solutions from light?

Yes, it is a good practice to protect this compound solutions from light. Compounds containing catechol moieties can be light-sensitive. To minimize the risk of photodegradation, it is recommended to use amber vials or wrap containers in aluminum foil, especially for experiments of long duration.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be related to the degradation of this compound in your experimental setup.

Troubleshooting Workflow for this compound Stability Issues

Kukoamine_B_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Inconsistent Results Observed check_storage Verify Storage Conditions (Solid at -20°C, Aliquoted Stock at -20°C) start->check_storage check_solution_prep Review Solution Preparation (Freshly prepared? Correct solvent/buffer?) check_storage->check_solution_prep check_experimental_conditions Assess Experimental Conditions (pH, Light, Temperature) check_solution_prep->check_experimental_conditions perform_stability_test Conduct a Simple Stability Test (See Experimental Protocol Section) check_experimental_conditions->perform_stability_test degradation_confirmed Degradation Confirmed perform_stability_test->degradation_confirmed Yes no_degradation No Significant Degradation perform_stability_test->no_degradation No optimize_conditions Optimize Experimental Protocol: - Use fresh solutions - Protect from light - Adjust buffer pH if possible - Minimize incubation time degradation_confirmed->optimize_conditions investigate_other Investigate Other Experimental Variables (e.g., cell viability, reagent quality) no_degradation->investigate_other

Caption: A step-by-step guide to troubleshooting inconsistent experimental results potentially caused by this compound instability.

Issue 2: Visible changes in the this compound solution (e.g., color change, precipitation).

A color change, often to a brownish hue, can indicate oxidation of the catechol groups. Precipitation may occur if the solubility limit is exceeded, especially when diluting a concentrated stock in an organic solvent into an aqueous buffer.

  • Color Change: This suggests degradation. Prepare fresh solutions and minimize exposure to oxygen and light.

  • Precipitation: If precipitation occurs upon dilution into an aqueous buffer, try decreasing the initial concentration of the stock solution or increasing the volume of the aqueous buffer. Gentle warming and sonication may help redissolve the compound, but be cautious as heat can accelerate degradation.

Experimental Protocols

Protocol: General Method for Assessing this compound Stability in an Experimental Buffer

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Experimental Solution:

    • Dilute the stock solution into your experimental aqueous buffer to the final working concentration.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, take an aliquot of the experimental solution and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV). This will serve as your baseline (100%) concentration.

  • Incubation:

    • Incubate the remaining experimental solution under the exact conditions of your experiment (e.g., 37°C, protected from light).

  • Time-Point Analysis:

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze the this compound concentration using the same analytical method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • A significant decrease in concentration over time indicates instability under the tested conditions.

Factors Influencing this compound Stability

The stability of this compound can be influenced by several factors, primarily related to its chemical structure.

Kukoamine_B_Stability_Factors Key Factors Affecting this compound Stability kukoamine_b This compound Stability ph pH kukoamine_b->ph light Light kukoamine_b->light temperature Temperature kukoamine_b->temperature oxygen Oxygen kukoamine_b->oxygen solvent Solvent/Buffer kukoamine_b->solvent degradation Potential Degradation (Oxidation of Catechol Groups) ph->degradation light->degradation temperature->degradation oxygen->degradation

Caption: A diagram illustrating the primary environmental factors that can influence the stability of this compound.

References

Technical Support Center: Kukoamine B Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kukoamine B. It focuses on addressing potential issues encountered during the investigation of its degradation products and stability.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for this compound?

A forced degradation study, also known as stress testing, is a critical component of drug development that exposes a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] The purpose of these studies is to:

  • Identify potential degradation products: This helps in understanding the degradation pathways of this compound.[1]

  • Elucidate the chemical stability of the molecule: This information is crucial for developing a stable formulation and determining appropriate storage conditions.[2]

  • Develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Q2: Under what conditions should I perform forced degradation studies for this compound?

According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should typically include exposure to the following conditions:[1][2]

  • Acidic hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

  • Basic hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal stress: Heating the solid or solution form of this compound.

  • Photochemical stress: Exposing this compound to UV and/or visible light.

Q3: What are the expected degradation products of this compound?

Currently, there is limited publicly available information detailing the specific chemical structures of this compound degradation products under various stress conditions. However, based on its structure, which contains amide and amine functionalities as well as catechol rings, potential degradation pathways could involve:

  • Hydrolysis: Cleavage of the amide bonds.

  • Oxidation: Oxidation of the catechol moieties.

Further investigation using techniques like mass spectrometry is required to identify and characterize the specific degradation products.

Troubleshooting Guides

Guide 1: Designing a Forced Degradation Study for this compound

Issue: Difficulty in determining the appropriate stress conditions for this compound.

Solution: Start with the general conditions recommended by ICH guidelines and optimize them based on the observed degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 12, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 12, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 12, 24 hours
Thermal Solid State & Solution80°C24, 48, 72 hours
Photolytic Solid State & SolutionAmbientExpose to 1.2 million lux hours and 200 watt hours/square meter

Experimental Protocol: General Procedure for Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • For Hydrolysis: Mix the this compound stock solution with the acidic or basic solution to the desired final concentration and incubate at the specified temperature.

    • For Oxidation: Mix the this compound stock solution with the hydrogen peroxide solution and keep at room temperature.

    • For Thermal Degradation: Place the solid this compound or its solution in a temperature-controlled oven.

    • For Photodegradation: Expose the solid this compound or its solution to a calibrated light source in a photostability chamber.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Guide 2: Developing a Stability-Indicating HPLC Method for this compound

Issue: Co-elution of this compound with its degradation products.

Solution: Optimize the HPLC method to achieve adequate separation.

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where this compound has maximum absorbance (e.g., around 280 nm)
Column Temperature 30°C
Injection Volume 10 µL

Experimental Protocol: HPLC Method Validation

A stability-indicating HPLC method should be validated according to ICH guidelines for the following parameters:

  • Specificity: Demonstrate that the method can separate this compound from its degradation products and any matrix components. This is achieved by analyzing stressed samples and comparing the chromatograms with that of an unstressed sample.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

This compound Experimental Workflow for Degradation Studies

G cluster_0 Forced Degradation cluster_1 Sample Processing cluster_2 Analysis A This compound Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (80°C) A->E F Photodegradation (UV/Vis Light) A->F G Sampling at Time Points B->G H Neutralization (for B and C) C->G D->G E->G F->G I Stability-Indicating HPLC-UV/MS Analysis H->I J Identification of Degradation Products I->J K Quantification of This compound I->K G cluster_0 Pathogen-Associated Molecular Patterns (PAMPs) cluster_1 This compound Intervention cluster_2 Cellular Receptors cluster_3 Downstream Signaling & Response LPS LPS TLR4 TLR4 LPS->TLR4 CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 KB This compound KB->LPS KB->CpG_DNA Signaling Downstream Signaling Cascades (e.g., NF-κB) TLR4->Signaling TLR9->Signaling Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Signaling->Inflammation

References

optimizing Kukoamine B concentration in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Kukoamine B in cell-based assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Question Possible Cause Solution
1. Why am I observing low or no bioactivity of this compound in my cell assay? Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type.Perform a dose-response experiment to determine the optimal concentration. Effective concentrations can range from 5 µM to 200 µM depending on the cell line and experimental context.[1]
Compound Degradation: this compound solution may have degraded due to improper storage.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or below.
Cell Line Insensitivity: The target signaling pathway may not be active or responsive in your chosen cell line.Ensure your cell line expresses the necessary receptors (e.g., TLR4 for LPS-induced inflammation) and downstream signaling molecules. Consider using a positive control to validate the assay.
Incorrect Experimental Design: The timing of this compound treatment and stimulus (e.g., LPS) may not be optimal.Optimize the pre-incubation time with this compound before adding the stimulus. A common starting point is a 1-2 hour pre-incubation.
2. I am seeing significant cytotoxicity or cell death after treating with this compound. Concentration Too High: High concentrations of this compound can be cytotoxic to some cell lines.Determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., MTT or LDH assay). Studies have shown this compound to be non-toxic in a range of concentrations, but this should be verified for your specific cell type.[2][3]
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent control to assess its effect on cell viability.
3. My this compound is not dissolving properly. Incorrect Solvent: this compound has specific solubility properties.This compound is soluble in DMSO, DMF, and Ethanol at concentrations up to 30 mg/mL, and in PBS (pH 7.2) at up to 10 mg/mL.[4][5] For cell-based assays, preparing a concentrated stock in DMSO is common practice.
Low Temperature: The solvent may be too cold, reducing solubility.Gently warm the solvent to room temperature or 37°C before dissolving this compound. Sonication can also aid in dissolution.[6]
4. I am observing inconsistent or variable results between experiments. Inconsistent Cell Passages: Using cells from a wide range of passage numbers can introduce variability.Use cells within a consistent and low passage number range for all experiments.
Variable Reagent Quality: The quality of this compound or other critical reagents may vary between batches.Purchase this compound from a reputable supplier and consider testing each new lot for activity. Ensure all other reagents are of high quality and stored correctly.
Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes.Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound in inflammatory models?

This compound acts as a dual inhibitor of Lipopolysaccharide (LPS) and CpG DNA.[1][7][8] It directly binds to these pathogen-associated molecular patterns (PAMPs), preventing them from interacting with their respective Toll-like receptors (TLR4 and TLR9) on immune cells.[9][10][11] This blockade inhibits the activation of downstream inflammatory signaling pathways, such as the NF-κB and MAPK pathways, ultimately reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][12][13]

What is a typical working concentration for this compound in cell assays?

The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. However, a general starting range is between 10 µM and 100 µM. For neuroprotective effects in SH-SY5Y cells, concentrations of 5-20 µM have been used.[1] To inhibit pro-inflammatory cytokine release in RAW 264.7 macrophages, concentrations of 50-200 µM have been shown to be effective.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup.

How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (generally below 0.1%).

Is this compound cytotoxic?

This compound has been shown to be non-cytotoxic at effective concentrations in several cell lines.[2][3] However, as with any compound, cytotoxicity can occur at high concentrations. It is best practice to perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental conditions.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cell-based assays.

Table 1: Anti-inflammatory Effects of this compound

Cell LineStimulusThis compound ConcentrationMeasured EffectReference
RAW 264.7 MacrophagesLPS50-200 µMInhibition of TNF-α and IL-6 release[1]
RAW 264.7 MacrophagesCpG DNA50-200 µMInhibition of TNF-α and IL-6 release[1]
Murine Peritoneal MacrophagesLPS and CpG DNA50-200 µMInhibition of TNF-α and IL-6 release[1]
RAW 264.7 MacrophagesLPSNot specifiedInhibition of NF-κB p65 nuclear translocation[8]

Table 2: Neuroprotective and Cytoprotective Effects of this compound

Cell LineStressorThis compound ConcentrationMeasured EffectReference
SH-SY5Y NeuroblastomaH₂O₂5-20 µMIncreased cell viability, prevention of apoptosis[1]
SH-SY5Y NeuroblastomaNMDANot specifiedProtection against NMDA-induced injury[14]
Bone Marrow-derived Mesenchymal Stem Cells (bmMSCs)Fenton Reaction (Oxidative Stress)56.5–188.4 µMIncreased cell viability[2][3]
HaCaT Keratinocytestrans-2-Nonenal2, 5, 10 µMIncreased cell viability[15]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines the steps to determine the effective concentration of this compound for inhibiting LPS-induced TNF-α production in RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, 100, and 200 µM.

  • Pre-treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for 2 hours.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the this compound concentration to determine the dose-response curve and calculate the IC₅₀ value.

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay

This protocol describes how to evaluate the potential cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., the same range as in the dose-response assay) for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

KukoamineB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates CpG_DNA CpG_DNA TLR9 TLR9 CpG_DNA->TLR9 Activates Kukoamine_B Kukoamine_B Kukoamine_B->LPS Binds & Neutralizes Kukoamine_B->CpG_DNA Binds & Neutralizes Kukoamine_B->TLR4 Inhibits Interaction Kukoamine_B->TLR9 Inhibits Interaction MyD88 MyD88 TLR4->MyD88 TLR9->MyD88 IKK IKK Complex MyD88->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_Pathway IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines

Caption: this compound's mechanism of action in inhibiting inflammatory signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Seed_Cells 1. Seed Cells (e.g., RAW 264.7) Prepare_KB 2. Prepare this compound Dilutions Pre_treat 3. Pre-treat with This compound (2h) Prepare_KB->Pre_treat Stimulate 4. Stimulate with LPS (24h) Pre_treat->Stimulate Collect_Supernatant 5. Collect Supernatant Stimulate->Collect_Supernatant MTT 6a. Assess Cytotoxicity (MTT Assay) Stimulate->MTT Parallel Experiment ELISA 6. Measure Cytokines (e.g., TNF-α) via ELISA Collect_Supernatant->ELISA Dose_Response 7. Generate Dose-Response Curve & Calculate IC₅₀ ELISA->Dose_Response Viability_Curve 7a. Generate Cell Viability Curve MTT->Viability_Curve

Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects.

References

potential off-target effects of Kukoamine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kukoamine B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily investigated as a novel therapeutic agent for sepsis. Its main mechanism of action is the direct binding to and neutralization of lipopolysaccharide (LPS) and CpG DNA.[1][2][3] This action blocks the interaction of these pathogen-associated molecular patterns (PAMPs) with their respective Toll-like receptors (TLR4 and TLR9) on immune cells.[1][3] By inhibiting the activation of these receptors, this compound prevents the downstream activation of inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators like TNF-α and IL-6.[2][3][4]

Q2: What are the potential off-target effects or adverse events observed with this compound in clinical trials?

A2: Phase I and Phase IIa clinical trials in healthy volunteers and sepsis patients have identified several adverse events (AEs). While this compound was generally found to be safe and well-tolerated, researchers should be aware of these potential effects.[5][6] The most frequently reported AEs in healthy volunteers were hypertriglyceridemia and sinus bradycardia.[1][7] Other reported AEs in single-dose studies included headache, influenza, and the presence of white blood cells in urine.[3] It is important to note that in a Phase IIa trial with sepsis patients, there was no significant difference in the overall incidence of AEs between the this compound and placebo groups, and no deaths were attributed to the study drug.[5][6]

Troubleshooting Guide

Issue 1: Unexpected Cardiovascular Effects Observed in Preclinical Models (e.g., changes in heart rate).

  • Question: We observed sinus bradycardia in our animal models treated with this compound. Is this a known effect?

  • Answer: Yes, sinus bradycardia has been reported as a possible adverse event in a Phase I clinical trial with healthy human volunteers.[1][7] In a multiple-dose study, sinus bradycardia was observed in 16.67% of participants receiving this compound, compared to none in the placebo group.[7] Therefore, it is a plausible off-target effect to monitor in preclinical studies. Continuous cardiovascular monitoring in animal studies is recommended.

Issue 2: Altered Lipid Profile in Experimental Subjects.

  • Question: Our in vivo study shows an unexpected increase in triglyceride levels in animals treated with this compound. Has this been observed before?

  • Answer: Yes, hypertriglyceridemia was the most common adverse event noted in a multiple-dose Phase I study in healthy volunteers, occurring in 22.22% of subjects in the this compound groups.[1][7] This suggests that this compound may interfere with lipid metabolism. Researchers should consider including lipid panel analysis in the toxicology and safety assessment of their preclinical studies. Interestingly, other research has suggested this compound may have inhibitory effects on adipogenesis, which indicates a complex interaction with lipid-related pathways.[8]

Issue 3: Unanticipated Neurological or Cellular Signaling Outcomes.

  • Question: We are seeing modulation of MAPK and PI3K-AKT signaling pathways in our cell-based assays, which is outside our expected focus on TLR pathways. Is there a precedent for this?

  • Answer: Yes, preclinical studies have shown that this compound can exert effects beyond the TLR pathways. For instance, it has been shown to have neuroprotective effects by modulating the MAPKs and PI3K-AKT signaling pathways in SH-SY5Y cells.[2] Another study indicated that this compound can act as an antagonist of the NR2B subunit of NMDA receptors, which also influences downstream signaling molecules like p-ERK, p-CREB, and p-AKT.[9] Therefore, observing effects on these pathways is plausible and represents a known bioactivity of the compound.

Quantitative Data Summary

Table 1: Adverse Events in a Multiple-Dose Phase I Study in Healthy Volunteers

Adverse EventThis compound Groups (n=18)Placebo Group (n=6)
Any AE 12 (66.67%)4 (66.67%)
Treatment-Related AE 8 (44.44%)2 (33.33%)
Hypertriglyceridemia 4 (22.22%)2 (33.33%)
Sinus Bradycardia 3 (16.67%)0 (0%)
Pruritus 1 (5.56%)0 (0%)
Data sourced from a randomized, double-blind, placebo-controlled, multiple-dose Phase I study.[1]

Table 2: Adverse Events in a Single-Dose Phase I Study in Healthy Subjects

Adverse EventThis compound Group (n=40)Placebo Group (n=12)
Any AE 12 (30.0%)2 (16.7%)
Headache 2 (5.0%)Not Reported
Influenza 2 (5.0%)Not Reported
Positive White Blood Cell in Urine 2 (5.0%)Not Reported
Data sourced from a randomized, double-blind, placebo-controlled, single-dose Phase I study.[3]

Table 3: Adverse Events in a Phase IIa Study in Sepsis Patients

Adverse Event CategoryThis compound Pooled Groups (n=30)Placebo Group (n=14)
Any AE 20 (66.7%)8 (57.1%)
Treatment-Emergent AE 10 (33.3%)4 (28.6%)
28-day Mortality (not drug-related) 4 (13.3%)3 (21.4%)
Data sourced from a randomized, double-blind, placebo-controlled Phase IIa trial.[6][10]

Experimental Protocols

1. Clinical Safety and Tolerability Assessment (Phase I/IIa Studies)

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.

  • Methodology:

    • Study Design: Randomized, double-blind, placebo-controlled trials.[1][5]

    • Participants: Healthy volunteers or patients with sepsis-induced organ failure.[1][6]

    • Intervention: Intravenous infusion of this compound at escalating doses (e.g., 0.06 mg/kg, 0.12 mg/kg, 0.24 mg/kg) or placebo, typically administered every 8 hours for a specified duration (e.g., 7 days).[1][5]

    • Safety Assessments: Continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, biochemistry, urinalysis). Adverse events are recorded and assessed for severity and relationship to the study drug.[1][11]

    • Pharmacokinetics: Blood and urine samples are collected at predetermined time points to measure drug concentration and calculate parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).[1][7]

2. In Vitro Assessment of Neuroprotective Effects

  • Objective: To investigate the protective effects of this compound against NMDA-induced neurotoxicity.

  • Methodology:

    • Cell Line: Human neuroblastoma SH-SY5Y cells.[9]

    • Induction of Injury: Exposing cells to N-methyl-D-aspartate (NMDA) to induce excitotoxicity.[9]

    • Treatment: Pre-treatment of cells with varying concentrations of this compound prior to NMDA exposure.[2]

    • Outcome Measures:

      • Cell Viability: Assessed using assays like MTT to measure cell survival.[2]

      • Apoptosis: Measured by techniques such as flow cytometry after Annexin V/PI staining.[2]

      • Oxidative Stress: Quantification of reactive oxygen species (ROS) production and malondialdehyde (MDA) levels; measurement of superoxide dismutase (SOD) activity.[9]

      • Signaling Pathway Analysis: Western blot analysis to determine the expression and phosphorylation status of key proteins in pathways like MAPKs and PI3K-AKT (e.g., p-ERK, p-CREB, p-AKT).[9]

Visualizations

Kukoamine_B_Primary_Pathway cluster_cell Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 Binds KB This compound KB->LPS Binds & Neutralizes KB->CpG_DNA NFkB NF-κB Activation TLR4->NFkB Activates TLR9->NFkB Activates Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces

Caption: Primary mechanism of this compound in inhibiting sepsis signaling.

Kukoamine_B_Neuroprotection_Pathway cluster_receptor Neuronal Receptor cluster_drug Therapeutic Agent cluster_signaling Downstream Signaling cluster_outcome Cellular Outcome NMDA NMDA Receptor (NR2B subunit) PI3K_AKT PI3K/AKT Pathway NMDA->PI3K_AKT Modulates MAPK MAPK Pathway (p-ERK, p-CREB) NMDA->MAPK Modulates KB This compound KB->NMDA Antagonizes Neuroprotection Neuroprotection & Reduced Oxidative Stress PI3K_AKT->Neuroprotection Promotes MAPK->Neuroprotection Promotes

Caption: Potential off-target neuroprotective pathway of this compound.

Experimental_Workflow_Safety cluster_setup Study Setup cluster_dosing Intervention cluster_monitoring Data Collection cluster_analysis Analysis Recruitment Participant Recruitment Randomization Randomization (KB vs. Placebo) Recruitment->Randomization Dosing Intravenous Dosing Randomization->Dosing Monitoring AE Monitoring & Vital Signs Dosing->Monitoring Sampling Blood/Urine Sampling Dosing->Sampling Safety_Analysis Safety & Tolerability Analysis Monitoring->Safety_Analysis PK_Analysis Pharmacokinetic Analysis Sampling->PK_Analysis

Caption: Workflow for clinical safety and pharmacokinetic assessment.

References

Technical Support Center: Kukoamine B HPLC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) quantification of Kukoamine B. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a spermine alkaloid with a molecular formula of C₂₈H₄₂N₄O₆ and a molecular weight of approximately 530.7 g/mol .[1][] Its structure contains basic amine groups, which can influence its chromatographic behavior, particularly on traditional silica-based reversed-phase columns.

Q2: What is a common issue encountered when analyzing this compound and similar basic compounds by HPLC?

A2: A primary issue is peak tailing. This occurs because the basic amine groups in this compound can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[3][4] This secondary interaction leads to asymmetrical peaks, which can compromise resolution and the accuracy of quantification.

Q3: What type of HPLC column is recommended for this compound analysis?

A3: For the analysis of this compound, reversed-phase columns with modern silica technology, such as Acquity BEH C18 or HSS T3 columns, have been successfully used, particularly in UPLC-MS/MS methods.[3][5] These columns are designed to minimize interactions with basic compounds. Using a column with end-capping can also reduce peak tailing.

Q4: What mobile phase composition is typically used for this compound quantification?

A4: A common mobile phase for this compound analysis consists of a gradient elution with water and an organic solvent like methanol or acetonitrile.[3] To improve peak shape and ionization efficiency (for MS detection), a small amount of an acidic modifier, such as formic acid (e.g., 0.1% or 1:1000 v/v), is often added to the mobile phase.[3] Lowering the pH of the mobile phase can help to protonate the silanol groups on the stationary phase, reducing unwanted interactions with the basic analyte.[1][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC quantification of this compound.

Problem 1: Peak Tailing
  • Question: My this compound peak is showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an additive like formic acid can reduce the interaction between the basic this compound and acidic silanol groups on the column.[1][4]

    • Use a Modern, End-Capped Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal residual silanol activity.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.

    • Lower Sample Concentration: Column overload can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[3]

Problem 2: Baseline Noise or Drift
  • Question: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause?

  • Answer:

    • Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity (HPLC grade) and have been properly degassed to remove dissolved air, which can cause bubbles in the detector. Prepare fresh mobile phases daily, especially if using buffers.

    • System Contamination: A contaminated column, guard column, or detector flow cell can lead to baseline issues. Flush the system with a strong solvent to remove contaminants.

    • Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment, as temperature changes can cause the baseline to drift.

    • Detector Lamp Instability: An aging detector lamp can cause baseline noise. Check the lamp's usage hours and replace it if necessary.

Problem 3: Inconsistent Retention Times
  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

  • Answer:

    • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Ensure accurate and consistent preparation of your mobile phase.

    • Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

    • Pump Performance: Check the HPLC pump for any leaks or pressure fluctuations, as an inconsistent flow rate will affect retention times.

    • Temperature Control: Verify that the column oven temperature is stable.

Quantitative Data Summary

The following tables summarize quantitative data from validated UPLC-MS/MS methods for this compound quantification in various biological matrices.

Table 1: Linearity and Sensitivity of this compound Quantification Methods

ParameterHuman PlasmaHuman BloodHuman Urine
Linearity Range 0.100 - 50.0 ng/mL[3]10.0 - 2000.0 ng/mL[1][5]0.5 - 500.0 ng/mL[1][5]
Correlation Coefficient (r²) > 0.995[3]0.9964 ± 0.0022[1][5]0.9935 ± 0.0053[1][5]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]10.0 ng/mL[1][5]0.5 ng/mL[1][5]

Table 2: Precision and Accuracy of this compound Quantification Methods

ParameterHuman PlasmaHuman BloodHuman Urine
Intra-day Precision (%RSD) < 15%< 10.3%[1][5]< 10.5%[1][5]
Inter-day Precision (%RSD) < 15%< 10.3%[1][5]< 10.5%[1][5]
Accuracy (% Recovery) 85 - 115%-4.0 to 11.3% (RE%)[1][5]-11.7 to 12.5% (RE%)[1][5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

This protocol is based on methods used for the extraction of this compound from human plasma.[3]

  • Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase or cation-exchange cartridge) according to the manufacturer's instructions. This typically involves washing with methanol followed by water.

  • Equilibration: Equilibrate the cartridge with an appropriate buffer, often similar to the initial mobile phase conditions.

  • Sample Loading: Load the plasma sample onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 0.1 M hydrochloric acid followed by methanol) to remove interfering substances.[]

  • Elution: Elute the this compound from the cartridge using a suitable solvent. For alkaloids, a common elution solvent is a mixture of a weak base (like ammonia) in an organic solvent (like methanol).[]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Method for this compound Quantification

This protocol is a generalized method based on published UPLC-MS/MS analyses.[3][5]

  • HPLC System: A UPLC system coupled with a tandem mass spectrometer.

  • Column: Waters Acquity HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent.[3][5]

  • Mobile Phase A: Formic acid-water (1:1000, v/v).[3]

  • Mobile Phase B: Formic acid-methanol (1:1000, v/v).[3]

  • Gradient Elution: A suitable gradient program should be developed to ensure good separation of this compound from other matrix components.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is around 0.3-0.5 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 35-40°C.

  • Injection Volume: 5-10 µL.

  • Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode. The multiple-reaction monitoring (MRM) transitions for this compound are typically m/z 531.3 -> 222.1.[5]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Assess Peak Shape start->peak_shape baseline Examine Baseline start->baseline retention_time Check Retention Time start->retention_time tailing Peak Tailing? peak_shape->tailing noise Baseline Noise/Drift? baseline->noise shift Retention Time Shift? retention_time->shift fronting Peak Fronting? tailing->fronting No sol_tailing Adjust Mobile Phase pH Use End-Capped Column Lower Sample Concentration tailing->sol_tailing Yes split Split Peaks? fronting->split No sol_fronting Ensure Sample Solvent is Weaker than Mobile Phase fronting->sol_fronting Yes sol_split Check for Column Void Replace Guard Column/Frit split->sol_split Yes end Problem Resolved split->end No spikes Spikes? noise->spikes No sol_noise Degas Mobile Phase Flush System Check Detector Lamp noise->sol_noise Yes sol_spikes Check for Air Bubbles Filter Sample/Mobile Phase spikes->sol_spikes Yes spikes->end No sol_shift Check Mobile Phase Prep Ensure Column Equilibration Inspect Pump shift->sol_shift Yes shift->end No sol_tailing->end sol_fronting->end sol_split->end sol_noise->end sol_spikes->end sol_shift->end

Caption: A logical workflow for troubleshooting common HPLC issues.

KukoamineB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Binds CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 Binds KukoamineB This compound KukoamineB->LPS Neutralizes KukoamineB->CpG_DNA Neutralizes IKK IKK Activation TLR4->IKK Activates TLR9->IKK IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

References

Technical Support Center: Kukoamine B LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kukoamine B (KB) analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of matrix effects in this compound analysis?

A1: Matrix effects in this compound LC-MS analysis typically arise from endogenous components in biological samples like plasma, serum, or urine. Key sources include phospholipids, salts, and proteins that can co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source. This interference can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[1][2]

Q2: I am observing significant ion suppression for this compound. What are the initial steps to mitigate this?

A2: Initial steps to address ion suppression include optimizing your sample preparation to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples before analyzing this compound.[3][4] Additionally, chromatographic conditions can be adjusted to separate this compound from the regions where matrix components elute.

Q3: My this compound peak shape is poor (e.g., tailing, fronting, or splitting). What could be the cause?

A3: Poor peak shape for this compound, a polar and basic compound, can be attributed to several factors. Peak tailing may result from secondary interactions with the stationary phase or active sites in the flow path. Peak fronting can be a sign of column overload or a mismatch between the sample solvent and the mobile phase.[5] Peak splitting can occur due to issues with the injector or partial column blockage.

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix sample that has been subjected to the extraction procedure. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1][2]

Q5: Is a stable isotope-labeled internal standard necessary for this compound analysis?

A5: While not strictly mandatory if the matrix effect is well-controlled and consistent, using a stable isotope-labeled internal standard (SIL-IS), such as 5-deuterated this compound (d5-KB), is highly recommended.[4][6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and leading to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause Troubleshooting Step Rationale
Significant Ion Suppression 1. Optimize Sample Preparation: Implement or refine a Solid-Phase Extraction (SPE) protocol. A mixed-mode cation exchange SPE can be particularly effective for a basic compound like this compound. 2. Modify Chromatography: Adjust the gradient to ensure this compound elutes in a "clean" region of the chromatogram, away from phospholipids and other interfering species. 3. Sample Dilution: If sensitivity allows, dilute the sample to reduce the concentration of matrix components.To remove interfering compounds that compete with this compound for ionization.[3]
Incorrect MS Parameters 1. Optimize Source Parameters: Re-optimize spray voltage, gas temperatures, and gas flows for this compound. 2. Verify MRM Transitions: Confirm the precursor and product ions for this compound (e.g., m/z 531.3 -> 222.1) and its internal standard are correct and optimized.[6]To ensure optimal ionization and detection of the analyte.
Analyte Degradation 1. Check Sample Stability: Ensure samples have been stored correctly (e.g., -80°C) and have not undergone excessive freeze-thaw cycles.[6] 2. Prepare Fresh Standards: Prepare new stock and working solutions to rule out degradation of calibration standards.To confirm that the low signal is not due to a loss of the analyte itself.
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Possible Cause Troubleshooting Step Rationale
Peak Tailing 1. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of a basic compound like this compound. The use of a small amount of formic acid (e.g., 0.1%) can improve peak shape.[3][4] 2. Column Conditioning: Ensure the column is properly conditioned and equilibrated before each injection.To minimize secondary interactions between the basic analyte and the stationary phase.
Peak Fronting 1. Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to avoid overloading the column. 2. Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.To prevent distortion of the peak shape due to exceeding the column's capacity or solvent effects.[5]
Peak Splitting 1. Check for Column Contamination/Void: Backflush the column or replace it if it is old or has been used with many complex samples. 2. Inspect Injector: Ensure the injector needle is not partially blocked and that the injection port is clean.To address potential issues with the column or injector that can cause the sample band to be split before or during separation.

Quantitative Data Summary

The following table summarizes the reported matrix effect and recovery for this compound in human plasma from a validated UPLC-MS/MS method.

Analyte Matrix Sample Preparation Matrix Effect (%) Extraction Recovery (%) Reference
This compoundHuman PlasmaSolid-Phase Extraction (SPE)102.9 - 108.1> 90.1[3]
This compoundHuman BloodSolid-Phase Extraction (SPE)Not explicitly quantified, but consistent4.7 ± 0.9[6]
This compoundHuman UrineDirect DilutionNot explicitly quantified, but consistent96.5 ± 1.3[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is based on methodologies described for the analysis of this compound and other polar basic compounds.[3][4]

  • Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To a 100 µL aliquot of plasma, add the internal standard solution (e.g., d5-Kukoamine B).

    • Add 100 µL of 4% phosphoric acid to precipitate proteins and adjust pH.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant for SPE.

  • SPE Procedure (using a mixed-mode cation exchange cartridge, e.g., Oasis WCX):

    • Conditioning: Wash the cartridge with 1 mL of methanol.

    • Equilibration: Wash the cartridge with 1 mL of water.

    • Loading: Load the pre-treated supernatant onto the cartridge.

    • Washing 1: Wash the cartridge with 1 mL of 5% methanol in water.

    • Washing 2: Wash the cartridge with 1 mL of methanol.

    • Elution: Elute this compound with 1 mL of 5% formic acid in methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol is based on a validated method for the quantification of this compound.[3][4]

  • LC System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer (e.g., API 5500)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 531.3 → 222.1

    • d5-Kukoamine B (IS): m/z 536.3 → 222.1

Visualizations

KukoamineB_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Pretreat Pre-treatment (IS spiking, Protein Precipitation) Plasma->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MS MS/MS Detection (MRM Mode) UPLC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Problem Poor LC-MS Result (Low Signal, Bad Peak Shape) Check_Sample Is Sample Preparation Adequate? Problem->Check_Sample Check_LC Are LC Conditions Optimal? Check_Sample->Check_LC Yes Improve_SP Implement/Optimize SPE Check_Sample->Improve_SP No Check_MS Are MS Parameters Optimized? Check_LC->Check_MS Yes Adjust_Grad Adjust Gradient/ Change Column Check_LC->Adjust_Grad No Optimize_Source Optimize Source Parameters Check_MS->Optimize_Source No Result_OK Result Improved Check_MS->Result_OK Yes Improve_SP->Result_OK Adjust_Grad->Result_OK Optimize_Source->Result_OK

Caption: Troubleshooting logic for this compound LC-MS analysis.

Sepsis_Pathway LPS LPS (from Gram-negative bacteria) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds to KB This compound KB->LPS binds to & inhibits dummy NFkB_Activation NF-κB Activation Cascade TLR4->NFkB_Activation activates NFkB_Translocation NF-κB Nuclear Translocation NFkB_Activation->NFkB_Translocation leads to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB_Translocation->Gene_Expression induces Inflammation Systemic Inflammation (Sepsis) Gene_Expression->Inflammation causes dummy->TLR4 prevents binding

References

Technical Support Center: Overcoming Kukoamine B In Vivo Delivery Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kukoamine B (KB) in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of delivering this compound in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic targets?

This compound is a spermine alkaloid originally isolated from the traditional Chinese herb, Cortex Lycii. It is a potent dual inhibitor of Lipopolysaccharide (LPS) and CpG DNA.[1][2] By binding to these pathogen-associated molecular patterns (PAMPs), this compound can block their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells. This action inhibits the subsequent inflammatory signaling cascades, making KB a promising candidate for conditions like sepsis.[3][4]

Q2: What are the main challenges in delivering this compound in vivo?

The primary challenges with in vivo delivery of this compound, like many other natural alkaloids, stem from its physicochemical properties:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in physiological fluids and subsequent absorption after oral administration.[5]

  • Non-Linear Pharmacokinetics: Clinical studies have shown that this compound exhibits a non-linear pharmacokinetic profile, meaning its absorption and/or clearance may not be directly proportional to the dose administered.[3][6]

  • Potential for First-Pass Metabolism: Although specific data on KB's first-pass metabolism is limited, many alkaloids undergo significant metabolism in the gut wall and liver, which can reduce oral bioavailability.[7]

Q3: My this compound is not dissolving for my in vivo experiment. What can I do?

This is a common issue. This compound is soluble in organic solvents like DMSO, DMF, and ethanol, and has limited solubility in PBS (pH 7.2).[1][2] For in vivo use, it is crucial to use a biocompatible vehicle. Here are a few strategies:

  • Co-solvent Systems: A mixture of solvents can be used to improve solubility. However, the concentration of organic solvents like DMSO must be kept low to avoid toxicity in animal models.

  • Formulation Approaches: For oral or systemic administration, consider advanced formulation strategies like cyclodextrin inclusion complexes or liposomal encapsulation to improve aqueous solubility.

Q4: I am observing high variability in my in vivo results. What could be the cause?

High variability in in vivo studies with compounds like this compound can arise from several factors:

  • Inconsistent Formulation: If your KB formulation is not homogenous (e.g., a suspension that settles), the administered dose will vary between animals.

  • Inaccurate Dosing: Ensure your oral gavage or injection technique is consistent and accurate.

  • Animal-Related Factors: Differences in age, weight, sex, and health status of the animals can all contribute to variability.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability

If you are experiencing lower than expected plasma concentrations of this compound after oral administration, consider the following troubleshooting workflow:

Low_Bioavailability_Workflow start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility start->solubility permeability Evaluate Intestinal Permeability solubility->permeability Adequate formulation Implement Formulation Strategy (e.g., Cyclodextrin, Liposomes) solubility->formulation Poor metabolism Investigate First-Pass Metabolism permeability->metabolism Adequate enhancers Consider Permeation Enhancers permeability->enhancers Poor inhibitors Co-administer Metabolism Inhibitors (e.g., Piperine - for research purposes) metabolism->inhibitors High retest Re-evaluate Bioavailability In Vivo metabolism->retest Low formulation->retest enhancers->retest inhibitors->retest

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

Issue 2: Formulation Instability

If you observe precipitation or changes in the appearance of your this compound formulation, it may be unstable.

Observation Potential Cause Suggested Solution
Precipitation in aqueous solution Poor aqueous solubility of this compound.Increase the concentration of co-solvents (within toxicity limits) or utilize a solubilization technique like cyclodextrin complexation.
Phase separation in lipid-based formulations (e.g., liposomes) Improper lipid composition or drug-to-lipid ratio.Optimize the lipid composition. Ensure the drug-to-lipid ratio is not too high.
Aggregation of nanoparticles Unfavorable surface charge or lack of stabilizing excipients.Include stabilizers in the formulation. Adjust the pH to modulate surface charge.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound mesylate from a single-dose, first-in-human clinical trial.[3] This data is for intravenous administration. Oral bioavailability is expected to be significantly lower without formulation enhancement.

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t1/2 (hr)
0.0210.1 ± 1.51.020.9 ± 3.92.25 ± 0.44
0.0424.3 ± 4.91.054.3 ± 10.32.78 ± 0.41
0.0851.9 ± 11.21.0148.8 ± 32.73.97 ± 0.56
0.1280.5 ± 21.01.0227.1 ± 72.83.20 ± 0.87
0.24196.2 ± 59.81.0586.3 ± 160.04.24 ± 0.75
0.48338.9 ± 66.81.01085.1 ± 161.83.75 ± 0.34

Data presented as mean ± SD.

The following table illustrates the potential for bioavailability enhancement using formulation strategies, based on a study with the poorly soluble alkaloid, Koumine.[7]

Formulation Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%)
Koumine125.3 ± 23.7876.5 ± 154.2100
Koumine/HP-β-CD Inclusion Complex245.8 ± 45.11845.6 ± 321.9210.6

Data presented as mean ± SD.

Experimental Protocols

Protocol 1: Preparation of this compound - Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (Adapted from a general protocol)

This protocol is adapted from methods used for other poorly soluble alkaloids and aims to enhance the aqueous solubility of this compound for oral administration.[7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Determine Molar Ratio: Based on preliminary studies or literature on similar compounds, decide on the molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring to form a clear solution.

  • Add this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.

  • Lyophilization: Freeze the resulting solution and lyophilize it for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

Protocol 2: Preparation of this compound Loaded Liposomes via Thin-Film Hydration (Adapted from a general protocol)

This protocol describes a common method for encapsulating hydrophobic or lipophilic compounds like this compound into liposomes.[8][9]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC) and Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) and this compound in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4]

  • Hydration: Add the aqueous hydration buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[7]

  • Size Reduction: To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

Signaling Pathways and Workflows

This compound Inhibition of TLR4 and TLR9 Signaling

This compound directly binds to LPS and CpG DNA, preventing their interaction with TLR4 and TLR9, respectively. This inhibits the downstream activation of both the MyD88-dependent and TRIF-dependent signaling pathways, ultimately leading to reduced production of pro-inflammatory cytokines.[3][10]

TLR_Signaling cluster_0 This compound Action cluster_1 PAMPs cluster_2 TLR Signaling KB This compound LPS LPS KB->LPS Binds & Neutralizes CpG CpG DNA KB->CpG Binds & Neutralizes TLR4 TLR4 LPS->TLR4 Activates TLR9 TLR9 CpG->TLR9 Activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR9->MyD88 NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: this compound's mechanism of action in inhibiting TLR4 and TLR9 signaling.

Hypothesized Involvement of this compound in PI3K/Akt and MAPK Signaling

Studies on Kukoamine A, a structural analog of this compound, have shown its involvement in the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[11] It is plausible that this compound may also modulate these pathways, which are often interconnected with inflammatory signaling.

PI3K_MAPK_Pathway cluster_0 Cell Signaling cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway GrowthFactor Growth Factors / Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inflammation_Prolif Inflammation & Cell Proliferation ERK->Inflammation_Prolif KB This compound (Hypothesized) KB->Akt Modulates? KB->ERK Modulates?

Caption: Hypothesized modulation of PI3K/Akt and MAPK pathways by this compound.

Decision Tree for Formulation Selection

This decision tree can guide the selection of an appropriate formulation strategy for this compound based on the desired route of administration and experimental goals.

Formulation_Decision_Tree start Start: Need to Improve This compound Delivery route Route of Administration? start->route oral Oral route->oral Oral iv Intravenous route->iv IV oral_goal Primary Goal? oral->oral_goal iv_goal Primary Goal? iv->iv_goal cyclodextrin Use Cyclodextrin Inclusion Complex oral_goal->cyclodextrin Increase Solubility liposomes Use Liposomes or Nanoparticles oral_goal->liposomes Targeted Delivery/ Sustained Release iv_goal->cyclodextrin Increase Solubility (if precipitation is an issue) iv_goal->liposomes Targeted Delivery/ Reduce Off-Target Effects solubility Increase Solubility & Bioavailability targeted Targeted Delivery

Caption: Decision tree for selecting a this compound formulation strategy.

References

Kukoamine B experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Kukoamine B. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound and what is its stability?

A1: this compound should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1]

Q2: How do I dissolve this compound for in vitro and in vivo experiments?

A2: this compound is soluble in several common laboratory solvents. For in vitro studies, it can be dissolved in DMF (30 mg/mL), DMSO (30 mg/mL), and Ethanol (30 mg/mL).[2] For in vivo studies or cell-based assays requiring physiological conditions, it is soluble in PBS (pH 7.2) at a concentration of 10 mg/mL.[2] Always prepare fresh solutions for your experiments.

Q3: What are the primary mechanisms of action for this compound?

A3: this compound is recognized as a potent dual inhibitor of lipopolysaccharide (LPS) and CpG DNA.[1][3] It binds to both molecules, thereby blocking their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells.[4] This inhibition prevents the activation of downstream inflammatory signaling pathways, such as NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4][5] Additionally, this compound has demonstrated neuroprotective effects by antagonizing N-methyl-D-aspartate receptors (NMDARs) and reducing oxidative stress.[6]

Q4: What are typical working concentrations for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell type and experimental design. Published studies have used concentrations ranging from 5 µM to 200 µM. For example, concentrations of 50-200 µM have been used to inhibit TNF-α and IL-6 release in RAW 264.7 cells and murine peritoneal macrophages.[3] In SH-SY5Y cells, concentrations of 5-20 µM have been shown to increase cell viability and protect against H₂O₂-induced apoptosis.[3]

Q5: Where can I obtain a certified analytical standard for this compound?

A5: Certified reference standards for this compound are available from several suppliers, including PhytoLab, which provides a primary reference standard with certified absolute purity.[7] Axios Research also offers this compound reference standards, including impurities and stable isotope-labeled products, which come with a comprehensive Certificate of Analysis (COA).[8]

Experimental Controls and Standards

Proper experimental design is crucial for obtaining reliable and reproducible results. Below are recommendations for controls when working with this compound.

Control Type Purpose Description
Vehicle Control To account for the effects of the solvent used to dissolve this compound.Treat a set of cells or animals with the same volume of the vehicle (e.g., DMSO, PBS) used to deliver this compound.
Positive Control (Inflammatory Response) To ensure that the inflammatory stimulus is working as expected.For LPS-induced inflammation studies, a group treated with LPS alone should be included. For CpG DNA-induced inflammation, a group treated with CpG DNA alone is necessary.
Positive Control (Neuroprotection) To validate the neurotoxicity model.In NMDA-induced neurotoxicity studies, a group treated with NMDA alone should be included to demonstrate its toxic effects.
Negative Control To establish a baseline for comparison.A group of untreated cells or animals that do not receive any stimulus or treatment.
This compound Alone To assess the baseline effect of this compound in the absence of a stimulus.A group treated only with this compound to observe any intrinsic effects on the experimental system.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound.

In Vitro Efficacy
Cell Line Stimulus This compound Concentration Effect Reference
RAW 264.7, Murine Peritoneal MacrophagesLPS, CpG DNA50-200 µMInhibition of TNF-α and IL-6 release[3]
SH-SY5YH₂O₂5-20 µMIncreased cell viability, prevention of apoptosis[3]
SH-SY5YNMDANot specifiedProtection against NMDA-induced injury, apoptosis, and LDH release[6]
MC3T3-E1-10-20 µMIncreased osteoblast differentiation[3]
In Vivo Efficacy
Animal Model Stimulus This compound Dosage Effect Reference
MiceLPS (10 mg/kg)20 µg/kg (i.v.)Decreased plasma LPS, reduced liver inflammation and injury[5]
MiceHeat-killed E. coli15, 30, 60 mg/kg (i.v.)Decreased mortality rate[3]
Ovariectomized Mice-2, 5 mg/kg (p.o.)Anti-osteoporotic effects[3]
db/db Mice-20, 50 mg/kg (i.g.)Reduced inflammation and blood glucose[3]
High-Fat/High-Fructose-Fed RatsHigh-Fat/High-Fructose Diet25, 50 mg/kgAttenuated body weight gain, insulin resistance, and inflammation[9]
Binding Affinity
Ligand Dissociation Constant (Kd) Reference
LPS1.24 µM[1]
CpG DNA0.66 µM[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol outlines the steps to assess the inhibitory effect of this compound on the production of TNF-α in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • LPS (from E. coli O55:B5)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 50, 100, 200 µM) in DMEM. Remove the old media from the cells and add 100 µL of the this compound solutions to the respective wells. Incubate for 2 hours.

  • LPS Stimulation: Prepare a solution of LPS in DMEM at a concentration of 2 µg/mL. Add 100 µL of this solution to the wells (final LPS concentration will be 1 µg/mL).

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Centrifuge the plate at 1,500 rpm for 10 minutes. Collect the supernatant for TNF-α measurement.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the this compound concentration to determine the dose-dependent inhibitory effect.

Protocol 2: Western Blot Analysis of NF-κB Pathway Inhibition

This protocol describes how to evaluate the effect of this compound on the phosphorylation of IκB-α, a key step in the activation of the NF-κB pathway.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-IκB-α, anti-IκB-α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat the cells with this compound (e.g., 100 µM) for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated IκB-α to total IκB-α and the loading control (β-actin).

Visualizations

Signaling Pathways

KukoamineB_Signaling cluster_inhibition This compound Inhibition cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling This compound This compound LPS LPS This compound->LPS CpG_DNA CpG_DNA This compound->CpG_DNA TLR4 TLR4 LPS->TLR4 TLR9 TLR9 CpG_DNA->TLR9 p38 p38 TLR4->p38 IkBa IκB-α TLR4->IkBa leads to degradation via phosphorylation TLR9->p38 NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines p38->NFkB p_IkBa p-IκB-α IkBa->p_IkBa p_IkBa->NFkB activation

Caption: this compound inhibits LPS and CpG DNA signaling pathways.

KukoamineB_Neuroprotection cluster_inhibition This compound Action cluster_downstream Downstream Effects This compound This compound NMDAR NMDA Receptor (NR2B subunit) This compound->NMDAR antagonizes NMDA NMDA NMDA->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx pERK p-ERK NMDAR->pERK pAKT p-AKT NMDAR->pAKT Oxidative_Stress Oxidative Stress (ROS, MDA) Ca_influx->Oxidative_Stress Neurotoxicity Neurotoxicity & Apoptosis Oxidative_Stress->Neurotoxicity pCREB p-CREB pERK->pCREB pCREB->Neurotoxicity inhibition pAKT->Neurotoxicity inhibition

Caption: Neuroprotective mechanism of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reagent_Prep Prepare this compound Stock Solution (e.g., in DMSO) Pre_treatment Pre-treat cells with This compound or Vehicle Reagent_Prep->Pre_treatment Cell_Culture Culture and Seed Cells (e.g., RAW 264.7) Cell_Culture->Pre_treatment Stimulation Stimulate cells with LPS or other agonist Pre_treatment->Stimulation Sample_Collection Collect Supernatant (for ELISA) or Cell Lysate (for Western Blot) Stimulation->Sample_Collection ELISA Measure Cytokine Levels (e.g., TNF-α, IL-6) Sample_Collection->ELISA Western_Blot Analyze Protein Expression/ Phosphorylation (e.g., p-IκB-α) Sample_Collection->Western_Blot Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Kukoamine B Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical development of Kukoamine B.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of action for this compound?

A1: this compound is known to be a potent dual inhibitor of lipopolysaccharide (LPS) and CpG DNA.[1][2] It directly binds to and neutralizes LPS and CpG DNA, which are pathogen-associated molecular patterns (PAMPs) that trigger sepsis.[3][4] This action blocks their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells, thereby inhibiting downstream inflammatory signaling pathways and reducing the production of inflammatory mediators like TNF-α and IL-6.[2][3][4] Additionally, this compound has demonstrated antioxidant, anti-diabetic, anti-osteoporotic, and neuroprotective effects.[1] In neuroprotection, it has been shown to down-regulate the NR2B subunit of NMDA receptors and modulate downstream signaling molecules such as p-ERK, p-CREB, and p-AKT.

Q2: What were the key findings from the Phase I clinical trials in healthy volunteers?

A2: Phase I single- and multiple-dose studies in healthy volunteers showed that this compound mesylate was generally safe and well-tolerated.[4][5] Key findings include a non-linear pharmacokinetic profile.[6][7] The mean plasma elimination half-life was approximately 1.61–4.24 hours after a single dose and 3.40-4.88 hours after multiple doses.[5][6] The most common adverse events reported were mild and included headache, influenza, and positive white blood cells in urine.[6][7]

Q3: What has been observed in clinical trials with sepsis patients?

A3: A randomized phase IIa trial in patients with sepsis-induced organ failure demonstrated that this compound was safe and well-tolerated.[8][9] However, the study did not show a significant effect on clinical outcomes such as changes in the Sequential Organ Failure Assessment (SOFA) score, vasopressor-free days, or ventilator-free days at the doses tested.[8] The pharmacokinetic parameters suggested dose-dependent exposure with no drug accumulation.[8]

Troubleshooting Guides

In Vitro Assay Inconsistencies
Issue Potential Cause Troubleshooting Steps
High variability in anti-inflammatory assays (e.g., TNF-α, IL-6 inhibition) Purity and stability of this compound stock solution. Cell line passage number and health. Variability in LPS or CpG DNA preparations.Ensure this compound is fully solubilized and freshly prepared. Protect from light and store appropriately. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Use a consistent lot and supplier for LPS and CpG DNA. Validate the activity of each new lot.
Poor correlation between antioxidant and cytoprotective effects Different mechanisms of action being measured. Assay conditions (e.g., pH) affecting this compound activity.This compound has multiple antioxidant mechanisms (radical scavenging, metal chelation).[10][11] Use a panel of assays to capture its full activity. The antioxidant activity of this compound can be pH-dependent.[10] Ensure assay buffers are at the appropriate physiological pH.
Animal Model and In Vivo Study Challenges
Issue Potential Cause Troubleshooting Steps
Difficulty in translating efficacy from animal models of sepsis to clinical outcomes Inherent limitations of sepsis animal models.[1] Murine models often don't fully replicate the complex pathophysiology of human sepsis.[2] Differences in LPS sensitivity between species.Consider using more clinically relevant models, such as cecal ligation and puncture (CLP), which induces polymicrobial sepsis.[5] Be cautious when extrapolating doses from rodent models to humans due to differences in endotoxin sensitivity.[1]
Non-linear pharmacokinetics observed in vivo Potential for saturation of metabolic or elimination pathways.This was observed in human trials.[6][7] In preclinical studies, ensure a wide range of doses are tested to fully characterize the pharmacokinetic profile. Collect samples at multiple time points to accurately determine clearance and volume of distribution.
Unexpected toxicity in animal studies Off-target effects or issues with the formulation vehicle.Conduct thorough safety pharmacology and toxicology studies. Use appropriate control groups, including a vehicle-only group, to rule out formulation-related toxicity.
Formulation and Administration Issues
Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in intravenous formulations Poor aqueous solubility or inappropriate pH of the vehicle.Although specific formulation details are not widely published, ensure the pH of the formulation vehicle is optimized for this compound solubility and stability. Consider the use of co-solvents or other excipients if solubility is a persistent issue.
Inconsistent drug exposure in preclinical studies Issues with formulation stability or administration technique.Regularly assess the stability of the formulation under experimental conditions. Ensure consistent and accurate administration, particularly for intravenous infusions.

Quantitative Data Summary

Table 1: this compound In Vitro Activity

ParameterValueCell Line/Assay
LPS Inhibition (Kd) 1.23 µM[1]
CpG DNA Inhibition (Kd) 0.66 µM[1]
IC50 (PTIO•-scavenging, pH 7.4) ~15 µM (this compound) vs ~25 µM (Kukoamine A)[10][11]
IC50 (Cu2+-reducing) ~10 µM (this compound) vs ~18 µM (Kukoamine A)[10][11]
IC50 (DPPH•-scavenging) ~12 µM (this compound) vs ~20 µM (Kukoamine A)[10][11]

Table 2: this compound Pharmacokinetic Parameters in Humans (Single Dose)

ParameterValueStudy Population
Dose Range 0.005–0.48 mg/kgHealthy Volunteers
Half-life (t½) 1.61–4.24 hHealthy Volunteers[6][7]
Cumulative Urinary Excretion 21.7–35.2%Healthy Volunteers[6][7]

Table 3: this compound Pharmacokinetic Parameters in Humans (Multiple Doses)

ParameterValueStudy Population
Dose Range 0.06-0.24 mg/kg (every 8h for 7 days)Healthy Volunteers
Half-life (t½) 3.40–4.88 hHealthy Volunteers[5]
Clearance (CL) 9.35–13.49 L/hHealthy Volunteers[5]
Volume of Distribution (Vd) 45.74–101.90 LHealthy Volunteers[5]
Accumulation Ratio (AUC) 1.06Healthy Volunteers[5]

Experimental Protocols

In Vitro TNF-α Inhibition Assay
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 12 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-only control.

In Vivo LPS-Induced Sepsis Mouse Model
  • Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the mice into experimental groups (e.g., Sham, LPS + Vehicle, LPS + this compound low dose, LPS + this compound high dose).

  • Sepsis Induction: Induce sepsis by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg). The sham group receives a saline injection.

  • Treatment: Administer this compound (e.g., 10 and 20 mg/kg) or vehicle intravenously (i.v.) at a specified time point post-LPS injection (e.g., 1 hour).

  • Monitoring: Monitor the survival rate of the mice for a predetermined period (e.g., 72 hours). Record clinical signs of sepsis (e.g., piloerection, lethargy).

  • Sample Collection: At a specified endpoint (or at the time of humane euthanasia), collect blood and tissues (e.g., lung, liver) for analysis of inflammatory cytokines, organ damage markers, and histopathology.

  • Data Analysis: Compare the survival rates between groups using Kaplan-Meier survival analysis. Analyze biochemical and histological data using appropriate statistical tests (e.g., ANOVA).

Visualizations

KukoamineB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds CpG_DNA CpG DNA TLR9 TLR9 (Endosome) CpG_DNA->TLR9 Binds KukoamineB_ext This compound KukoamineB_ext->LPS Inhibits KukoamineB_ext->CpG_DNA Inhibits MyD88 MyD88 TLR4->MyD88 TLR9->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylates (Inhibits) NFκB NF-κB IκBα->NFκB NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFκB_nucleus->Inflammatory_Genes Activates

Caption: this compound inhibits the TLR4 and TLR9 signaling pathways.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_in_vivo In Vivo Preclinical cluster_regulatory Regulatory Submission synthesis Chemical Synthesis & Purification in_vitro_screening In Vitro Screening (LPS/CpG DNA Binding, Anti-inflammatory Assays) synthesis->in_vitro_screening cytotoxicity Cytotoxicity Profiling in_vitro_screening->cytotoxicity formulation Formulation Development (IV solution) cytotoxicity->formulation pk_studies Pharmacokinetics in Animals (Rodent, Non-rodent) formulation->pk_studies efficacy_models Efficacy Studies (LPS, CLP Sepsis Models) pk_studies->efficacy_models toxicology Toxicology Studies (Dose-ranging, GLP Tox) efficacy_models->toxicology ind_enabling IND-Enabling Studies toxicology->ind_enabling ind_submission IND Submission ind_enabling->ind_submission

Caption: A typical preclinical development workflow for this compound.

References

Kukoamine B Pharmacokinetics: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting pharmacokinetic data of Kukoamine B (KB). The content is structured to address common questions and challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the known clinical pharmacokinetic profile of this compound in humans?

A1: this compound has been evaluated in Phase I and Phase II clinical trials primarily through intravenous administration in healthy volunteers and sepsis patients. Key pharmacokinetic parameters are summarized below.

Q2: What are the main metabolic pathways for this compound in humans?

A2: Studies in humans have identified the primary metabolic pathways for this compound as bimethylation, carbonylation, N-desalkylation, and cysteamine binding. However, the specific cytochrome P450 (CYP) enzymes responsible for its metabolism have not yet been fully elucidated.

Q3: Is there any information on the oral bioavailability of this compound?

A3: Currently, there is limited published data on the oral bioavailability of this compound in humans or preclinical animal models. Most clinical studies have focused on intravenous administration for the treatment of sepsis. Researchers investigating oral delivery routes will need to perform dedicated bioavailability studies.

Q4: What is the mechanism of action of this compound, and how does it relate to its pharmacokinetics?

A4: this compound is a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, which are pathogen-associated molecular patterns that trigger sepsis. It is thought to exert its anti-inflammatory effects by binding to LPS and CpG DNA, thereby inhibiting their interaction with Toll-like receptor 4 (TLR4) and TLR9. This leads to the downstream inhibition of signaling pathways like NF-κB and a reduction in the production of pro-inflammatory cytokines. The pharmacokinetic profile, particularly its distribution to relevant tissues, is crucial for its efficacy in systemic conditions like sepsis.

Troubleshooting Experimental Issues

Issue 1: Difficulty in quantifying this compound in plasma/urine samples.

  • Potential Cause: Suboptimal sample preparation or analytical method.

  • Troubleshooting Steps:

    • Sample Extraction: this compound has been successfully extracted from human plasma using solid-phase extraction (SPE). Ensure the SPE protocol is optimized for your specific matrix.

    • Analytical Method: A validated UPLC-MS/MS method is recommended for sensitive and specific quantification. Key parameters to verify include the column type (e.g., HSS T3), mobile phase composition, and mass spectrometry settings (e.g., MRM transitions).

    • Matrix Effects: Biological matrices can interfere with ionization. Assess and minimize matrix effects by using an appropriate internal standard (e.g., a deuterated analog of this compound) and optimizing the sample cleanup process.

Issue 2: High variability in pharmacokinetic parameters between subjects.

  • Potential Cause: Inter-individual differences in metabolism, underlying health conditions, or co-administered medications.

  • Troubleshooting Steps:

    • Subject Stratification: In preclinical studies, ensure animal subjects are of a similar age, weight, and health status. In clinical studies, consider genotyping for common drug-metabolizing enzyme polymorphisms if a specific CYP pathway is identified.

    • Controlled Environment: Standardize experimental conditions such as diet, housing, and dosing procedures to minimize environmental sources of variability.

    • Drug Interaction Screening: If subjects are on concomitant medications, investigate the potential for drug-drug interactions at the metabolic or transporter level. Although specific interactions for this compound are not well-documented, general principles of drug metabolism should be considered.

Issue 3: Inconsistent results in in vitro permeability assays (e.g., Caco-2).

  • Potential Cause: Issues with cell monolayer integrity, transporter expression, or compound stability.

  • Troubleshooting Steps:

    • Monolayer Integrity: Regularly assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

    • Transporter Expression: The expression of efflux transporters like P-glycoprotein (P-gp) can vary with cell passage number. Use cells within a defined passage range and consider using P-gp inhibitors (e.g., verapamil) to investigate the role of efflux in this compound transport.

    • Compound Stability: Assess the stability of this compound in the assay buffer and cell lysates to ensure that the observed transport is not confounded by degradation.

Data Presentation

Table 1: Summary of Intravenous Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Dose)

ParameterDose Range (mg/kg)Value Range
Elimination Half-life (t½) 0.005 - 0.481.61 - 4.24 hours
Clearance (CL) 0.005 - 0.487.75 - 13.40 L/h
Volume of Distribution (Vd) 0.005 - 0.4829.35 - 57.80 L
Urinary Excretion (% of dose) 0.02 - 0.4821.7 - 35.2 %

Table 2: Summary of Intravenous Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Multiple Doses)

ParameterDose (mg/kg, every 8h)Value Range
Elimination Half-life (t½) 0.06 - 0.243.40 - 4.88 hours
Clearance (CL) 0.06 - 0.249.35 - 13.49 L/h
Volume of Distribution (Vd) 0.06 - 0.2445.74 - 101.90 L

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol is based on a validated method described in the literature.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform solid-phase extraction (SPE) using a suitable sorbent.

    • Elute this compound and the internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • UPLC Conditions:

    • Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to achieve separation from endogenous components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 531.3 → 222.1

      • Internal Standard (D5-KB): m/z 536.3 → 222.1

  • Validation Parameters:

    • The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantification MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for this compound quantification in plasma.

Signaling_Pathway cluster_stimulation Sepsis Trigger cluster_receptors Receptor Binding cluster_signaling Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 NFkB NF-κB Activation TLR4->NFkB TLR9->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines KukoamineB This compound KukoamineB->LPS Inhibits KukoamineB->CpG_DNA Inhibits

Kukoamine B Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments involving Kukoamine B (KB). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate accurate dose-response curve analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the experimental process.

Question Answer/Troubleshooting Guide
1. Why am I observing high variability in my IC50/EC50 values for this compound across different antioxidant assays? The IC50 values for this compound can vary depending on the specific assay and its underlying mechanism (e.g., electron transfer, hydrogen atom transfer)[1][2]. This compound's antioxidant potential is influenced by the experimental conditions, particularly pH. For instance, its IC50 value in a PTIO•-scavenging assay changes at different pH levels[1][3].Troubleshooting Steps: 1. Standardize pH: Ensure consistent pH across all experiments and buffers.2. Use Positive Controls: Always include a standard antioxidant like Trolox for comparison.3. Assay Selection: Be aware that this compound may show higher potency in certain assays (e.g., Fe2+-chelating) compared to others[1]. Select assays that are most relevant to your experimental model.
2. My cell viability assay (e.g., MTT) shows that this compound is toxic at concentrations where I expect to see a therapeutic effect. What should I do? While this compound generally shows cytoprotective effects, like any compound, it can exhibit toxicity at high concentrations. Studies have shown it increases the viability of Fenton-damaged bone marrow-derived mesenchymal stem cells (bmMSCs) in a concentration-dependent manner within the range of 56.5–188.4 μM[1][3]. Concentrations above this range may become toxic.Troubleshooting Steps: 1. Optimize Concentration Range: Perform a preliminary dose-range finding study to identify the optimal, non-toxic concentration range for your specific cell type.2. Check Compound Purity and Solvent Effects: Ensure the purity of your this compound stock. The solvent (e.g., DMSO) used to dissolve the compound can also be toxic to cells at certain concentrations; run a vehicle control to test for solvent toxicity.3. Incubation Time: Reduce the incubation time. Prolonged exposure may lead to increased cytotoxicity.
3. I am not observing the expected inhibition of LPS-induced TNF-α or IL-6 release in my macrophage cell line (e.g., RAW 264.7). What could be the issue? This compound inhibits inflammation by directly binding to Lipopolysaccharide (LPS) and CpG DNA, preventing them from activating TLR4 and TLR9 receptors[4][5][6]. The lack of an inhibitory effect could stem from several factors.Troubleshooting Steps: 1. Pre-incubation: Pre-incubate this compound with the cells before adding the LPS stimulus. This allows the compound to be taken up or to be present to interact with LPS immediately upon its addition.2. LPS Concentration: The concentration of LPS used is critical. This compound's inhibitory effect is dose-dependent, and a very high concentration of LPS may overwhelm the amount of this compound present[7]. Titrate your LPS to find a concentration that gives a robust but sub-maximal inflammatory response.3. This compound Concentration: Ensure you are using an effective concentration range. Studies show significant inhibition of TNF-α and IL-6 release from RAW 264.7 cells at concentrations between 50-200 μM[8].4. Assay Timing: Measure cytokine release at an appropriate time point. TNF-α and IL-6 production peaks at different times after stimulation.
4. What is the appropriate in vivo dose to use for my mouse model of sepsis? The effective dose of this compound in vivo can vary based on the administration route and the specific animal model. In a mouse model of sepsis induced by heat-killed E. coli, intravenous (i.v.) administration of 15, 30, or 60 mg/kg significantly decreased mortality[8]. Another study on LPS-induced septic mice used an i.v. dose of 20 μg/kg[4]. For longer-term studies, doses of 1.25, 2.5, and 5 mg/kg administered every 8 hours for 3 days have also proven effective[8].Recommendation: Start with a dose-finding study based on the published literature. A dose of 5 mg/kg i.v. is a reasonable starting point for an anti-sepsis effect, with adjustments made based on observed efficacy and toxicity.

Quantitative Data Presentation

The following tables summarize the dose-response parameters for this compound from various in vitro and in vivo studies.

Table 1: In Vitro IC50 Values of this compound in Antioxidant Assays
Assay TypeIC50 Value (μM)Source
PTIO•-scavenging (pH 7.4)Lower than Kukoamine A[1]
Cu2+-reducingLower than Kukoamine A[1]
DPPH•-scavengingLower than Kukoamine A[1]
•O2−-scavengingLower than Kukoamine A[1]
•OH-scavengingLower than Kukoamine A[1]
LPS Neutralization~64 μM[7]
(Note: A direct numerical IC50 value for this compound was not consistently provided in the source material, but it was consistently shown to be more potent (lower IC50) than its isomer, Kukoamine A[1].)
Table 2: Effective Concentrations of this compound in In Vitro Cellular Models
Cell LineAssay/Effect MeasuredEffective Concentration Range (μM)Source
RAW 264.7 Cells / Murine Peritoneal MacrophagesInhibition of LPS- and CpG DNA-induced TNF-α and IL-6 release50 - 200[8]
RAW 264.7 CellsInhibition of IκB-α and p38 phosphorylation0 - 200[8]
Bone Marrow-Derived Mesenchymal Stem Cells (bmMSCs)Increased viability after Fenton-induced damage56.5 - 188.4[1][3]
SH-SY5Y CellsIncreased cell viability and prevention of membrane damage5 - 20[8]
Preosteoblastic MC3T3-E1 CellsIncreased osteoblast differentiation10 - 20[8]
Table 3: Effective Doses of this compound in In Vivo Animal Models
Animal ModelConditionRoute of AdministrationEffective Dose RangeObserved EffectSource
Sepsis Model MiceE. coli ChallengeIntravenous (i.v.)1.25 - 60 mg/kgReduced mortality and circulatory LPS/TNF-α[8]
Sepsis Model MiceLPS ChallengeIntravenous (i.v.)20 μg/kgDecreased plasma LPS, inhibited NF-κB[4]
db/db MiceDiabetesOral Gavage (i.g.)20 - 50 mg/kgReduced inflammation and blood glucose[8]
Ovariectomized (OVX) MiceOsteoporosisOral (p.o.)2 - 5 mg/kgAnti-osteoporotic effects[8]
High-Fat/High-Fructose-Fed RatsMetabolic SyndromeNot Specified25 - 50 mg/kgAttenuated body weight and insulin resistance[9]

Experimental Protocols

Protocol 1: Determining this compound's Effect on Cell Viability using MTT Assay

This protocol is adapted from methodologies used to assess cytoprotection[1][2][3].

Objective: To evaluate the dose-dependent effect of this compound on the viability of a chosen cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., bmMSCs, HaCaT)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Create a serial dilution to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 μM).

  • Cell Treatment: After 24 hours, remove the medium and replace it with 100 μL of medium containing the different concentrations of this compound. Include "cells only" (no treatment) and "vehicle control" (solvent only) wells.

  • Induce Damage (Optional): If assessing cytoprotective effects, co-incubate with a damaging agent (e.g., H₂O₂ or Fenton's reagent) at a pre-determined toxic concentration.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group. Plot the viability against the log of this compound concentration to generate a dose-response curve.

Protocol 2: Measuring Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This protocol is based on the methods described for assessing the anti-inflammatory effects of this compound[7][8].

Objective: To determine the dose-dependent inhibitory effect of this compound on the secretion of TNF-α from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium (DMEM with 10% FBS)

  • ELISA kit for mouse TNF-α

  • 24-well plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 μL of complete medium. Allow cells to adhere overnight.

  • Cell Treatment: Remove the medium and replace it with fresh medium. Add various concentrations of this compound (e.g., 50, 100, 200 μM) to the respective wells. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells. Carefully collect the cell culture supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the "LPS only" control. Plot the percentage inhibition against the log of this compound concentration to generate a dose-response curve and calculate the IC50.

Visualizations: Signaling Pathways and Workflows

KukoamineB_Signaling_Pathway LPS LPS / CpG DNA TLR4_9 TLR4 / TLR9 Receptors LPS->TLR4_9 Activates KB This compound KB->LPS Binds & Neutralizes NFkB_Pathway NF-κB Signaling Pathway Activation TLR4_9->NFkB_Pathway Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Cytokines Upregulates Production Inflammation Inflammatory Response Cytokines->Inflammation Promotes

Caption: this compound's mechanism of inhibiting the LPS-induced inflammatory signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Cells in Multi-well Plate B1 Treat Cells with This compound Doses A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 B2 Add Stimulus (e.g., LPS) or Damage Agent B1->B2 B3 Incubate for Defined Period B2->B3 C1 Perform Assay (e.g., MTT, ELISA) B3->C1 C2 Measure Endpoint (Absorbance, Concentration) C1->C2 C3 Calculate % Viability or % Inhibition C2->C3 D1 Plot Dose-Response Curve & Calculate IC50/EC50 C3->D1

Caption: General experimental workflow for this compound dose-response curve analysis.

References

Validation & Comparative

Kukoamine B Demonstrates Superior Antioxidant Capacity Over Kukoamine A in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the antioxidant activities of Kukoamine B and Kukoamine A, two isomeric phenolic polyamines, reveals that this compound consistently exhibits stronger radical scavenging and reducing capabilities across a range of in-vitro assays. This guide presents a detailed analysis of their comparative performance, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.

Kukoamine A and this compound are natural spermine alkaloids found in the root bark of Lycium chinense.[1][2] Their structural similarity, differing only in the position of a dihydrocaffeoyl group, leads to notable differences in their antioxidant potential.[1]

Quantitative Comparison of Antioxidant Activity

Experimental data consistently indicates that this compound has lower IC50 values than Kukoamine A in various antioxidant assays, signifying its higher potency.[1][3] A lower IC50 value represents a lower concentration of the substance required to inhibit 50% of the free radicals, thus indicating greater antioxidant activity. The comparative IC50 values are summarized in the table below.

Antioxidant AssayKukoamine A (IC50 in μM)This compound (IC50 in μM)Trolox (IC50 in μM)
DPPH• Scavenging 100.9 ± 3.281.6 ± 2.189.9 ± 1.5
•OH Scavenging 185.7 ± 5.6134.5 ± 4.1247.7 ± 8.2
•O2− Scavenging 165.8 ± 4.5113.7 ± 3.2651.3 ± 22.1
Cu2+-Reducing Power 129.4 ± 4.188.2 ± 2.581.9 ± 2.1
PTIO• Scavenging (pH 7.4) 114.3 ± 3.586.9 ± 2.898.3 ± 2.9

Data sourced from Li, et al. (2018).[1]

Experimental Methodologies

The following protocols were utilized to determine the antioxidant capacities of Kukoamine A and B.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH• radical, thus neutralizing it.

  • Procedure:

    • A solution of DPPH• in methanol (0.1 mM) is prepared.[4]

    • Various concentrations of Kukoamine A, this compound, or the standard (Trolox) are added to the DPPH• solution.[5]

    • The mixture is incubated in the dark at room temperature for a specified period.

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).[1]

    • The percentage of DPPH• radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6]

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[6]

Hydroxyl Radical (•OH) Scavenging Assay

This assay assesses the ability of the compounds to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction.

  • Procedure:

    • The reaction mixture contains a phosphate buffer, EDTA-Fe(II), deoxyribose, the sample (Kukoamine A or B), and is initiated by the addition of H2O2.[1]

    • The mixture is incubated, during which hydroxyl radicals are generated and react with deoxyribose.

    • The reaction is stopped by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

    • The mixture is heated, and the resulting chromogen is measured spectrophotometrically.

    • The scavenging activity is calculated based on the reduction in absorbance compared to the control.[1]

Superoxide Anion (•O2−) Scavenging Assay

This method evaluates the scavenging of superoxide anions, which are produced by the phenazine methosulfate-NADH system.

  • Procedure:

    • The reaction mixture consists of a buffer, NADH, nitroblue tetrazolium (NBT), and the sample.[1]

    • The reaction is initiated by adding phenazine methosulfate (PMS).

    • The superoxide radicals generated reduce NBT to a colored formazan.

    • The absorbance is measured spectrophotometrically.

    • The decrease in absorbance in the presence of the sample indicates its superoxide scavenging activity.[1]

Cupric Ion (Cu2+) Reducing Antioxidant Capacity (CUPRAC) Assay

This assay is based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by the antioxidant.

  • Procedure:

    • A solution of copper(II) chloride, neocuproine, and an ammonium acetate buffer is prepared.[1]

    • The sample is added to this solution.

    • The reduction of Cu(II) to Cu(I) by the antioxidant results in a color change.

    • The absorbance of the resulting colored complex is measured at a specific wavelength.

    • The reducing power is compared to a standard, typically Trolox.[1]

PTIO• (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) Radical Scavenging Assay

This assay measures the scavenging of the stable oxygen-centered PTIO• radical.

  • Procedure:

    • A solution of PTIO• radical is prepared in a suitable buffer.[1]

    • The sample is added to the PTIO• solution.

    • The scavenging of the PTIO• radical leads to a decrease in absorbance, which is monitored spectrophotometrically.

    • The IC50 value is calculated from the concentration-response curve.[1]

Mechanisms of Antioxidant Action and Signaling Pathways

The superior antioxidant activity of this compound can be attributed to its efficiency in various direct and indirect antioxidant pathways.[1][3] These include electron transfer, proton transfer, hydrogen atom transfer, and iron chelation.[1][7] In the case of Kukoamine A, a radical-adduct formation (RAF) mechanism with DPPH• has also been observed, although it is considered a minor pathway.[1][3]

cluster_Kukoamines Kukoamine A & B cluster_Assays Antioxidant Assays cluster_Outcome Comparative Activity Kukoamine_A Kukoamine A DPPH DPPH• Scavenging Kukoamine_A->DPPH OH •OH Scavenging Kukoamine_A->OH O2 •O2− Scavenging Kukoamine_A->O2 CUPRAC Cu2+-Reducing Kukoamine_A->CUPRAC PTIO PTIO• Scavenging Kukoamine_A->PTIO Kukoamine_B This compound Kukoamine_B->DPPH Kukoamine_B->OH Kukoamine_B->O2 Kukoamine_B->CUPRAC Kukoamine_B->PTIO Activity This compound > Kukoamine A (Lower IC50) DPPH->Activity OH->Activity O2->Activity CUPRAC->Activity PTIO->Activity

Caption: Comparative workflow of Kukoamine A and B antioxidant assays.

Beyond direct radical scavenging, these compounds are also involved in cellular signaling pathways. Kukoamine A has been shown to attenuate inflammation by activating the PI3K/Akt pathway.[8] this compound exhibits neuroprotective effects by modulating signaling molecules downstream of the NR2B subunit of NMDA receptors, which includes effects on p-ERK, p-CREB, and p-AKT.[9]

cluster_Mechanisms Direct Antioxidant Mechanisms cluster_Outcome Outcome ET Electron Transfer ROS_Neutralization Reactive Oxygen Species Neutralization ET->ROS_Neutralization PT Proton Transfer PT->ROS_Neutralization HAT Hydrogen Atom Transfer HAT->ROS_Neutralization Fe_Chelation Fe2+ Chelation (Indirect) Fe_Chelation->ROS_Neutralization RAF Radical-Adduct Formation (Kukoamine A - minor) RAF->ROS_Neutralization Kukoamine Kukoamine A & B Kukoamine->ET Kukoamine->PT Kukoamine->HAT Kukoamine->Fe_Chelation Kukoamine->RAF

Caption: Direct antioxidant mechanisms of Kukoamine A and B.

Kukoamine_A Kukoamine A PI3K PI3K Kukoamine_A->PI3K activates Akt Akt PI3K->Akt activates Inflammation Inflammation (attenuated) Akt->Inflammation inhibits Kukoamine_B This compound NMDAR NR2B-containing NMDA Receptor Kukoamine_B->NMDAR antagonizes Downstream p-ERK, p-CREB, p-AKT NMDAR->Downstream modulates Neuroprotection Neuroprotection Downstream->Neuroprotection

References

Kukoamine A vs. Kukoamine B: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antioxidant and cytoprotective properties of Kukoamine A and B, two isomeric phenolic polyamines, reveals significant differences in their efficacy. This guide provides a comprehensive comparison based on available experimental data, intended for researchers, scientists, and professionals in drug development.

A key study directly comparing Kukoamine A and B demonstrates that while both compounds exhibit protective effects against cellular damage induced by oxidative stress, Kukoamine B consistently shows superior performance across a range of antioxidant assays.[1][2][3][4] These differences in efficacy are attributed to positional isomeric effects between the two molecules.[1][2][3][4]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of Kukoamine A and B were evaluated using various assays to determine their radical-scavenging and reducing abilities. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, were determined. A lower IC50 value signifies greater potency.

Across multiple antioxidant assays, Kukoamine A consistently demonstrated higher IC50 values compared to this compound, indicating that this compound is a more potent antioxidant.[1][2][3][4] For instance, in DPPH•-scavenging, •O2−-scavenging, and •OH-scavenging assays, this compound was found to be more effective.[1][2][3]

Table 1: Comparative Antioxidant Activity of Kukoamine A and B

AssayKukoamine A (IC50)This compound (IC50)Observation
PTIO•-scavenging (pH 7.4)Higher IC50Lower IC50This compound is a more potent scavenger.[1][2][4]
Cu2+-reducingHigher IC50Lower IC50This compound has stronger reducing power.[1][2][4]
DPPH•-scavengingHigher IC50Lower IC50This compound is a more effective radical scavenger.[1][2][4]
•O2−-scavengingHigher IC50Lower IC50This compound shows superior superoxide scavenging.[1][2][4]
•OH-scavengingHigher IC50Lower IC50This compound is more effective at scavenging hydroxyl radicals.[1][2][4]

In Fe2+-chelating assays, this compound also showed greater UV-Vis absorption, suggesting a stronger ability to chelate iron ions, which can catalyze the formation of reactive oxygen species.[1][2][3][4]

Cytoprotective Efficacy

The cytoprotective effects of Kukoamine A and B were assessed against Fenton-induced damage in bone marrow-derived mesenchymal stem cells (bmMSCs).[1][2][3] Both compounds were found to increase the viability of damaged cells in a concentration-dependent manner. However, this compound demonstrated a greater ability to restore cell viability compared to Kukoamine A at the same concentrations.[1][2][3][4]

Table 2: Cytoprotective Effects on Fenton-Damaged bmMSCs

CompoundConcentration RangeEffect on Cell ViabilityConclusion
Kukoamine A56.5–188.4 μMConcentration-dependent increaseLess effective than this compound.[1][2][3][4]
This compound56.5–188.4 μMConcentration-dependent increaseSuperior cytoprotective effect.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of Kukoamine A and B.

Antioxidant Assays
  • PTIO•-Scavenging Assay: The scavenging of the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide radical (PTIO•) was measured spectrophotometrically. The assay was conducted at various pH levels to assess the influence of acidity on the scavenging activity.

  • Cu2+-Reducing Assay: The ability of the kukoamines to reduce cupric ions (Cu2+) to cuprous ions (Cu+) was determined. This assay measures the electron-donating capacity of the compounds.

  • DPPH•-Scavenging Assay: The scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•) was monitored by the decrease in absorbance at a specific wavelength. This is a common method to evaluate the free radical scavenging ability of antioxidants.

  • •O2−-Scavenging Assay: The scavenging of superoxide anion radicals (•O2−) was measured. Superoxide radicals were generated, and the ability of the kukoamines to inhibit their effects was quantified.

  • •OH-Scavenging Assay: The scavenging of hydroxyl radicals (•OH), a highly reactive oxygen species, was assessed. The assay typically involves the generation of hydroxyl radicals and the measurement of their inhibition by the test compounds.

  • Fe2+-Chelating Assay: The ability of the kukoamines to chelate ferrous ions (Fe2+) was determined by measuring changes in the UV-Vis absorption spectrum. This assay assesses the potential of the compounds to prevent the generation of free radicals through the Fenton reaction.

Cell Viability Assay
  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess the viability of bone marrow-derived mesenchymal stem cells (bmMSCs). Cells were first damaged using the Fenton reagent (FeCl2 and H2O2) to induce oxidative stress. Subsequently, the cells were treated with varying concentrations of Kukoamine A or B. The MTT reagent is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.

Mechanisms of Action and Signaling Pathways

The antioxidant and cytoprotective effects of Kukoamine A and B are mediated through multiple pathways. These include direct mechanisms like electron transfer, proton transfer, and hydrogen atom transfer, as well as indirect mechanisms such as the chelation of pro-oxidant metal ions.

cluster_direct Direct Antioxidant Pathways cluster_indirect Indirect Antioxidant Pathway ET Electron Transfer ROS Reactive Oxygen Species (ROS) ET->ROS scavenge PT Proton Transfer PT->ROS scavenge HAT Hydrogen Atom Transfer HAT->ROS scavenge RAF Radical-Adduct Formation RAF->ROS scavenge FeChelation Fe2+ Chelation FeChelation->ROS prevent formation Kukoamines Kukoamine A & B Kukoamines->ET activate Kukoamines->PT activate Kukoamines->HAT activate Kukoamines->RAF activate Kukoamines->FeChelation activate Cytoprotection Cytoprotection Kukoamines->Cytoprotection CellDamage Cellular Damage ROS->CellDamage cause

Caption: Antioxidant mechanisms of Kukoamine A and B.

The experimental workflow for assessing the cytoprotective effects of Kukoamine A and B involved several key steps, from cell culture to data analysis.

start Start: Culture bmMSCs fenton Induce Oxidative Damage (Fenton Reagent) start->fenton treatment Treat with Kukoamine A or B (Varying Concentrations) fenton->treatment mtt Perform MTT Assay treatment->mtt measure Measure Absorbance mtt->measure analyze Analyze Cell Viability Data measure->analyze end End: Compare Efficacy analyze->end

Caption: Experimental workflow for cytoprotection assay.

References

A Comparative Analysis of Kukoamine B and Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Kukoamine B against other well-established natural compounds: Curcumin, Quercetin, Resveratrol, and Epigallocatechin gallate (EGCG). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in drug development.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is implicated in a multitude of diseases. Natural compounds have emerged as a promising avenue for the development of novel anti-inflammatory therapeutics. This guide focuses on this compound, a spermine alkaloid derived from Lycium chinense, and compares its anti-inflammatory profile with four other widely studied natural compounds. The comparison is based on their mechanisms of action, primarily targeting key inflammatory signaling pathways, and their potency in inhibiting the production of inflammatory mediators.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these natural compounds are largely attributed to their ability to modulate intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

This compound exhibits a unique primary mechanism by directly binding to lipopolysaccharide (LPS), a potent inflammatory trigger from Gram-negative bacteria. This interaction prevents LPS from activating its receptor, Toll-like receptor 4 (TLR4), thereby inhibiting the downstream activation of both NF-κB and MAPK pathways.[1][2][3] this compound has been shown to interfere with NF-κB activation, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2]

Curcumin , the active component of turmeric, exerts its anti-inflammatory effects by inhibiting multiple signaling pathways. It directly inhibits the activation of the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα.[4][5][6] Furthermore, curcumin can suppress the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[4]

Quercetin , a flavonoid found in many fruits and vegetables, also targets the NF-κB and MAPK signaling pathways.[7][8][9] It has been shown to inhibit the activation of NF-κB and suppress the phosphorylation of ERK, JNK, and p38 MAPKs, thereby reducing the expression of pro-inflammatory genes.[8]

Resveratrol , a polyphenol found in grapes and other fruits, modulates inflammatory responses through various mechanisms. It is known to inhibit the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα.[10][11][12] Additionally, resveratrol can attenuate the activation of the MAPK pathway.[10][11]

Epigallocatechin gallate (EGCG) , the major catechin in green tea, demonstrates potent anti-inflammatory properties by modulating the NF-κB and MAPK pathways.[13][14][15][16] EGCG can suppress NF-κB activation and inhibit the phosphorylation of MAPKs, leading to a reduction in the production of inflammatory mediators.[14][16]

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of the selected natural compounds, focusing on their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Cell LineReference(s)
This compoundData not available--
Curcumin~11.0RAW 264.7[6]
QuercetinData not available--
ResveratrolData not available--
EGCGData not available--

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundConcentration% InhibitionCell LineReference(s)
This compoundDose-dependent-RAW 264.7[17]
CurcuminData not available---
QuercetinData not available---
ResveratrolData not available---
EGCG87.2 µmol/LSignificantRAW 264.7[18]

Table 3: Inhibition of Interleukin-6 (IL-6) Production

CompoundConcentration% InhibitionCell LineReference(s)
This compoundDose-dependent-RAW 264.7[17]
CurcuminData not available---
QuercetinData not available---
ResveratrolData not available---
EGCG87.2 µmol/LSignificantRAW 264.7[18]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key inflammatory signaling pathways and the points of intervention by the discussed natural compounds.

NF-kB Signaling Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Induces KukoamineB This compound KukoamineB->LPS Inhibits Binding Other_Compounds Curcumin, Quercetin, Resveratrol, EGCG Other_Compounds->IKK_complex Inhibit Other_Compounds->NFkB_active Inhibit Translocation

Caption: NF-κB signaling pathway and points of inhibition.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs Activates p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces Compounds Curcumin, Quercetin, Resveratrol, EGCG Compounds->MKKs Inhibit Compounds->p38 Compounds->JNK Compounds->ERK

Caption: MAPK signaling pathway and points of inhibition.

Experimental Protocols

This section provides a general overview of the methodologies used in the cited studies to assess the anti-inflammatory effects of the compounds.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is a widely used stimulus to induce an inflammatory response in macrophages, typically at concentrations ranging from 100 ng/mL to 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent is a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

  • Reaction: An equal volume of the supernatant is mixed with the Griess reagent and incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of 540-550 nm.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[19][20][21][22][23]

Cytokine Production Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Sample Incubation: The collected cell culture supernatants and a series of standards with known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells.

  • Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance of the color is measured using a microplate reader at a specific wavelength.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[24][25][26][27][28]

Conclusion

This compound presents a distinct anti-inflammatory mechanism primarily centered on the direct neutralization of LPS, a key initiator of the inflammatory cascade. This upstream intervention effectively blocks the activation of both NF-κB and MAPK signaling pathways. In contrast, Curcumin, Quercetin, Resveratrol, and EGCG exert their effects by modulating multiple downstream targets within these crucial inflammatory pathways.

While quantitative data for this compound's direct inhibition of inflammatory mediators like NO, TNF-α, and IL-6 requires further investigation to establish definitive IC50 values for direct comparison, its unique LPS-binding capacity positions it as a promising candidate for conditions where endotoxemia is a significant pathological driver. The other natural compounds, with their well-documented inhibitory effects on key inflammatory signaling nodes, offer broader anti-inflammatory potential across a range of inflammatory conditions.

This comparative guide highlights the diverse and potent anti-inflammatory properties of these natural compounds. Further research, particularly head-to-head comparative studies under standardized experimental conditions, is warranted to fully elucidate their relative therapeutic potential and guide the development of novel anti-inflammatory agents.

References

Kukoamine B's Anti-Sepsis Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of Kukoamine B in treating sepsis, benchmarked against established and emerging alternative therapies. This guide provides a detailed comparison of experimental data, protocols, and mechanisms of action.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The quest for effective therapeutic agents has led to the investigation of numerous compounds, among them this compound (KB), a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii. This guide provides an in-depth validation of this compound's anti-sepsis effects, comparing its performance with other therapeutic alternatives, supported by experimental data.

Mechanism of Action: A Multi-pronged Approach

This compound exerts its anti-sepsis effects primarily through the direct neutralization of two major pathogen-associated molecular patterns (PAMPs): lipopolysaccharide (LPS) from Gram-negative bacteria and CpG DNA from both Gram-negative and Gram-positive bacteria.[1][2][3][4] This initial binding prevents these PAMPs from interacting with their respective Toll-like receptors (TLR4 and TLR9) on immune cells.[1][2][3][4] The subsequent inhibition of downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][6]

In contrast, alternative therapies often target more specific points in the inflammatory cascade. Polymyxin B, an antibiotic, also acts by directly binding to and neutralizing LPS.[7][8][9] Anakinra, a recombinant interleukin-1 receptor antagonist, functions by blocking the activity of the pro-inflammatory cytokine IL-1.[10][11][12]

KukoamineB_Pathway cluster_pathogen Pathogen Components cluster_cell Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 Binds KB This compound KB->LPS Neutralizes KB->CpG_DNA Neutralizes NFkB NF-κB Activation TLR4->NFkB Activates TLR9->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Production

Figure 1: this compound's Mechanism of Action.

Alternatives_Pathway cluster_polymyxin Polymyxin B cluster_anakinra Anakinra LPS_P LPS TLR4_P TLR4 LPS_P->TLR4_P Binds PolymyxinB Polymyxin B PolymyxinB->LPS_P Neutralizes Inflammation Inflammation TLR4_P->Inflammation Activates IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R Binds Anakinra Anakinra Anakinra->IL1R Blocks IL1R->Inflammation Activates

Figure 2: Mechanisms of Alternative Sepsis Therapies.

Comparative Efficacy: Preclinical and Clinical Data

The anti-sepsis effects of this compound have been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative data, comparing it with available data for Polymyxin B and Anakinra.

Table 1: In Vitro Cytokine Inhibition
CompoundTarget CytokineConcentration% InhibitionCell TypeReference
This compound TNF-α200 µMSignificantRAW 264.7[5]
IL-6200 µMSignificantRAW 264.7[5]
Polymyxin B TNF-α----
Anakinra IL-1β----
Table 2: In Vivo Efficacy in Preclinical Sepsis Models
TreatmentSepsis ModelAnimalKey OutcomesResultsReference
This compound LPS-induced endotoxemiaMouseSurvival RateSignificantly increased[13]
Plasma TNF-αSignificantly decreased[6]
Plasma IL-1βSignificantly decreased[6]
Serum ALTSignificantly decreased[6]
Serum ASTSignificantly decreased[6]
Polymyxin B Various-Mortality (Meta-analysis)Reduced in specific subgroups[14]
HemodynamicsImproved[15][16]
Anakinra Severe Sepsis (Clinical)Human28-day Survival (HBD/DIC subgroup)65.4% vs 35.3% (placebo)[10]
Table 3: Clinical Trial Data
DrugPhasePopulationKey FindingsReference
This compound Phase IHealthy VolunteersSafe and well-tolerated at single doses of 0.005–0.48 mg/kg.[1][17] Multiple doses of 0.06-0.24 mg/kg administered every 8 hours for 7 days were also safe.[2][18][1][2][17][18]
Phase IIaSepsis PatientsWell-tolerated and safe. No significant effect on SOFA score, vasopressor-free days, or ventilation-free days.[19][20] 28-day mortality was 13.3% in the KB group vs. 21.4% in the placebo group (not statistically significant).[19][19][20]
Polymyxin B (Hemoperfusion) Meta-analysisSepsis/Septic ShockMay reduce mortality in specific disease severity subgroups.[14][14]
Anakinra Phase III (Re-analysis)Severe Sepsis with HBD/DICAssociated with a significant improvement in 28-day survival.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the two most common experimental models of sepsis cited in the evaluation of these compounds.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is used to simulate the systemic inflammatory response seen in Gram-negative bacterial sepsis.

  • Animal Model: Typically, male C57BL/6 mice (6-8 weeks old) are used.[21]

  • LPS Administration: A bolus of LPS (e.g., from E. coli O111:B4) is administered via intraperitoneal (i.p.) injection. The dose can be varied to induce different levels of severity.[21][22][23][24][25]

  • Therapeutic Intervention: The test compound (e.g., this compound) is administered, often i.p. or intravenously (i.v.), either before (prophylactic) or after (therapeutic) the LPS challenge.[21]

  • Outcome Measures:

    • Survival: Monitored over a set period (e.g., 72-120 hours).

    • Cytokine Levels: Blood is collected at specific time points (e.g., 2-6 hours) post-LPS injection to measure plasma levels of TNF-α, IL-1β, IL-6, etc., using ELISA.[6]

    • Organ Damage: Serum levels of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) are measured.

LPS_Workflow cluster_outcomes Outcome Measures Animal Mouse Model (e.g., C57BL/6) LPS LPS Injection (i.p.) Animal->LPS Treatment Therapeutic Agent (e.g., this compound) LPS->Treatment Monitoring Monitoring Treatment->Monitoring Survival Survival Rate Monitoring->Survival Cytokines Cytokine Levels Monitoring->Cytokines Organ_Damage Organ Damage Markers Monitoring->Organ_Damage Analysis Data Analysis Survival->Analysis Cytokines->Analysis Organ_Damage->Analysis CLP_Workflow Start Anesthetized Animal Laparotomy Midline Laparotomy Start->Laparotomy Expose_Cecum Expose Cecum Laparotomy->Expose_Cecum Ligate_Cecum Ligate Cecum Expose_Cecum->Ligate_Cecum Puncture_Cecum Puncture Cecum Ligate_Cecum->Puncture_Cecum Return_Cecum Return Cecum to Peritoneum Puncture_Cecum->Return_Cecum Close_Incision Close Abdominal Incision Return_Cecum->Close_Incision Resuscitation Fluid Resuscitation Close_Incision->Resuscitation Treatment Administer Therapeutic Agent Resuscitation->Treatment Monitoring Monitor and Collect Data Treatment->Monitoring End Endpoint Analysis Monitoring->End

References

A Comparative Analysis of Kukoamine B and Other Toll-like Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Kukoamine B (KB), a novel dual inhibitor of Toll-like Receptor 4 (TLR4) and Toll-like Receptor 9 (TLR9), with other established TLR inhibitors. The following sections detail the mechanisms of action, comparative efficacy based on experimental data, and comprehensive experimental protocols for key assays.

Introduction to Toll-like Receptors and Their Inhibition

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from microbes, known as pathogen-associated molecular patterns (PAMPs).[1][2] Activation of TLRs triggers signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity. However, dysregulated TLR signaling can contribute to the pathogenesis of various inflammatory diseases, making TLRs attractive therapeutic targets.

This compound, a spermine alkaloid extracted from the traditional Chinese herb Cortex Lycii, has emerged as a promising natural TLR inhibitor. It exhibits a unique dual inhibitory action against both TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, and TLR9, which is activated by unmethylated CpG DNA found in bacteria and viruses.[1][3] This guide compares the performance of this compound with other well-known TLR inhibitors, including Polymyxin B (for TLR4) and Chloroquine (for TLR9).

Comparative Efficacy and Mechanism of Action

This compound's primary mechanism of action involves the direct neutralization of LPS and CpG DNA, thereby preventing their interaction with TLR4 and TLR9, respectively.[1][3] This direct binding and neutralization is a key differentiator from some other TLR inhibitors that may target downstream signaling components.

TLR4 Inhibition: this compound vs. Polymyxin B

Polymyxin B is a well-established antibiotic that also functions as a potent TLR4 inhibitor by binding to and neutralizing LPS.[1][4] A direct comparative study evaluating the LPS-neutralizing capacity of this compound and Polymyxin B provides valuable quantitative data.

InhibitorTargetMechanism of ActionIC50 (LPS Neutralization)Reference
This compound TLR4 (via LPS)Direct binding and neutralization of LPS.14.93 µM[1]
Polymyxin B TLR4 (via LPS)Binds to the lipid A portion of LPS, neutralizing its endotoxic activity.4.80 µM[1]

As indicated in the table, while both compounds effectively neutralize LPS, Polymyxin B demonstrates a lower IC50 value, suggesting a higher potency in this specific in vitro assay. However, this compound's broader inhibitory profile, targeting both TLR4 and TLR9, offers a potential advantage in conditions where multiple PAMPs are involved.

TLR9 Inhibition: this compound vs. Chloroquine

This compound has been shown to have a high affinity for CpG DNA, with a dissociation equilibrium constant (KD) of 4.82 × 10−7 M, and effectively inhibits CpG DNA-induced pro-inflammatory cytokine production.[6] Studies have demonstrated that this compound significantly reduces TNF-α and IL-6 release from macrophages stimulated with CpG DNA.[1] Chloroquine also effectively inhibits CpG DNA-induced cytokine production in various cell types.[7]

InhibitorTargetMechanism of ActionEffect on CpG DNA-induced Cytokine Production
This compound TLR9 (via CpG DNA)Direct binding and neutralization of CpG DNA, preventing interaction with TLR9.Significant inhibition of TNF-α and IL-6.[1]
Chloroquine TLR9 (and other endosomal TLRs)Inhibits endosomal acidification and directly binds to nucleic acids.Significant inhibition of various cytokines, including TNF-α and IL-6.[8][9]

The distinct mechanisms of action—direct ligand neutralization by this compound versus broader endosomal disruption by Chloroquine—suggest different therapeutic profiles and potential for off-target effects.

Signaling Pathways

The following diagrams illustrate the points of intervention for this compound and other TLR inhibitors within the TLR4 and TLR9 signaling pathways.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Activates KukoamineB_LPS This compound KukoamineB_LPS->LPS Neutralizes PolymyxinB Polymyxin B PolymyxinB->LPS Neutralizes MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces IFNs Type I IFNs IRF3->IFNs Induces TLR9_Signaling_Pathway cluster_endosome Endosome cluster_intracellular_TLR9 Intracellular CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 Activates KukoamineB_CpG This compound KukoamineB_CpG->CpG_DNA Neutralizes Chloroquine_CpG Chloroquine Chloroquine_CpG->CpG_DNA Binds Chloroquine_CpG->TLR9 Inhibits acidification MyD88_TLR9 MyD88 TLR9->MyD88_TLR9 IRAK4 IRAK4 MyD88_TLR9->IRAK4 IRF7 IRF7 MyD88_TLR9->IRF7 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6_TLR9 TRAF6 IRAK1->TRAF6_TLR9 TAK1_TLR9 TAK1 TRAF6_TLR9->TAK1_TLR9 IKK_TLR9 IKK Complex TAK1_TLR9->IKK_TLR9 NFkB_TLR9 NF-κB IKK_TLR9->NFkB_TLR9 Cytokines_TLR9 Pro-inflammatory Cytokines NFkB_TLR9->Cytokines_TLR9 Induces IFNs_TLR9 Type I IFNs IRF7->IFNs_TLR9 Induces

References

Kukoamine B vs. Placebo: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the available clinical and preclinical data on Kukoamine B, a naturally derived alkaloid, compared to placebo. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has garnered scientific interest for its potential therapeutic effects, primarily attributed to its anti-inflammatory and antioxidant properties. Preclinical studies have suggested promising activity in various disease models, leading to its investigation in a clinical setting. This guide provides a comprehensive comparison of this compound and placebo, focusing on available clinical trial data, experimental protocols, and underlying signaling pathways.

Clinical Efficacy: A Phase IIa Trial in Sepsis

To date, the most robust clinical evidence comparing this compound to placebo comes from a multicenter, randomized, double-blind, placebo-controlled phase IIa trial in patients with sepsis-induced organ failure.[1][2][3] While the primary endpoint of this study was safety and tolerability, secondary efficacy endpoints were also evaluated.

Table 1: Summary of Clinical Outcomes in Sepsis Patients (Phase IIa Trial)

Outcome MeasureThis compound (pooled doses)Placebop-value
28-Day Mortality 13.3% (4/30 patients)21.4% (3/14 patients)Not Reported
Change in SOFA Score *No significant differenceNo significant differenceNot Reported
Vasopressor-Free Days No significant differenceNo significant differenceNot Reported
Ventilator-Free Days No significant differenceNo significant differenceNot Reported

*Sequential Organ Failure Assessment (SOFA) score is used to track a patient's status during their stay in an intensive care unit (ICU).

The results of this phase IIa trial indicated that this compound was safe and well-tolerated in patients with sepsis-induced organ failure.[1][2] However, the study did not demonstrate a statistically significant improvement in key clinical outcomes such as the change in SOFA score, vasopressor-free days, or ventilator-free days when compared to placebo.[1][2][3] The 28-day mortality rate was numerically lower in the pooled this compound groups compared to the placebo group, but this difference was not statistically significant and the study was not powered to detect a difference in mortality.[1][2][3]

Experimental Protocol: Phase IIa Sepsis Trial
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled.[1][2]

  • Participants: Patients with sepsis-induced organ failure.[1][2]

  • Intervention: Patients were randomized to receive intravenous this compound at doses of 0.06, 0.12, or 0.24 mg/kg, or a matching placebo, administered every 8 hours for 7 days.[1][2][3]

  • Primary Endpoint: Safety and tolerability.[1]

  • Secondary Endpoints: Pharmacokinetic parameters, changes in inflammatory mediators, and prognostic parameters (including SOFA score, vasopressor-free days, and ventilator-free days).[1][2]

Preclinical Evidence and Mechanism of Action

While clinical efficacy in sepsis has not yet been established, preclinical studies provide a basis for the therapeutic potential of this compound and highlight its mechanisms of action.

Anti-inflammatory Effects

This compound has a high affinity for lipopolysaccharide (LPS) and CpG DNA, which are pathogen-associated molecular patterns (PAMPs) that trigger inflammatory responses.[1][2][4] By binding to LPS and CpG DNA, this compound can neutralize these molecules and inhibit their interaction with Toll-like receptors (TLRs), specifically TLR4 and TLR9, on immune cells.[5] This interference with TLR signaling is believed to be a key anti-inflammatory mechanism.[4]

In a preclinical model of sepsis in mice, this compound treatment significantly decreased plasma levels of LPS.[4] Furthermore, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4]

Neuroprotective and Antioxidant Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from N-methyl-D-aspartate (NMDA) receptor-induced excitotoxicity.[6] This neuroprotective effect is associated with the downregulation of the NR2B subunit of the NMDA receptor and modulation of downstream signaling molecules, including p-ERK, p-CREB, and p-AKT.[6] this compound also exhibits antioxidant properties by increasing the activity of superoxide dismutase (SOD) and reducing the levels of malondialdehyde (MDA), a marker of oxidative stress.[6][7]

In a study comparing the antioxidant and cytoprotective effects of Kukoamine A and B, this compound was found to be superior in protecting bone marrow-derived mesenchymal stem cells from Fenton-induced damage.[8][9][10] This was attributed to its greater potential in electron-transfer, proton-transfer, hydrogen atom transfer, and Fe2+-chelating activities.[8][9]

Table 2: Summary of Preclinical Findings for this compound

Area of InvestigationModelKey Findings
Anti-inflammation LPS-induced septic miceDecreased plasma LPS levels, inhibited NF-κB activation, reduced pro-inflammatory cytokines.[4]
Neuroprotection SH-SY5Y cells (in vitro)Protected against NMDA-induced neurotoxicity, modulated NMDA receptor signaling.[6]
Antioxidant Activity In vitro assaysScavenged free radicals, increased SOD activity, reduced MDA levels.[6][7][8][9]
Metabolic Effects High-fat/high-fructose-fed ratsAttenuated body weight gain, insulin resistance, and lipid accumulation.[7]

Signaling Pathways and Experimental Workflow

The proposed mechanisms of action of this compound involve the modulation of key signaling pathways implicated in inflammation and cell survival.

KukoamineB_Anti_inflammatory_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell LPS LPS / CpG DNA TLR TLR4 / TLR9 LPS->TLR Activates KuB This compound KuB->LPS Neutralizes NFkB NF-κB Activation TLR->NFkB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription

Caption: this compound's proposed anti-inflammatory mechanism.

The workflow for investigating the efficacy of this compound typically follows a standard drug development pipeline, starting from preclinical in vitro and in vivo studies to clinical trials in humans.

KukoamineB_Research_Workflow Preclinical Preclinical Studies (In vitro & Animal Models) PhaseI Phase I Clinical Trials (Safety & Pharmacokinetics) Preclinical->PhaseI PhaseII Phase II Clinical Trials (Efficacy & Dosing) PhaseI->PhaseII PhaseIII Phase III Clinical Trials (Large-scale Efficacy) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: The typical research and development workflow for this compound.

Conclusion

The available evidence presents a mixed but evolving picture of this compound's therapeutic potential. While a phase IIa clinical trial in sepsis did not demonstrate a significant improvement in clinical efficacy endpoints compared to placebo, the compound was found to be safe and well-tolerated.[1][2][3]

Robust preclinical data support the anti-inflammatory, neuroprotective, and antioxidant properties of this compound, providing a strong rationale for its continued investigation.[4][6][7] Future research, including larger and more targeted clinical trials, is warranted to definitively establish the clinical efficacy of this compound in specific patient populations. For now, it remains an investigational compound with a promising preclinical profile that is yet to be fully translated into proven clinical benefit.

References

Kukoamine B: A Comparative Analysis of Antioxidant Performance

Author: BenchChem Technical Support Team. Date: December 2025

Kukoamine B, a spermine alkaloid derived from the root bark of Lycium chinense, has garnered significant attention within the scientific community for its potent antioxidant properties.[1][2] This guide provides a comprehensive comparison of this compound's antioxidant performance against its isomer, Kukoamine A, and the well-established antioxidant standard, Trolox. The following sections present quantitative data from various antioxidant assays, detailed experimental protocols, and visualizations of the underlying antioxidant mechanisms and workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound has been rigorously evaluated and compared against Kukoamine A and Trolox using a battery of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant efficacy. This compound consistently demonstrates superior antioxidant activity compared to its positional isomer, Kukoamine A, across multiple radical scavenging and reducing power assays.[1][3]

Antioxidant AssayThis compound (IC50 in µM)Kukoamine A (IC50 in µM)Trolox (IC50 in µM)
PTIO•-scavenging (pH 7.4)100.3 ± 7.2135.4 ± 8.1165.7 ± 9.3
Cu²⁺-reducing83.7 ± 5.3121.5 ± 7.8102.3 ± 6.5
DPPH•-scavenging45.2 ± 3.168.9 ± 4.575.8 ± 4.9
•O₂⁻-scavenging128.6 ± 9.7185.3 ± 11.2Not Determined
•OH-scavenging215.4 ± 15.8301.7 ± 22.4Not Determined
Data sourced from a comparative study on the antioxidant and cytoprotective effects of Kukoamines A and B.[1]

The data clearly indicates that this compound possesses a higher potential to scavenge a variety of free radicals and reduce oxidizing agents when compared to Kukoamine A.[1] This enhanced activity is attributed to the specific structural arrangement of its dihydrocaffeoyl groups.[1][4]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect pathways, making it a versatile and potent protectant against oxidative stress.[1][2][3]

Direct Antioxidant Pathways:

  • Hydrogen Atom Transfer (HAT): this compound can directly donate a hydrogen atom to neutralize free radicals, a common mechanism for phenolic antioxidants.[1] The effective scavenging of DPPH• radicals provides evidence for this pathway.[1]

  • Electron Transfer (ET): It can also transfer an electron to reduce reactive oxygen species (ROS).[1]

  • Proton Transfer: The antioxidant action of this compound can involve the transfer of a proton.[1]

  • Radical Adduct Formation (RAF): this compound can form stable adducts with free radicals, effectively terminating radical chain reactions.[1][3]

Indirect Antioxidant Pathway:

  • Fe²⁺-Chelation: this compound can chelate ferrous ions (Fe²⁺), which are catalysts in the Fenton reaction that generates highly reactive hydroxyl radicals.[1] By sequestering these ions, this compound prevents the formation of these damaging radicals.[1][3]

Antioxidant_Mechanisms cluster_direct Direct Antioxidant Pathways cluster_indirect Indirect Antioxidant Pathway KukoamineB This compound HAT Hydrogen Atom Transfer (HAT) KukoamineB->HAT ET Electron Transfer (ET) KukoamineB->ET PT Proton Transfer KukoamineB->PT RAF Radical Adduct Formation (RAF) KukoamineB->RAF Chelation Fe²⁺-Chelation KukoamineB->Chelation ROS Reactive Oxygen Species (ROS) HAT->ROS ET->ROS PT->ROS RAF->ROS Fe2 Fe²⁺ Chelation->Fe2 Neutralized Neutralized Products ROS->Neutralized Fenton Fenton Reaction Inhibited Fe2->Fenton

Caption: Antioxidant mechanisms of this compound.

Detailed Experimental Protocols

The following are standardized protocols for key assays used to evaluate and compare the antioxidant performance of this compound.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH• radical, thus neutralizing it.[5][6]

  • Reagents and Equipment:

    • DPPH• solution (typically 0.1 mM in ethanol or methanol).[5]

    • Antioxidant compound (this compound, standards, and controls) dissolved in a suitable solvent.

    • Ethanol or methanol.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 517 nm.[6]

  • Procedure:

    • Prepare serial dilutions of the antioxidant samples and standards (e.g., Trolox).

    • In a 96-well plate, add a specific volume of the sample/standard to each well.

    • Add the DPPH• solution to each well and mix thoroughly.[6]

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[6]

    • Measure the absorbance of the solutions at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ radical cation.

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM).[7]

    • Potassium persulfate solution (e.g., 2.45 mM).[7]

    • Phosphate buffered saline (PBS) or ethanol.

    • Antioxidant samples and standards.

    • 96-well microplate.

    • Microplate reader (absorbance at 734 nm).[7]

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.[7]

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add a small volume of the antioxidant sample/standard to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well and incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[8][9]

  • Reagents and Equipment:

    • Fluorescein sodium salt (fluorescent probe).[8]

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator).[8]

    • Phosphate buffer (75 mM, pH 7.4).[8]

    • Trolox (standard).

    • 96-well black microplate.

    • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm.[10]

  • Procedure:

    • Add the fluorescein solution to all wells of the microplate.[10]

    • Add the antioxidant samples, Trolox standards, and a blank (buffer) to the respective wells.[10]

    • Incubate the plate at 37°C for a short period (e.g., 15 minutes).[10]

    • Initiate the reaction by adding the AAPH solution to all wells.[8]

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours).

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard.

    • The ORAC value is expressed as Trolox equivalents (TE).

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for assessing the antioxidant capacity of a compound like this compound involves several key stages, from initial preparation to final data interpretation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (this compound, Standards) Reaction Reaction Incubation (Sample + Reagent) SamplePrep->Reaction ReagentPrep Reagent Preparation (DPPH, ABTS, etc.) ReagentPrep->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Calc Calculation of % Inhibition Measurement->Calc IC50 IC50 Determination Calc->IC50 Comparison Comparison with Standards IC50->Comparison

Caption: General workflow for in vitro antioxidant assays.

Conclusion

The experimental data unequivocally demonstrates that this compound is a more potent antioxidant than its isomer, Kukoamine A.[1][3] Its multifaceted mechanism of action, which includes direct radical scavenging and indirect chelation of pro-oxidant metal ions, contributes to its superior performance.[1][2] For researchers and professionals in drug development, this compound represents a promising natural compound for mitigating oxidative stress-related conditions. The standardized protocols provided herein offer a robust framework for the continued investigation and comparison of this compound and other novel antioxidant compounds.

References

Kukoamine B: A Comparative Guide to its Biological Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological targets of Kukoamine B (KB), a natural spermine alkaloid with significant therapeutic potential. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel anti-inflammatory and anti-sepsis agents.

Executive Summary

This compound has emerged as a promising drug candidate due to its unique dual-inhibitory action against two key pathogen-associated molecular patterns (PAMPs): lipopolysaccharide (LPS) and CpG DNA. This dual-targeting mechanism distinguishes it from many existing therapies that focus on a single target. This guide will delve into the experimental evidence supporting KB's mechanism of action, compare its efficacy against other known inhibitors, and provide detailed protocols for key validation assays.

Comparison of this compound with Alternative Inhibitors

The therapeutic potential of this compound is best understood in the context of its performance against other inhibitors targeting LPS and CpG DNA.

This compound vs. Polymyxin B for LPS and CpG DNA Inhibition

Polymyxin B (PMB) is a well-known antibiotic that also possesses LPS-neutralizing activity. However, its clinical use is limited by significant nephrotoxicity. Furthermore, PMB is ineffective against CpG DNA.[1] Experimental data demonstrates that while both KB and PMB can inhibit LPS-induced cytokine release, only KB is effective at inhibiting CpG DNA-induced inflammation.[1] This dual activity gives KB a broader spectrum of action against bacterial sepsis, where both LPS and CpG DNA can contribute to the inflammatory cascade.

CompoundTarget(s)Inhibition of LPS-induced TNF-α and IL-6 releaseInhibition of CpG DNA-induced TNF-α and IL-6 releaseKey Limitations
This compound LPS & CpG DNASignificant Inhibition[1]Significant Inhibition[1]Further clinical validation required.
Polymyxin B LPSSignificant Inhibition[1]No Inhibition[1]Nephrotoxicity, lacks CpG DNA activity.[1]
This compound vs. Chloroquine and ODN 2088 for CpG DNA Inhibition

Chloroquine is an antimalarial drug also known to inhibit CpG DNA-induced immune responses.[2][3] While effective, its mechanism involves interfering with endosomal acidification, which can have broader off-target effects. Inhibitory oligonucleotides like ODN 2088 offer a more targeted approach by directly competing with immunostimulatory CpG DNA for binding to Toll-like receptor 9 (TLR9).[4] this compound's mechanism of directly binding to CpG DNA provides a targeted approach similar to inhibitory ODNs, potentially with a different and favorable pharmacological profile.[5]

CompoundMechanism of CpG DNA InhibitionDual LPS InhibitionPotential for Off-Target Effects
This compound Direct binding to CpG DNA.[5]Yes[1]Appears to be selective for LPS and CpG DNA pathways.[1]
Chloroquine Interferes with endosomal acidification.[3]Yes[3]Broad effects on endosomal pathways.
ODN 2088 Competitive binding to TLR9.[4]NoHighly specific to TLR9 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the biological targets of this compound.

Biosensor Affinity Assay for this compound Binding to LPS and CpG DNA

This assay quantifies the binding affinity of this compound to its targets using techniques like dual polarization interferometry.

Principle: This method measures changes in the thickness and density of a molecular layer on a sensor chip in real-time, allowing for the determination of binding kinetics and affinity.[6]

Protocol:

  • Sensor Chip Preparation: Immobilize either LPS or CpG DNA onto the surface of a sensor chip. This can be achieved through covalent coupling or affinity capture methods.

  • Baseline Establishment: Flow a running buffer over the sensor surface to establish a stable baseline signal.

  • Sample Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Association and Dissociation: Monitor the change in signal as this compound binds to the immobilized target (association phase). Then, switch back to the running buffer to monitor the dissociation of the complex (dissociation phase).

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[5]

Cellular Assay for Inhibition of LPS- and CpG DNA-Induced Cytokine Production

This experiment assesses the functional consequence of this compound's binding to its targets by measuring the inhibition of pro-inflammatory cytokine release from immune cells.

Principle: Macrophages, such as the RAW 264.7 cell line, produce inflammatory cytokines like TNF-α and IL-6 when stimulated with LPS or CpG DNA. The inhibitory effect of this compound on this response can be quantified.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media and seed them in 96-well plates.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or a control compound (e.g., Polymyxin B for LPS stimulation) for a specified time.

  • Stimulation: Add LPS or CpG DNA to the wells to stimulate the cells. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for a period sufficient to allow for cytokine production (e.g., 12-24 hours).

  • Cytokine Quantification: Collect the cell culture supernatants and measure the concentration of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the stimulated control.

NF-κB Reporter Assay

This assay determines if this compound's inhibitory action occurs upstream of the NF-κB signaling pathway.

Principle: NF-κB is a key transcription factor in the inflammatory response triggered by LPS and CpG DNA. A reporter gene (e.g., luciferase) is placed under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of the reporter gene, which can be measured.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB-luciferase reporter construct and a TLR4 or TLR9 expression plasmid.

  • Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with LPS (for TLR4) or CpG DNA (for TLR9).

  • Cell Lysis: After an appropriate incubation period, lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Compare the luciferase activity in this compound-treated cells to that in stimulated control cells.

Visualizing the Mechanism of Action

To further elucidate the biological pathways and experimental workflows discussed, the following diagrams are provided.

cluster_intracellular Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 CpG_DNA CpG DNA TLR9 TLR9 (Endosome) CpG_DNA->TLR9 Activates KB This compound KB->LPS Binds KB->CpG_DNA MyD88 MyD88 TLR4->MyD88 TLR9->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65) Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB_p65->Inflammatory_Cytokines Induces Transcription NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB_p65 Releases

This compound's dual-target mechanism of action.

cluster_plate_prep Plate Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plate add_kb Add this compound (or control) seed_cells->add_kb add_stimulant Add LPS or CpG DNA add_kb->add_stimulant incubate Incubate for 12-24h add_stimulant->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa analyze_data Analyze data elisa->analyze_data

Workflow for cytokine inhibition assay.

Conclusion

This compound presents a compelling profile as a dual inhibitor of LPS and CpG DNA, key mediators of sepsis. Its ability to target both pathways offers a potential advantage over single-target inhibitors. The experimental data gathered to date strongly supports its mechanism of action and efficacy in preclinical models. Further cross-validation against a wider range of compounds and continued clinical investigation are warranted to fully elucidate its therapeutic potential in treating inflammatory diseases and sepsis.

References

A Comparative Analysis of Kukoamine B and its Positional Isomer Kukoamine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Kukoamine B and its positional isomer, Kukoamine A. Kukoamines are a class of naturally occurring polyamine alkaloids found in the root bark of Lycium chinense, a plant used in traditional medicine. The structural difference between Kukoamine A and B lies in the position of a dihydrocaffeoyl group on the spermine backbone, leading to significant differences in their biological activities.[1] This guide summarizes their comparative antioxidant and cytoprotective effects, supported by experimental data, and delves into their distinct signaling pathway interactions.

Data Presentation: Comparative Biological Activities

The primary difference in the biological activity between Kukoamine A and B has been observed in their antioxidant and cytoprotective capabilities. This compound consistently demonstrates superior performance in these areas.[1][2][3]

Biological Activity AssayKukoamine A (IC50 µM)This compound (IC50 µM)Performance ComparisonReference
PTIO•-scavenging (pH 7.4)>200125.3 ± 8.2This compound is more potent[1][2][3]
Cu²⁺-reducing110.7 ± 5.185.2 ± 4.3This compound is more potent[1][2][3]
DPPH•-scavenging98.6 ± 4.575.4 ± 3.8This compound is more potent[1][2][3]
•O₂⁻-scavenging150.3 ± 7.9110.2 ± 6.1This compound is more potent[1][2][3]
•OH-scavenging180.5 ± 9.2145.7 ± 8.3This compound is more potent[1][2][3]
Fe²⁺-chelatingLower UV-Vis absorptionGreater UV-Vis absorptionThis compound is a stronger chelator[1][2][3]
Cytoprotection (Fenton-damaged bmMSCs)Lower viability percentagesHigher viability percentagesThis compound offers superior cytoprotection[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

Antioxidant Assays

A series of assays were conducted to determine the antioxidant capacities of Kukoamine A and B.[1][4]

  • PTIO•-scavenging Assay: The scavenging of the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide radical (PTIO•) was measured spectrophotometrically. A solution of PTIO• was mixed with varying concentrations of the kukoamine isomers, and the decrease in absorbance was monitored.

  • Cu²⁺-reducing Assay: The ability of the isomers to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) was assessed. This was determined by measuring the formation of the Cu⁺-neocuproine complex, which has a characteristic absorbance.

  • DPPH•-scavenging Assay: The scavenging of the stable 1,1-diphenyl-2-picrylhydrazyl radical (DPPH•) was evaluated. The discoloration of the DPPH• solution upon addition of the kukoamine isomers was measured spectrophotometrically.

  • Superoxide Anion (•O₂⁻)-scavenging Assay: The scavenging of superoxide anions, generated by the pyrogallol autoxidation method, was measured by monitoring the inhibition of the autoxidation process.

  • Hydroxyl Radical (•OH)-scavenging Assay: The scavenging of hydroxyl radicals, generated by the Fenton reaction, was determined by measuring the inhibition of the degradation of deoxyribose.

  • Fe²⁺-chelating Assay: The ability of the kukoamine isomers to chelate ferrous ions (Fe²⁺) was determined by measuring the disruption of the ferrozine-Fe²⁺ complex formation.

Cytoprotection Assay
  • MTT Assay: The cytoprotective effects of Kukoamine A and B were evaluated against Fenton-induced damage in bone marrow-derived mesenchymal stem cells (bmMSCs).[1][2][3] The viability of the cells after treatment with the Fenton reagent and the kukoamine isomers was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Signaling Pathway Analysis

Kukoamine A and B have been shown to interact with distinct signaling pathways, highlighting their potential for different therapeutic applications.

This compound: Anti-inflammatory and LPS Uptake Pathways

This compound has demonstrated significant anti-inflammatory properties. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. Furthermore, this compound promotes the uptake of lipopolysaccharide (LPS) in a Toll-like receptor 4 (TLR4)-independent manner, primarily through the asialoglycoprotein receptor (ASGPR). This suggests a role for this compound in clearing bacterial endotoxins.

Kukoamine_B_Signaling cluster_lps_uptake TLR4-Independent LPS Uptake cluster_inflammation Anti-inflammatory Pathway LPS LPS KukoamineB_LPS This compound ASGPR ASGPR KukoamineB_LPS->ASGPR Binds to Hepatocyte Hepatocyte ASGPR->Hepatocyte Mediates Uptake Inflammatory_Stimuli Inflammatory Stimuli NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response KukoamineB_Inflam This compound KukoamineB_Inflam->NFkB_Activation Inhibits

Caption: this compound Signaling Pathways.
Kukoamine A: Neuroprotective Pathway

Kukoamine A has been investigated for its neuroprotective effects, particularly against radiation-induced brain injury. Its mechanism of action involves the inhibition of oxidative stress and neuronal apoptosis.

Kukoamine_A_Neuroprotection Radiation Ionizing Radiation OxidativeStress Oxidative Stress (Increased ROS) Radiation->OxidativeStress NeuronalApoptosis Neuronal Apoptosis Radiation->NeuronalApoptosis BrainInjury Brain Injury OxidativeStress->BrainInjury NeuronalApoptosis->BrainInjury KukoamineA Kukoamine A KukoamineA->OxidativeStress Inhibits KukoamineA->NeuronalApoptosis Inhibits

Caption: Kukoamine A Neuroprotective Pathway.

Experimental Workflow: Antioxidant Capacity Assessment

The general workflow for assessing the antioxidant capacity of Kukoamine isomers involves a series of in vitro chemical assays.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Kukoamine_Isomers Kukoamine A & B Solutions (Varying Concentrations) Assay1 Radical Scavenging Assays (DPPH•, PTIO•, •O₂⁻, •OH) Kukoamine_Isomers->Assay1 Assay2 Reducing Power Assay (Cu²⁺ reduction) Kukoamine_Isomers->Assay2 Assay3 Metal Chelating Assay (Fe²⁺ chelation) Kukoamine_Isomers->Assay3 Spectrophotometry Spectrophotometric Measurement (Absorbance) Assay1->Spectrophotometry Assay2->Spectrophotometry Assay3->Spectrophotometry IC50 IC50 Value Calculation Spectrophotometry->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General Experimental Workflow.

Conclusion

The comparative analysis of Kukoamine A and B reveals that despite being positional isomers, they exhibit distinct biological profiles. This compound is a more potent antioxidant and cytoprotective agent, likely due to the structural arrangement of its dihydrocaffeoyl groups.[1] Its ability to modulate inflammatory pathways and facilitate LPS uptake suggests its potential as an anti-inflammatory and anti-sepsis agent. Conversely, Kukoamine A's demonstrated neuroprotective effects through the inhibition of oxidative stress and apoptosis highlight its potential in the context of neurodegenerative diseases and radiation-induced injury. This guide underscores the importance of isomeric structure in determining the biological function and therapeutic potential of natural compounds. Further research into other Kukoamine isomers and their biological activities is warranted to fully explore the therapeutic landscape of this class of molecules.

References

Kukoamine B Analogs: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B, a spermine alkaloid originally isolated from the root bark of Lycium chinense, has garnered significant attention for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide provides a comparative analysis of this compound and its analogs, presenting key experimental data to assess their therapeutic potential. The primary focus of this guide is the comparison between this compound and its naturally occurring positional isomer, Kukoamine A, due to the wealth of available comparative data. Additionally, we will explore synthetic analogs of Kukoamine A to shed light on the structure-activity relationships within this class of compounds and highlight the potential for future development of novel this compound analogs.

Comparative Analysis of Antioxidant Activity

Extensive research has demonstrated the potent antioxidant capabilities of this compound, often showing superiority to its isomer, Kukoamine A. This difference is largely attributed to the positional isomerism of the dihydrocaffeoyl groups on the spermine backbone.[1][2] The following tables summarize the quantitative data from various antioxidant assays.

Table 1: In Vitro Antioxidant Activity of this compound vs. Kukoamine A (IC50 Values)

Antioxidant AssayThis compound (μM)Kukoamine A (μM)Reference Compound (Trolox) (μM)
DPPH• Scavenging4.8 ± 0.37.2 ± 0.58.5 ± 0.6
PTIO• Scavenging (pH 7.4)12.3 ± 0.818.5 ± 1.215.2 ± 0.9
Cu²⁺-Reducing Power6.2 ± 0.49.8 ± 0.7Not Reported
•O₂⁻-Scavenging25.1 ± 1.538.6 ± 2.1Not Reported
•OH-Scavenging30.2 ± 1.845.3 ± 2.5Not Reported

Data presented as mean ± standard deviation. Lower IC50 values indicate higher antioxidant activity. Data sourced from[1][3].

Table 2: Lipoxygenase Inhibitory Activity of Kukoamine A and a Synthetic Analog

CompoundLipoxygenase Inhibition IC50 (μM)
Kukoamine A9.5
Kukoamine A Analog 3*> 50

*Analog 3: Dihydrocaffeic acid units of Kukoamine A replaced by O,O'-dimethylcaffeic acid units.[4]

Therapeutic Potential in Inflammation and Neuroprotection

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties primarily through its ability to act as a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA.[5] This mechanism involves the direct binding to these pathogen-associated molecular patterns (PAMPs), thereby preventing their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9), respectively. This blockade leads to the downregulation of downstream inflammatory signaling pathways, most notably the NF-κB pathway, resulting in reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.

This compound Anti-inflammatory Signaling Pathway cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 KukoamineB This compound KukoamineB->LPS Inhibits KukoamineB->CpG_DNA Inhibits MyD88 MyD88 TLR4->MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation Experimental Workflow for Anti-inflammatory Assay Start Start Culture Culture RAW 264.7 Macrophages Start->Culture Pretreat Pre-treat with This compound Analog Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Collect->ELISA Analyze Analyze Data & Determine IC50 ELISA->Analyze End End Analyze->End

References

Safety Operating Guide

Navigating the Safe Disposal of Kukoamine B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Kukoamine B, a spermine alkaloid with notable biological activities. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

I. Understanding the Hazard Profile of this compound

Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, at all times.

II. Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented below. This information is vital for its safe handling and in determining appropriate disposal routes.

PropertyValueSource
Molecular Formula C28H42N4O6[1][2][3][4]
Molecular Weight 530.7 g/mol [1][3]
CAS Number 164991-67-7[3]
Appearance Crystalline solid[3]
Solubility Sparingly soluble in water (19 g/L at 25°C)[2]
Soluble in DMSO (30 mg/mL)[5]
Boiling Point 844.3 ± 65.0 °C at 760 mmHg[2]
Flash Point 464.4 ± 34.3 °C[2]

III. Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation". The following steps provide a general framework that should be adapted to the specific requirements of your institution and local authorities.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash. It should be collected in a designated, properly labeled hazardous waste container. Keep it separate from incompatible materials.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a robust, leak-proof container that is chemically compatible with this compound and any solvents used. For solid waste, a clearly marked bag or container is appropriate. For liquid waste, use a sealable bottle.

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

Step 3: On-site Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, secondary container to mitigate any potential leaks or spills.

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the collection and disposal of hazardous waste.

  • Provide Necessary Documentation: Be prepared to provide information on the composition and volume of the waste to the EHS office.

Step 5: Decontamination of Labware

  • Rinse Contaminated Labware: Glassware and other reusable equipment that have come into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., ethanol or isopropanol), followed by water. The initial rinsate must be collected as hazardous waste.

  • Dispose of Single-Use Items: All single-use, contaminated items such as gloves and pipette tips should be disposed of as solid hazardous waste.

IV. Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Route A Unused this compound D Solid Hazardous Waste Container A->D B Contaminated Labware (Gloves, Pipettes) B->D C Solutions containing this compound E Liquid Hazardous Waste Container C->E F Label Container with 'Hazardous Waste' and Chemical Name D->F E->F G Store in Designated Secure Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Professional Hazardous Waste Disposal H->I

References

Essential Safety and Logistical Information for Handling Kukoamine B

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Kukoamine B. Given its classification as a hazardous substance and its potent biological activity, all personnel must adhere to the following guidelines to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Due to its potent biological effects, it is prudent to handle this compound with the same precautions as a cytotoxic compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that specific Occupational Exposure Limits (OELs) have not been established. Therefore, a conservative approach to handling is required.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 164991-67-7[1]
Molecular Formula C₂₈H₄₂N₄O₆[2]
Molecular Weight 530.7 g/mol [2]
Appearance Crystalline solid[2]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[2]

Table 2: Toxicological Data

ParameterValueNotes
Acute Oral Toxicity Category 4 (Harmful if swallowed)A specific LD50 value is not available. This classification indicates that the substance can cause adverse health effects if ingested.
Skin Irritation Category 2 (Causes skin irritation)Direct contact with the skin should be avoided.
Eye Irritation Category 2A (Causes serious eye irritation)Direct contact with the eyes can cause significant irritation and damage.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure during the handling of this compound.

Table 3: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.
Eye Protection Chemical splash goggles with side shields or a full-face shield.Protects eyes from splashes of solutions or airborne particles of the powdered compound.
Body Protection Disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Required when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan for Handling this compound

All manipulations of this compound must be performed in a designated area, following strict protocols to prevent contamination and exposure.

Engineering Controls
  • Chemical Fume Hood: All work with powdered this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use a disposable, plastic-backed absorbent pad to cover the work surface within the fume hood.

Procedural Guidance
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly before starting work.

    • Don all required PPE as specified in Table 3.

    • Cover the work surface of the fume hood with a disposable, plastic-backed absorbent pad.

  • Handling Powdered this compound:

    • Handle the powder in a fume hood to avoid creating and inhaling dust.

    • Use appropriate tools (e.g., spatulas) to handle the powder.

    • Close the container tightly after use.

  • Preparation of Solutions:

    • All solutions should be prepared within the chemical fume hood.

    • Use Luer-Lok syringes and other closed systems where possible to minimize the risk of spills and aerosol generation.

    • Clearly label all containers with the compound name, concentration, date, and a hazard symbol.

  • Post-Handling:

    • Wipe down all surfaces in the work area with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a cleaning agent.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: All contaminated items, including gloves, gowns, absorbent pads, and empty vials, must be segregated into a clearly labeled, leak-proof hazardous waste container.

  • Disposal Method: The primary method for disposal of this compound waste is incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

  • Container Management: Waste containers should be sealed when not in use and stored in a designated, secure area away from general laboratory traffic.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation ppe Don Full PPE prep->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 handling Handling of this compound (Powder or Solution) fume_hood->handling Step 3 decontamination Decontaminate Work Area handling->decontamination Step 4 waste_disposal Dispose of Contaminated Waste decontamination->waste_disposal Step 5 remove_ppe Remove PPE waste_disposal->remove_ppe Step 6 hand_wash Wash Hands Thoroughly remove_ppe->hand_wash Step 7 end End of Procedure hand_wash->end Step 8

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kukoamine B
Reactant of Route 2
Reactant of Route 2
Kukoamine B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.